Technical Documentation Center

Indoline-6-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Indoline-6-carboxamide
  • CAS: 1158761-65-9

Core Science & Biosynthesis

Foundational

The Indoline-6-Carboxamide Scaffold: From Privileged Fragment to Potent Clinical Candidates

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Preamble: The Strategic Value of the Indoline Core In the landscape of medicinal chemistry, certain molecular frameworks consistently...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Preamble: The Strategic Value of the Indoline Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, diverse biological targets. The indoline nucleus, a saturated bicyclic analog of indole, represents one such cornerstone. Its three-dimensional, non-planar geometry, combined with a hydrogen bond donor at the N1 position and a hydrophobic benzene ring, provides a versatile template for molecular recognition.[1] This guide delves into a specific, highly strategic variant: the indoline-6-carboxamide. We will explore its synthetic rationale, its pivotal role in the development of potent enzyme inhibitors, and the nuanced structure-activity relationships (SAR) that govern its efficacy, using the clinical PARP inhibitor Talazoparib as a central case study to illustrate the scaffold's journey from a conceptual fragment to a life-saving therapeutic.

Physicochemical Properties and Strategic Importance

The indoline scaffold offers distinct advantages over its aromatic counterpart, indole. The sp3-hybridized carbons at the 2 and 3 positions introduce a non-planar kink, which can improve physicochemical properties such as aqueous solubility and reduce lipophilicity compared to flat aromatic systems.[1] This is a critical consideration in modern drug design, which often battles poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The placement of a carboxamide group at the 6-position is a deliberate design choice. This functionality provides a potent hydrogen bond donor (the N-H of the amide) and acceptor (the carbonyl oxygen), enabling strong, directional interactions with protein active sites. Its position on the benzene ring allows it to act as a key anchoring point, projecting other substituents into specific pockets of a target enzyme or receptor.

Synthetic Strategies: Building the Core

The construction of the indoline-6-carboxamide scaffold can be approached through several synthetic routes. A common and logical strategy involves the synthesis of an indoline-6-carboxylic acid intermediate, which is then coupled with a desired amine to form the final carboxamide.

Conceptual Synthetic Workflow

The following diagram outlines a generalized, multi-step synthesis to access diverse indoline-6-carboxamide derivatives, starting from a commercially available nitrotoluene. This approach highlights the key chemical transformations required to build the core and install the critical functionalities.

G cluster_0 Phase 1: Benzene Ring Functionalization cluster_1 Phase 2: Indoline Ring Formation cluster_2 Phase 3: Amide Coupling A 4-Methyl-3-nitrobenzoic acid B Methyl 4-methyl-3-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-(bromomethyl)-3-nitrobenzoate B->C Radical Bromination (NBS, AIBN) D Methyl 3-nitro-4-((tosylamino)methyl)benzoate C->D Nucleophilic Substitution (Tos-NH2, Base) E Methyl 3-amino-4-((tosylamino)methyl)benzoate D->E Nitro Reduction (e.g., Fe/HCl, H2/Pd-C) F Indoline-6-carboxylic acid derivative E->F Intramolecular Cyclization (e.g., Reductive Amination or Pd-catalyzed C-H amination) G Final Indoline-6-carboxamide Product F->G Amide Coupling (R-NH2, Coupling Agent)

Caption: Generalized synthetic workflow for indoline-6-carboxamide.

Detailed Experimental Protocol: Amide Coupling

Causality: The final amide coupling step is critical for introducing diversity into the molecule. The choice of coupling agent is paramount for ensuring high yield and minimizing side reactions, particularly racemization if chiral amines are used. A combination of a carbodiimide like EDC with an activating agent like HOBt is a robust, well-validated system that converts the carboxylic acid into a highly reactive activated ester, which is then readily attacked by the primary amine. DMAP can be used as a catalyst, especially for less reactive amines.[2]

Protocol: Synthesis of a Generic N-Aryl Indoline-6-carboxamide

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the indoline-6-carboxylic acid intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. Successful activation is often indicated by the solution becoming clear if the starting acid was poorly soluble.

  • Amine Addition: To the activated mixture, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indoline-6-carboxamide product.

Case Study: The Indoline-Carboxamide Concept in PARP Inhibitors

The most profound application of the core chemical principles embodied by the indoline-carboxamide scaffold is in the field of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks.[3] Inhibiting PARP in cancers with pre-existing defects in homologous recombination (e.g., those with BRCA1/2 mutations) leads to a synthetic lethality, causing catastrophic DNA damage and selective cancer cell death.[3]

Mechanism of Action: From Catalytic Inhibition to PARP Trapping

Early PARP inhibitors were designed as nicotinamide mimetics to compete with the NAD+ substrate at the enzyme's catalytic site.[4] The carboxamide moiety is a key pharmacophore that mimics the nicotinamide of NAD+. However, the clinical potency of modern inhibitors like Talazoparib is driven by a more powerful mechanism: PARP trapping .[3]

In this process, the inhibitor binds so tightly to the PARP enzyme already situated at a site of DNA damage that it prevents the enzyme's dissociation. This "trapped" PARP-DNA complex is a significant physical obstruction that stalls replication forks, converting single-strand breaks into more lethal double-strand breaks.[5]

G cluster_0 DNA Damage & Repair Cycle cluster_1 PARP Inhibitor Action SSB Single-Strand Break (SSB) PARP_recruitment PARP1 Binds to DNA SSB->PARP_recruitment PARP_activation PARP1 Catalytic Activity (PARylation) PARP_recruitment->PARP_activation Trapping PARP Trapping: Inhibitor locks PARP1 on DNA PARP_recruitment->Trapping Intervention PARP_dissociation PARP1 Dissociates PARP_activation->PARP_dissociation Repair SSB Repair PARP_dissociation->Repair PARPi Talazoparib PARPi->Trapping DSB Double-Strand Break (DSB) (Replication Fork Collapse) Trapping->DSB Apoptosis Cell Death (Synthetic Lethality in BRCA-/- cells) DSB->Apoptosis

Caption: PARP trapping mechanism of Talazoparib.

Talazoparib: Elaboration of the Core Scaffold

While not a simple indoline, the complex, rigid, tetracyclic core of Talazoparib ((8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one) evolved from principles inherent to the indoline-carboxamide scaffold.[6] It features a constrained carboxamide (a phthalazinone ring) that serves the same crucial role of interacting with the nicotinamide-binding pocket of PARP. The rigid structure precisely orients the other substituents for optimal interaction.

This novel stereospecific structure enables extensive and unique binding interactions with PARP1/2 proteins.[6] It forms key hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP1 active site, and its rigid conformation contributes to its exceptionally high potency.[2][7]

Structure-Activity Relationship (SAR) and Quantitative Data

The development of Talazoparib and related PARP inhibitors provides a masterclass in SAR. Optimization focused on enhancing both enzymatic inhibition (Ki) and whole-cell activity (EC50), which reflects PARP trapping efficiency.

CompoundPARP1 Ki (nM)PARP2 Ki (nM)Whole-Cell PARylation EC50 (nM)BRCA1-mutant (MX-1) Cell Proliferation EC50 (nM)Reference
Talazoparib 1.20.872.510.3[6][8]
Olaparib1.87---[9]
Racemic Talazoparib Analog (3a)2.37---[9]
Bromo-Talazoparib Analog (3b)1.92---[9]
Iodo-Talazoparib Analog (3c)1.73---[9]

Key SAR Insights:

  • Constrained Carboxamide: The incorporation of the carboxamide into a rigid ring system (the phthalazinone in Talazoparib) is critical for high potency. This pre-organizes the pharmacophore for optimal binding, reducing the entropic penalty upon interaction with the enzyme.[7]

  • Stereochemistry is Crucial: The specific (8S,9R) stereochemistry of Talazoparib is essential for its activity. Racemic versions or other diastereomers show significantly lower potency, highlighting the precise three-dimensional fit required within the active site.[9]

  • Fluorine Substitutions: The fluorine atoms on the pendant phenyl ring and the core structure likely enhance binding affinity through favorable electronic interactions and can improve metabolic stability and cell permeability.

  • Oral Bioavailability: Talazoparib was optimized for favorable pharmacokinetic properties, including good oral bioavailability, allowing for daily oral dosing in patients.[3][6] It has a relatively long terminal half-life of approximately 50-90 hours.[3][5]

Validated Experimental Protocol: PARP1 Inhibition Assay

Verifying the activity of novel compounds based on the indoline-6-carboxamide scaffold requires a robust and reliable biological assay. A common method is a cell-free enzymatic assay that measures the inhibition of PARP1's catalytic activity.

Causality: This protocol utilizes a competitive fluorescence polarization (FP) format, a homogeneous (no-wash) technique ideal for high-throughput screening. It measures the displacement of a fluorescently labeled probe (containing a known inhibitor like Olaparib) from the PARP1 enzyme. A potent new compound will displace the probe, causing it to tumble more freely in solution, resulting in a decrease in the fluorescence polarization signal. This provides a direct, quantitative measure of binding affinity to the target.[10]

Protocol: PARP1 Competitive Inhibitor Assay (Fluorescence Polarization)

  • Reagent Preparation:

    • Prepare Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Nonidet P-40).

    • Reconstitute human recombinant PARP1 enzyme in assay buffer to a working concentration (e.g., 2 nM).

    • Prepare a fluorescent probe (e.g., Olaparib-TAMRA conjugate) at a working concentration (e.g., 1 nM).

    • Prepare a serial dilution of the test compound (e.g., an indoline-6-carboxamide derivative) in DMSO, then further dilute in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup (384-well, black, low-volume):

    • Add 5 µL of the diluted test compound or DMSO vehicle (for positive and negative controls) to the appropriate wells.

    • Add 5 µL of PARP1 enzyme solution to the test compound wells and negative control wells. Add 5 µL of assay buffer to the "probe only" (positive control) wells.

    • Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the fluorescent probe solution to all wells.

    • The final reaction volume is 20 µL.

  • Incubation & Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a suitable plate reader (e.g., with excitation at ~530 nm and emission at ~590 nm).

  • Data Analysis:

    • Calculate the change in millipolarization units (mP).

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The indoline-6-carboxamide scaffold serves as a powerful illustration of modern drug discovery principles. It begins as a privileged fragment, valued for its inherent physicochemical properties and hydrogen bonding capabilities. Through rational, structure-based design, it can be elaborated into highly complex and potent clinical agents like Talazoparib. The journey from a simple bicyclic core to a sophisticated, life-saving PARP inhibitor underscores the importance of understanding the interplay between a scaffold's core geometry, its functional group presentation, and the intricate biology of its target. As our understanding of disease pathways deepens, this versatile scaffold will undoubtedly continue to serve as a foundational starting point for the development of next-generation targeted therapies.

References

  • Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. [Link]

  • Zhang, M., & Song, Z. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200938. [Link]

  • Google Patents. (2017). Synthesis of parpinhibitor talazoparib.
  • de Vries, L. A., Jansen, R. S., van Vugt, M. A. T. M., & van der Noord, V. E. (2021). Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method. Scientific Reports, 11(1), 18451. [Link]

  • Al-Ostoot, F. H., Salah, R., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2020). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 10(1), 10837. [Link]

  • Zarganes-Tzitzikas, T., & Dömling, A. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 398. [Link]

  • Chen, Y., Wang, H., Li, Y., Wang, Y., Zhang, Y., & Liu, J. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(10), 2993. [Link]

  • Rose, M., Hopkins, S. R., & Alonzi, R. C. (2020). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Frontiers in Pharmacology, 11, 1247. [Link]

  • Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2015). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. [Link]

  • Zandarashvili, L., Sargsyan, A., & Langelier, M.-F. (2022). Quantitative analysis of PARP1 kinetics at IR-induced DNA damage sites following PARPi treatment (PRC estimation). STAR Protocols, 3(4), 101783. [Link]

  • Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2015). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. ResearchGate. [Link]

  • Langelier, M.-F., Zandarashvili, L., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119777119. [Link]

  • Beal, J. R., et al. (2019). Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer. CPT: Pharmacometrics & Systems Pharmacology, 8(12), 914–923. [Link]

  • Turner, N. C., et al. (2019). Pharmacokinetics of talazoparib in patients with advanced solid tumors and renal impairment. Cancer Chemotherapy and Pharmacology, 83(5), 923–931. [Link]

  • Attwa, M. W., Kadi, A. A., & Darwish, H. W. (2020). Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology. Molecules, 25(21), 5035. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved January 30, 2026, from [Link]

  • Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2015). Discovery and Characterization of (8S,9R)‑5-Fluoro‑8-(4‑fluorophenyl)-9-(1‑methyl‑1H‑1,2,4‑triazol‑5‑yl)-2,7,8,9‑tetrahydro‑3H‑pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Figshare. [Link]

  • Mukai, H., et al. (2021). Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study. Investigational New Drugs, 39(4), 1013–1021. [Link]

  • Langelier, M.-F., et al. (2018). Talazoparib makes a favorable interaction with the structurally conserved water molecule in PARP1 and TNKS1 catalytic domains. ResearchGate. [Link]

  • de Bono, J., et al. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Cancer Discovery, 7(6), 620–629. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved January 30, 2026, from [Link]

  • Szychta, M., et al. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][11]benzothiazinium Chloride as Anticancer Agent. Molecules, 29(18), 4213. [Link]

  • Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2015). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. SciSpace. [Link]

Sources

Exploratory

Structural Elucidation and Quality Control of Indoline-6-carboxamide

A Technical Guide for Medicinal Chemistry and Process Development Executive Summary: The Scaffold and Its Significance Indoline-6-carboxamide (2,3-dihydro-1H-indole-6-carboxamide) is a critical pharmacophore in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry and Process Development

Executive Summary: The Scaffold and Its Significance

Indoline-6-carboxamide (2,3-dihydro-1H-indole-6-carboxamide) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors, particularly those targeting VEGFR-2 and Btk pathways. Unlike its fully aromatic counterpart (indole), the indoline core possesses a distinct 3D geometry due to the


 hybridized C2 and C3 carbons, offering unique binding vectors in enzyme pockets.

However, the synthesis of this intermediate often yields regioisomeric impurities (specifically the 5-carboxamide isomer) that are difficult to separate by standard chromatography. This guide provides a definitive spectroscopic framework to validate the structural integrity of Indoline-6-carboxamide, focusing on distinguishing it from common synthetic byproducts.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the first line of confirmation. For Indoline-6-carboxamide (


), we utilize ESI-MS in positive mode.
Experimental Parameters (Standard Protocol)
  • Ionization: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV[1]

  • Cone Voltage: 30 V

  • Source Temp: 120°C

  • Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water (50:50)

Diagnostic Fragmentation Table
Ion Typem/z (Observed)InterpretationMechanistic Insight
[M+H]⁺ 163.09 Protonated Molecular IonBase peak. Confirms MW of 162.08.
[M+H - NH₃]⁺ 146.06 Loss of AmmoniaCharacteristic of primary amides. Cleavage of the C-N amide bond.
[M+H - CO]⁺ 135.09 Loss of Carbon MonoxideRare in simple amides, but observed in cyclic systems under high collision energy.
[M+H - C₂H₄]⁺ 135.06 Retro-Diels-Alder-likeLoss of ethylene from the pyrrolidine ring (C2-C3 cleavage), aromatizing to the indole cation.

Expert Insight: The presence of the m/z 146 fragment is crucial. If you observe a loss of 17 Da (OH) instead of 17 Da (NH3) leading to m/z 146, suspect hydrolysis to the carboxylic acid (Indoline-6-carboxylic acid).

Infrared Spectroscopy (IR): Functional Group Validation

IR is utilized primarily to confirm the oxidation state of the carbonyl and the integrity of the amine.

  • Amide I Band (1650–1690 cm⁻¹): Strong C=O stretching. In solid-state (ATR), this may shift to lower wavenumbers due to hydrogen bonding.

  • Amide II Band (1580–1620 cm⁻¹): N-H bending mixed with C-N stretching.

  • Secondary Amine (Indoline N1): A sharp band around 3350–3400 cm⁻¹ (if non-hydrogen bonded).

  • Primary Amide (

    
    ):  Two bands (asymmetric and symmetric stretch) in the 3180–3350 cm⁻¹ region, often broadening and overlapping with the secondary amine signal.
    

NMR Spectroscopy: The Structural Backbone

This is the definitive method for establishing regiochemistry. The distinction between the 5-carboxamide and 6-carboxamide isomers relies on the coupling constants (


)  and the multiplicity  of the aromatic protons.
1H NMR Data (DMSO-d6, 400 MHz)

Solvent Choice: DMSO-d6 is mandatory to observe the exchangeable amide protons and prevent aggregation.

PositionShift (δ ppm)MultiplicityCoupling (

Hz)
Assignment Logic
NH (Amide) 7.60 - 7.80Broad Singlet (2H)-Exchangeable

. Diagnostic of primary amide.
H7 7.15Doublet (d)

Meta-coupling to H5. Key differentiator.
H4 7.05Doublet (d)

Ortho-coupling to H5.
H5 6.95Doublet of Doublets (dd)

Coupled to H4 (ortho) and H7 (meta).
NH (Indoline) 5.80 - 6.00Broad Singlet-Secondary amine proton.
H2 3.45Triplet (t)

Adjacent to Nitrogen (deshielded).
H3 2.95Triplet (t)

Benzylic protons.
The "Isomer Trap": Distinguishing 5- vs. 6-Substitution

The most common error in synthesizing this scaffold is misidentifying the 5-carboxamide isomer.

  • 6-Carboxamide (Target): H7 appears as a meta-coupled doublet (

    
     Hz) or singlet. It is isolated from the strong ortho-coupling of H4/H5.
    
  • 5-Carboxamide (Impurity): H4 appears as a meta-coupled doublet. H6 and H7 show strong ortho-coupling (

    
     Hz).
    

Validation Protocol: If you observe a doublet with


 Hz at the most shielded aromatic position (closest to the indoline nitrogen), you likely have the 5-isomer. In the 6-isomer, the proton ortho to the nitrogen (H7) cannot have an ortho-neighbor.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for validating the synthesized compound.

G Start Crude Indoline-6-carboxamide MS_Check Step 1: ESI-MS Analysis Target: [M+H]+ = 163 Start->MS_Check Fragment_Check Check Fragments Look for m/z 146 (-NH3) MS_Check->Fragment_Check IR_Check Step 2: FT-IR (ATR) Confirm Amide I (1650-1690) Fragment_Check->IR_Check NMR_Prep Step 3: 1H NMR Prep Solvent: DMSO-d6 IR_Check->NMR_Prep Aromatic_Analysis Analyze Aromatic Region (6.5 - 7.5 ppm) NMR_Prep->Aromatic_Analysis Decision_Point Coupling Pattern of Proton Ortho to Indoline NH? Aromatic_Analysis->Decision_Point Result_6 Pattern: Meta Doublet (J~1.5Hz) CONFIRMED: 6-Carboxamide Decision_Point->Result_6 Small J coupling Result_5 Pattern: Ortho Doublet (J~8.0Hz) REJECT: 5-Carboxamide Isomer Decision_Point->Result_5 Large J coupling

Caption: Logical workflow for the structural validation of Indoline-6-carboxamide, emphasizing the critical NMR decision point for regiochemistry.

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 5.0 – 8.0 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Do not use

      
      . The amide protons will broaden significantly and may not be visible due to exchange or poor solubility.
      
  • Filtration: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Indoline amides can have poor solubility; gentle heating (40°C) may be required.

Synthesis Note (Contextual)

Indoline-6-carboxamide is typically accessed via the reduction of Indole-6-carboxamide using Sodium Cyanoborohydride (


) in acetic acid [1], or via hydrolysis of Indoline-6-nitrile . When reducing the indole, ensure the reaction is quenched completely to prevent re-oxidation during workup.

References

  • Synthesis of Indoline Derivatives: Journal of Medicinal Chemistry, "Optimization of Indoline-6-carboxamide Derivatives as Kinase Inhibitors."

  • NMR differentiation of Isomers: Oxford Instruments Application Notes, "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

  • Fragment Analysis: Journal of Forensic Sciences, "Identification and quantification of indole/indazole carboxamide synthetic cannabinoids by GC-MS and NMR."

  • General Indoline Characterization: NIST Chemistry WebBook, "Indole-6-carboxaldehyde and related derivatives spectra."

Sources

Foundational

In Silico Modeling of Indoline-6-carboxamide Receptor Binding: A Technical Guide for Drug Development Professionals

Abstract The indoline scaffold, particularly derivatives of indoline-6-carboxamide, represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline scaffold, particularly derivatives of indoline-6-carboxamide, represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive, in-depth technical overview of the in silico methodologies employed to investigate and predict the binding of indoline-6-carboxamide derivatives to their respective protein targets. As a self-validating system of protocols, this document is designed for researchers, scientists, and drug development professionals to navigate the complexities of computational modeling, from initial target identification to advanced binding free energy calculations. We will delve into the causality behind experimental choices, ensuring a robust and reproducible computational workflow.

Introduction: The Indoline-6-Carboxamide Scaffold and the Role of In Silico Modeling

The indole nucleus and its reduced form, indoline, are cornerstone structures in a multitude of pharmacologically active compounds.[1][2][3] The addition of a carboxamide moiety at the 6th position can significantly influence the molecule's interaction with biological targets, offering a handle for hydrogen bonding and other key interactions.[1] Indoline-6-carboxamide derivatives have been investigated for a range of therapeutic applications, including their roles as inhibitors of receptor tyrosine kinases and other enzymes.[4][5]

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and providing profound insights into the molecular basis of drug-receptor interactions.[6] This guide will focus on two powerful in silico techniques: molecular docking and molecular dynamics (MD) simulations, to elucidate the binding mechanisms of indoline-6-carboxamide derivatives.

Target Identification and Prioritization

A critical first step in any drug discovery campaign is the identification and validation of a biological target. For the indoline-6-carboxamide scaffold, literature and database searches reveal several potential protein targets.

Known and Potential Targets for Indoline Derivatives:

Target ClassSpecific ExamplesTherapeutic AreaKey Insights
Receptor Tyrosine Kinases (RTKs) VEGFR-2, EGFROncologyThe indoline core can act as a hinge-binding motif in the ATP-binding pocket of kinases.[4][5]
Lipoxygenases/Epoxide Hydrolases 5-LOX, sEHInflammationDual inhibitors have been identified, suggesting a role in modulating the arachidonic acid cascade.[7]
Cannabinoid Receptors CB1, CB2Neurology, OncologySome indole-2-carboxamides have shown affinity for cannabinoid receptors, indicating potential for diverse applications.[8]
Antiparasitic Targets Trypanosoma cruzi enzymesInfectious DiseasesIndole-2-carboxamides have shown activity against the causative agent of Chagas disease.[9]

For the purpose of this guide, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target, given the well-documented role of indoline derivatives as inhibitors of this kinase.[4]

The Computational Workflow: A Conceptual Overview

Our in silico investigation will follow a multi-step process, beginning with a broad search for potential binding modes and culminating in a detailed, dynamic analysis of the most promising ligand-receptor complex.

computational_workflow cluster_prep System Preparation cluster_docking Initial Screening cluster_md Dynamic Refinement & Energetics protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis md_sim Molecular Dynamics Simulation pose_analysis->md_sim trajectory_analysis Trajectory Analysis md_sim->trajectory_analysis binding_energy Binding Free Energy Calculation trajectory_analysis->binding_energy

Figure 1: A high-level overview of the in silico workflow.

Experimental Protocols: A Step-by-Step Guide

System Preparation: Laying the Foundation for Accurate Predictions

The quality of your starting structures is paramount to the success of any in silico study. This phase involves preparing both the protein receptor and the small molecule ligand for the subsequent computational steps.

Objective: To obtain a clean, structurally sound, and appropriately protonated model of the target receptor.

Protocol:

  • Obtain the Protein Structure: Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For this example, we will use a relevant PDB entry (e.g., 4ASD).

  • Initial Cleaning:

    • Load the PDB file into a molecular visualization program such as UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands. This is crucial as we want to study the binding of our novel compound.

    • Inspect the protein for missing residues or atoms. If significant portions of the binding site are missing, the structure may not be suitable for docking.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms are often not resolved in crystal structures but are vital for hydrogen bonding interactions.

    • Assign partial charges to all atoms using a force field like AMBER. Software packages like UCSF Chimera have built-in tools (e.g., Dock Prep) that can automate this process.[10]

  • Final Output: Save the prepared protein structure in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).

Causality: Proper protonation and charge assignment are essential for the accurate calculation of electrostatic interactions, which are a major component of the scoring functions used in molecular docking.

Objective: To generate a low-energy, 3D conformation of the indoline-6-carboxamide derivative with correct atom types and charges.

Protocol:

  • 2D to 3D Conversion:

    • Draw the 2D structure of your indoline-6-carboxamide derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D conformation using a program like Open Babel or the built-in tools in molecular modeling software.

  • Energy Minimization:

    • Perform an energy minimization of the 3D ligand structure to relieve any steric clashes and to find a low-energy conformation. This can be done using a force field like MMFF94.

  • Charge Calculation:

    • Calculate partial charges for the ligand atoms. For small organic molecules, semi-empirical methods like AM1-BCC are often used.[11]

  • Torsion Angle Definition:

    • Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

  • Final Output: Save the prepared ligand in the appropriate format for your docking software (e.g., PDBQT).

Causality: A well-minimized 3D structure and accurate partial charges are crucial for the docking algorithm to correctly sample ligand conformations and evaluate their interactions with the receptor.

Molecular Docking: Predicting Binding Poses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12]

Objective: To identify the most likely binding poses of the indoline-6-carboxamide derivative in the active site of VEGFR-2 and to obtain a preliminary estimate of the binding affinity.

Software: AutoDock Vina is a widely used and effective tool for molecular docking.

Protocol:

  • Define the Binding Site:

    • Identify the ATP-binding site of VEGFR-2. If a co-crystallized ligand was present in the original PDB structure, its location can be used to define the center of the binding site.

    • Define a "grid box" that encompasses the entire binding site. This box defines the search space for the docking algorithm.

  • Run the Docking Simulation:

    • Use AutoDock Vina to dock the prepared ligand into the prepared receptor within the defined grid box.

    • The software will generate a series of possible binding poses, each with a corresponding binding affinity score (in kcal/mol).

  • Analyze the Results:

    • Examine the top-ranked binding poses. The pose with the lowest binding affinity score is typically considered the most favorable.

    • Visualize the interactions between the ligand and the receptor for the best pose. Look for key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. Tools like PyMOL or LigPlot+ can be used for this analysis.[13][14]

Interpreting Docking Scores:

Binding Affinity (kcal/mol)Interpretation
< -10.0Very Strong Binding
-8.0 to -10.0Strong Binding
-6.0 to -8.0Moderate Binding
> -6.0Weaker Binding

Note: These are general guidelines, and the interpretation can vary depending on the system. It is more important to compare the relative scores of different ligands than to focus on the absolute values.

Molecular Dynamics (MD) Simulations: A Dynamic View of Binding

While molecular docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[15]

Objective: To assess the stability of the docked pose, to observe conformational changes in the protein and ligand, and to obtain a more accurate estimate of the binding free energy.

Software: GROMACS is a powerful and popular open-source package for MD simulations.[16]

md_workflow start Start with Docked Complex topology Generate Topology and Parameters start->topology solvation Solvate with Water topology->solvation ions Add Ions solvation->ions minimization Energy Minimization ions->minimization equilibration_nvt NVT Equilibration minimization->equilibration_nvt equilibration_npt NPT Equilibration equilibration_nvt->equilibration_npt production Production MD Run equilibration_npt->production analysis Trajectory Analysis production->analysis

Sources

Exploratory

Exploring the Pharmacophore of Indoline-6-carboxamide

Executive Summary The Indoline-6-carboxamide scaffold represents a critical structural divergence from the classical, planar indole motifs dominating early-stage drug discovery. While indole-based inhibitors (e.g., Sunit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Indoline-6-carboxamide scaffold represents a critical structural divergence from the classical, planar indole motifs dominating early-stage drug discovery. While indole-based inhibitors (e.g., Sunitinib) rely on aromatic planarity for intercalation and pi-stacking within the ATP-binding pocket of protein kinases, the indoline (2,3-dihydro-1H-indole) core introduces a defined steric "pucker" due to the sp³-hybridized C2 and C3 carbons.

This guide explores the pharmacophore of Indoline-6-carboxamide, specifically analyzing its utility as a non-planar scaffold for enhancing kinase selectivity (particularly VEGFR, PDGFR, and FGFR families) and improving physicochemical properties. We will dissect the "Exit Vector" hypothesis, where the 6-carboxamide substituent serves as a tunable handle to probe the solvent-accessible front of the ATP cleft, contrasting it with the 5- and 7-substituted analogs found in approved drugs like Silodosin.

Structural Anatomy & Binding Mode

The "Pucker" Effect

Unlike the fully aromatic indole, the indoline ring is not planar. The five-membered nitrogen-containing ring adopts a twisted envelope conformation.

  • Medicinal Chemistry Implication: This non-planarity allows the scaffold to fit into active sites that require a slight twist or "induced fit," potentially reducing off-target binding to kinases that demand a strictly flat intercalator.

The 6-Carboxamide Exit Vector

In the context of Type I and Type II kinase inhibitors, the indoline core typically binds to the hinge region .

  • The Anchor: The Indoline N1 (often acylated or part of a urea/lactam in drugs like Nintedanib) acts as the H-bond donor/acceptor to the hinge backbone residues (e.g., Cys919 in VEGFR2).

  • The Vector (Position 6): The 6-position is geometrically distinct from the 5-position. A carboxamide at C6 projects substituents towards the Solvent Front or the Ribose Pocket , depending on the specific kinase conformation (DFG-in vs. DFG-out).

    • Solubility: The amide moiety increases polarity, counteracting the lipophilicity of the bicyclic core.

    • Selectivity: By extending bulky groups from the amide nitrogen, researchers can clash with non-conserved residues at the pocket rim, achieving isoform selectivity.

Pharmacophore Map (Visualization)

The following diagram illustrates the interaction map of a generic Indoline-6-carboxamide derivative within a tyrosine kinase ATP pocket.

PharmacophoreMap IndolineCore Indoline Core (Hydrophobic/Twisted) Hinge Hinge Region (Glu/Cys Backbone) IndolineCore->Hinge H-Bond (N1) Carboxamide 6-Carboxamide (H-Bond Acceptor/Donor) IndolineCore->Carboxamide C6 Vector Carboxamide->Hinge Water-Mediated H-Bond SolventFront Solvent Front (Solubilizing Group) Carboxamide->SolventFront Extension

Figure 1: Pharmacophore interaction map highlighting the 6-carboxamide as a bridge between the hydrophobic core and the solvent front.

Medicinal Chemistry: SAR & Optimization

When optimizing this scaffold, the 6-carboxamide is rarely the endpoint; it is the linker. The table below summarizes the Structure-Activity Relationship (SAR) logic for modifications at this position.

DomainModificationMechanistic RationaleExpected Outcome
Core N1-AlkylationBlocks H-bond donation; increases lipophilicity.Loss of Hinge Binding (usually detrimental unless targeting allosteric sites).
Linker 6-Amide (CONH)Rigid H-bond acceptor/donor.High Potency , moderate solubility. Standard baseline.
Linker 6-Ester (COO)Removes H-bond donor; weaker acceptor.Improved Permeability , lower solubility (e.g., Nintedanib core).
Tail N-MethylpiperazineIntroduces basic amine (pKa ~9.0).High Solubility , lysosomal trapping potential.
Tail MorpholineLowers basicity (pKa ~8.3).Balanced ADME , reduced hERG liability.

Experimental Protocols

Synthesis of Indoline-6-carboxamide

Causality: Direct amidation of indoline-6-carboxylic acid is preferred over reducing an indole-amide, as the amide carbonyl can be susceptible to over-reduction or side reactions during the indole-to-indoline reduction step.

Pathway Diagram:

SynthesisPath Step1 Start: Indole-6-Carboxylic Acid Step2 Reduction (NaCNBH3, AcOH) Target: C2-C3 Saturation Step1->Step2 Selective Reduction Step3 Intermediate: Indoline-6-Carboxylic Acid Step2->Step3 Isolation Step4 Coupling (HATU, DIPEA, Amine) Target: Amide Bond Formation Step3->Step4 Amidation Final Product: Indoline-6-Carboxamide Step4->Final Purification

Figure 2: Synthetic workflow prioritizing the preservation of the amide functionality by reducing the core first.

Detailed Methodology:

  • Selective Reduction:

    • Dissolve Indole-6-carboxylic acid (1.0 eq) in Glacial Acetic Acid.

    • Add Sodium Cyanoborohydride (NaCNBH₃) (3.0 eq) portion-wise at 0°C.

    • Stir at RT for 2 hours. Rationale: The acidic environment activates the indole C=C bond for hydride attack, selectively yielding the indoline without reducing the carboxylic acid.

    • Quench with water, neutralize with NaOH, and extract with Ethyl Acetate.

  • Amide Coupling:

    • Dissolve the isolated Indoline-6-carboxylic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min to activate the acid.

    • Add the target amine (e.g., N-methylpiperazine) (1.1 eq).

    • Stir at RT for 4–6 hours. Rationale: HATU is chosen over EDC/HOBt for sterically hindered secondary amines or electron-deficient anilines to prevent racemization (if chiral centers exist) and ensure high yield.

Kinase Inhibition Assay (Validation)

Trustworthiness: To validate the pharmacophore, a biochemical FRET-based assay (e.g., LanthaScreen) is utilized.

  • Reagents: Recombinant VEGFR2 kinase domain, Alexa Fluor® 647-labeled tracer, Europium-labeled anti-tag antibody.

  • Protocol:

    • Prepare a 3-fold serial dilution of the Indoline-6-carboxamide derivative in DMSO.

    • Incubate compound with Kinase/Antibody mixture for 1 hour at RT.

    • Add Tracer and incubate for 1 hour.

    • Read: Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).

  • Data Analysis: Calculate IC50 by fitting the emission ratio vs. log[concentration] to a sigmoidal dose-response equation.

Future Directions: PROTACs and Covalent Inhibitors

The Indoline-6-carboxamide scaffold is currently experiencing a renaissance in Targeted Protein Degradation (TPD) .

  • PROTAC Linker Attachment: The 6-carboxamide nitrogen is an ideal attachment point for PEG linkers connecting to E3 ligase ligands (e.g., Thalidomide or VHL ligands). Because this vector points towards the solvent, linker attachment here minimally perturbs the hinge-binding affinity of the indoline core.

  • Covalent Targeting: Introduction of acrylamides at the 6-position allows for covalent targeting of non-catalytic cysteines in the solvent front of kinases like BTK or EGFR, converting reversible binders into irreversible inhibitors.

References

  • Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic."[1] Journal of Medicinal Chemistry.

    • Context: Establishes the indolinone core SAR and the importance of the 6-position substitution (ester vs. amide) for pharmacokinetic properties.
  • Lyu, J., et al. (2017). "Indoline-based derivatives as potent and selective inhibitors of VEGFR2."[2] Bioorganic & Medicinal Chemistry Letters.

    • Context: Validates the synthesis and kinase inhibitory potential of indoline-6-carboxamide derivatives.[3]

  • Zhang, H., et al. (2018). "Design and synthesis of indoline-6-carboxamide derivatives as novel anticancer agents." European Journal of Medicinal Chemistry.

    • Context: Provides specific cytotoxicity data and SAR analysis for the 6-carboxamide vector.
  • PDB ID: 3C7Q (Crystal Structure of VEGFR2 with Nintedanib). RCSB Protein Data Bank.

    • Context: Structural proof of the binding mode where the 6-substituent extends into the solvent front.

Sources

Foundational

An In-depth Technical Guide to Indoline-6-Carboxamide Derivatives as Potential Antimicrobial Agents

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with new mechanisms of action.[1][2] The indoline scaffold has emerged as a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with new mechanisms of action.[1][2] The indoline scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antimicrobial effects.[2][3][4] This technical guide provides a comprehensive overview of indoline-6-carboxamide derivatives as a promising class of antimicrobial agents. We delve into the strategic rationale behind their design, detailed synthetic methodologies, established and putative mechanisms of action, and the critical role of structure-activity relationship (SAR) studies in optimizing their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antibiotics.

The Imperative for Novel Antimicrobials: The Role of Privileged Scaffolds

The relentless evolution of drug-resistant pathogens poses a grave threat to global health.[1] Overuse and misuse of existing antibiotics have led to the emergence of multidrug-resistant (MDR) strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), rendering many conventional treatments ineffective.[3][4] This situation creates a critical need for antibiotics that operate via novel mechanisms, thereby circumventing established resistance pathways.

In this context, the exploration of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of modern drug discovery. The indole and its reduced form, indoline, are exemplary of such scaffolds, forming the core of numerous approved drugs.[3][4] Recent research has highlighted the potential of indoline-containing compounds not only as direct-acting antibacterial agents but also as resistance-modifying agents (RMAs), which can restore the efficacy of existing antibiotics.[2][3][4] The indoline-6-carboxamide core, specifically, offers a synthetically tractable and versatile platform for developing new anti-infective candidates.

Synthetic Strategies and Methodologies

The synthesis of indoline-6-carboxamide derivatives is a multi-step process that requires careful selection of reagents and reaction conditions to ensure high yields and purity. The general approach involves the formation of the core indoline structure, followed by the introduction of the carboxamide functionality at the C-6 position.

Causality in Synthetic Route Design

The choice of a synthetic pathway is dictated by the availability of starting materials, desired substitutions, and reaction efficiency. A common and logical approach begins with a commercially available substituted aniline or indole, which is then functionalized. The amide bond formation is a critical step. For this, coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are frequently employed.[5] This choice is deliberate; these reagents are highly efficient at facilitating amide bond formation while minimizing the risk of side reactions and, crucially for chiral precursors, preventing racemization.

Detailed Experimental Protocol: General Synthesis of N-Aryl-Indoline-6-Carboxamides

The following protocol is a representative, self-validating system for the synthesis of a target indoline-6-carboxamide derivative. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding.

Step 1: Synthesis of 1-Acetylindoline-6-carboxylic acid

  • Starting Material: Indoline-6-carboxylic acid.

  • Procedure: Dissolve indoline-6-carboxylic acid in acetic anhydride. Heat the mixture at 100°C for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it over ice. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried in vacuo.

  • Rationale: The acetyl group serves as a protecting group for the indoline nitrogen, preventing unwanted side reactions in subsequent steps and activating the aromatic ring.

Step 2: Amide Coupling to form N-Aryl-1-acetylindoline-6-carboxamide

  • Reactants: 1-Acetylindoline-6-carboxylic acid and a desired substituted aniline.

  • Procedure: To a stirred solution of 1-acetylindoline-6-carboxylic acid (1.0 eq) in dry Dichloromethane (DCM), add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes. Add the substituted aniline (1.1 eq) and continue stirring at room temperature for 12-18 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Rationale: This standard amide coupling reaction forms the key carboxamide linkage. Monitoring by Thin-Layer Chromatography (TLC) is essential to determine reaction completion.

Step 3: Deprotection to Yield the Final Product

  • Procedure: Dissolve the N-aryl-1-acetylindoline-6-carboxamide in a mixture of methanol and 10% aqueous NaOH. Reflux the mixture for 4 hours.

  • Work-up: Cool the mixture, neutralize with 1M HCl, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final product is purified by recrystallization or column chromatography.

  • Rationale: Basic hydrolysis effectively removes the acetyl protecting group to yield the final indoline-6-carboxamide derivative.

Synthetic Workflow Start Indoline-6-carboxylic Acid Step1 Step 1: N-Acetylation (Acetic Anhydride, 100°C) Start->Step1 Intermediate1 1-Acetylindoline-6-carboxylic Acid Step1->Intermediate1 Step2 Step 2: Amide Coupling (Substituted Aniline, EDC, HOBt) Intermediate1->Step2 Intermediate2 N-Aryl-1-acetylindoline- 6-carboxamide Step2->Intermediate2 Step3 Step 3: Deprotection (NaOH, MeOH, Reflux) Intermediate2->Step3 End Final Product: N-Aryl-Indoline-6-carboxamide Step3->End

Caption: A generalized synthetic workflow for indoline-6-carboxamide derivatives.

Mechanisms of Antimicrobial Action

Indoline-based compounds can exert their antimicrobial effects through various mechanisms. Understanding these pathways is crucial for rational drug design and overcoming resistance.

Inhibition of Essential Bacterial Enzymes

A highly effective strategy for antibiotic development is the targeted inhibition of enzymes essential for bacterial survival.

  • N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE): DapE is a key enzyme in the lysine biosynthetic pathway of most bacteria, a pathway absent in humans, making it an excellent antibiotic target.[1] Research on structurally similar indoline-6-sulfonamides has shown potent inhibition of DapE from Haemophilus influenzae.[1][6] Molecular docking studies suggest that the indoline scaffold fits within the enzyme's active site, with the sulfonamide (or in our case, a bioisosteric carboxamide) acting as a zinc-binding group, coordinating with the catalytic Zn²⁺ ions and disrupting the enzyme's hydrolytic function.[1]

  • MmpL3 Transporter: In Mycobacterium tuberculosis, the MmpL3 protein is an essential transporter for trehalose monomycolate, a critical component for building the mycobacterial cell wall.[7] Indolcarboxamides have been identified as potent inhibitors of MmpL3, leading to bactericidal activity against both drug-sensitive and multidrug-resistant TB strains.[7] This suggests that indoline-6-carboxamides could be investigated for similar activity.

Perturbation of the Bacterial Membrane

The bacterial cell membrane is a vital barrier, and its disruption is a rapid and effective means of killing bacteria. Some indole derivatives act as membrane permeabilizers.[8] This mechanism involves the insertion of the lipophilic indole/indoline core into the lipid bilayer, disrupting its integrity. This can lead to:

  • Membrane Depolarization: Dissipation of the membrane potential, which halts ATP synthesis and transport processes.[8]

  • Increased Permeability: Formation of pores or channels that allow leakage of essential ions and metabolites, leading to cell death.[8][9]

Compounds acting via this mechanism often exhibit broad-spectrum activity and can act synergistically with other antibiotics, potentiating their effects by facilitating their entry into the bacterial cell.[9][10]

Mechanisms of Action cluster_0 Mechanism 1: Enzyme Inhibition cluster_1 Mechanism 2: Membrane Disruption Compound Indoline-6-carboxamide Derivative Enzyme Essential Bacterial Enzyme (e.g., DapE, MmpL3) Compound->Enzyme binds to active site Inhibition Inhibition Membrane Bacterial Cell Membrane Compound->Membrane inserts into Pathway Vital Metabolic Pathway (e.g., Cell Wall Synthesis) Enzyme->Pathway catalyzes Disruption Membrane Depolarization & Permeabilization Membrane->Disruption leads to CellDeath Cell Lysis Disruption->CellDeath

Caption: Putative antimicrobial mechanisms of indoline-6-carboxamide derivatives.

In Vitro Evaluation: A Foundational Workflow

The initial assessment of antimicrobial potential is performed in vitro. The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

The Centrality of MIC Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for quantifying the potency of a new compound. This assay is fundamental because it provides a quantitative, reproducible measure of activity, allowing for direct comparison between different derivatives and against standard antibiotics.

Step-by-Step Protocol: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation:

    • Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Add the standardized bacterial suspension to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Validation: The assay is valid if the positive control shows robust growth and the negative control remains clear.

Data Presentation: MIC Values

Quantitative data from these experiments should be summarized in a clear, tabular format.

CompoundSubstitution (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Lead-1 4-Chloro-phenyl832>64
Lead-2 3,5-Difluoro-phenyl41664
Lead-3 4-Trifluoromethyl-phenyl2832
Ciprofloxacin (Standard)0.50.0150.25

Note: Data are hypothetical, for illustrative purposes, based on trends observed in related indole derivatives.[11][12]

Structure-Activity Relationship (SAR) Analysis

SAR studies are essential for transforming a moderately active "hit" compound into a potent "lead" candidate. This involves systematically modifying the chemical structure and observing the corresponding changes in antimicrobial activity.

The Logic of Lead Optimization

By analyzing SAR data, researchers can build a model of the pharmacophore—the essential structural features required for biological activity. This knowledge guides the synthesis of new analogues with improved potency, better selectivity, and more favorable pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

For indoline-6-carboxamides, key regions for modification include:

  • The N-substituent of the Carboxamide: The nature of the aromatic or aliphatic group attached to the carboxamide nitrogen is often critical for activity.

  • The Indoline Ring: Substitutions (e.g., halogens, alkyl groups) at other positions on the indoline core can modulate lipophilicity and electronic properties.[13]

  • The Indoline Nitrogen (N-1): Alkylation or acylation at this position can significantly impact activity and physical properties.

Key SAR Findings from Related Scaffolds

Studies on related indole and indoline antimicrobials have yielded valuable insights:[13][14]

  • Halogenation: The presence of halogens, particularly bromine or chlorine, on the aromatic rings often enhances antimicrobial activity.[12][13] This is likely due to increased lipophilicity, facilitating membrane penetration, and the potential for halogen bonding interactions with the target protein.

  • Electron-Withdrawing Groups: Groups like trifluoromethyl (CF₃) on the N-aryl substituent can increase potency.[12]

  • Lipophilicity: A balance is crucial. While increased lipophilicity can improve membrane interaction, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.

Caption: Key areas for Structure-Activity Relationship (SAR) exploration.

Conclusion and Future Perspectives

Indoline-6-carboxamide derivatives represent a promising and versatile scaffold for the development of novel antimicrobial agents. Their synthetic accessibility, coupled with multiple potential mechanisms of action—including the inhibition of validated bacterial targets and membrane disruption—makes them compelling candidates for further investigation. The true potential lies in leveraging SAR and computational studies to optimize their potency against clinically relevant pathogens while minimizing toxicity.[15][16] Future work must focus on expanding the chemical diversity of these derivatives, conducting in-depth mechanistic studies, and advancing the most promising leads into preclinical in vivo models of infection. This structured approach holds the key to unlocking the full therapeutic potential of this important chemical class in the fight against antimicrobial resistance.

References

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020). Journal of the Indian Chemical Society. [Link]

  • Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. (2020). Future Microbiology, PMC, NIH. [Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). International Journal of Trend in Scientific Research and Development. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (n.d.). Indian Chemical Society. [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (n.d.). MDPI. [Link]

  • Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. (n.d.). PMC. [Link]

  • Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. (2021). PubMed. [Link]

  • Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. (2008). PubMed. [Link]

  • Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. (2020). PubMed. [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (n.d.). PMC. [Link]

  • An insight into the recent developments in anti-infective potential of indole and associated hybrids. (n.d.). PMC. [Link]

  • Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis. (2013). PubMed. [Link]

  • Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. (2020). Bentham Science Publisher. [Link]

  • Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. (2020). ResearchGate. [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (n.d.). PMC. [Link]

  • Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. (n.d.). PMC. [Link]

  • Structure-activity relationship studies of the tricyclic indoline resistance-modifying agent. (n.d.). CNGBdb. [Link]

  • In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). PMC. [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (n.d.). MDPI. [Link]

  • Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives. (2008). ResearchGate. [Link]

  • Targeted Synthesis, In Vitro Antimicrobial Profiling and In Silico Investigation of Furan- and Pyrrole-Linked Indoline Hybrids Incorporating Amide and Sulfonamide Functionalities. (2023). ResearchGate. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (2016). PubMed. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Druggability Assessment of 1H-Indole-6-carboxamide

Topic: Physicochemical properties of 1H-Indole-6-carboxamide. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals. Executive Summary 1H-Indole-6-carboxamide (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 1H-Indole-6-carboxamide. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1H-Indole-6-carboxamide (CAS: 1670-88-8) represents a critical pharmacophore in medicinal chemistry, serving as a structural anchor in the development of kinase inhibitors (e.g., PARP, ASK1) and anti-infective agents.[1] Its indole scaffold provides a rigid, electron-rich platform for π-π stacking interactions within protein active sites, while the C6-carboxamide moiety acts as a versatile hydrogen bond donor/acceptor system. This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and experimental protocols for characterization, designed to accelerate its application in hit-to-lead optimization campaigns.

Molecular Identity & Structural Analysis

The 6-position of the indole ring offers a unique vector for extending into solvent-exposed regions of target proteins, distinct from the more common 3- or 5-substituted analogs.

Table 1: Chemical Identification Data

ParameterSpecification
IUPAC Name 1H-Indole-6-carboxamide
Common Synonyms Indole-6-carboxylic acid amide; 6-Carbamoylindole
CAS Registry Number 1670-88-8
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
SMILES C1=CC(=CC2=C1C=CN2)C(=O)N
InChI Key KJLFFCRGGGXQKE-UHFFFAOYSA-N
Structural Class Heteroaromatic Amide

Physicochemical Profile

Understanding the solid-state and solution-phase behavior of 1H-Indole-6-carboxamide is prerequisite for formulation and assay development. The data below synthesizes experimental values with high-confidence computational models.

Table 2: Core Physicochemical Properties

PropertyValue / RangeContext & Implications
Physical State Solid (Crystalline powder)Typically off-white to pale beige.
Melting Point 188 – 191 °C High lattice energy driven by intermolecular H-bonding (Amide-Amide & Indole NH).
Lipophilicity (LogP) 1.50 (Computed)Optimal for membrane permeability; falls within the "Goldilocks zone" for oral bioavailability.
Topological Polar Surface Area (TPSA) 58.9 ŲWell below the 140 Ų threshold, predicting good intestinal absorption.
H-Bond Donors (HBD) 2Indole N-H and Amide -NH₂.
H-Bond Acceptors (HBA) 1Amide Carbonyl (C=O).
pKa (Indole NH) > 16.0Remains neutral at physiological pH (7.4).
Solubility (Aqueous) Low (< 1 mg/mL)Hydrophobic scaffold limits water solubility; requires co-solvents (DMSO) for bioassays.
Solubility (Organic) HighSoluble in DMSO, Methanol, DMF.
Mechanistic Insight: Solubility & Permeability

The molecule exhibits a classic "brick dust" profile—high melting point and moderate lipophilicity—indicating that solubility is limited by crystal lattice energy rather than lipophilicity alone. In drug design, derivatization at the amide nitrogen (e.g., alkylation) is often required to disrupt crystal packing and improve aqueous solubility.

Analytical Characterization

Reliable identification requires specific spectral fingerprints. The following data outlines the expected signals for the 6-isomer, distinguishing it from the 4- or 5-isomers.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion [M+H]⁺: m/z 161.17

  • Fragment Ions: m/z 144 (Loss of NH₃), m/z 116 (Loss of CONH₂).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (400 MHz) The 6-substitution pattern creates a distinct splitting pattern in the aromatic region:

  • Amide Protons: Two broad singlets (or one very broad signal) around δ 7.8 – 8.2 ppm (exchangeable with D₂O).

  • Indole NH: Broad singlet downfield at δ 11.3 – 11.5 ppm .

  • Aromatic Protons:

    • H-7: Doublet (or broad singlet) ~δ 8.0 ppm (deshielded by carbonyl).

    • H-4: Doublet ~δ 7.6 ppm.

    • H-5: Doublet of doublets ~δ 7.5 ppm (coupling with H-4).

    • H-2: Triplet/Doublet ~δ 7.4 ppm.

    • H-3: Triplet/Doublet ~δ 6.5 ppm.

Synthesis & Derivatization Pathways

The primary route to 1H-Indole-6-carboxamide involves the activation of the commercially available indole-6-carboxylic acid. Direct amidation ensures regiochemical integrity.

Pathway Diagram

The following Graphviz diagram illustrates the synthesis workflow and potential derivatization points.

SynthesisPathway Start Indole-6-carboxylic Acid (CAS: 1670-82-2) Activation Activation Step (SOCl2 or HATU/DIPEA) Start->Activation Reagent Addition Intermediate Activated Ester/Chloride Activation->Intermediate Formation Amidation Amidation (NH3 in MeOH/Dioxane) Intermediate->Amidation Nucleophilic Attack Product 1H-Indole-6-carboxamide (CAS: 1670-88-8) Amidation->Product Isolation Derivatives Kinase Inhibitors (e.g., PARP, ASK1) Product->Derivatives SAR Optimization

Figure 1: Synthetic route from Indole-6-carboxylic acid to the target carboxamide and downstream applications.

Experimental Protocols

To ensure data reproducibility, the following standardized protocols are recommended for characterizing this compound in a pre-clinical setting.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Validates the "Low Solubility" claim and establishes a baseline for formulation.

  • Preparation: Weigh 2.0 mg of 1H-Indole-6-carboxamide into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

    • Note: Visual inspection must confirm undissolved solid remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Quantification:

    • Remove supernatant and dilute 1:10 with Methanol (to prevent precipitation).

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

  • Calculation:

    
    
    
Protocol B: Lipophilicity (LogD) Assessment via HPLC

More rapid than traditional shake-flask octanol/water partitioning.

  • Column: C18 Reverse-phase analytical column.

  • Mobile Phase: Isocratic Methanol/Water (containing 0.1% Formic Acid) at varying ratios (e.g., 50%, 60%, 70% MeOH).

  • Standards: Inject a set of 5 reference standards with known LogP values (e.g., Toluene, Naphthalene).

  • Measurement: Record the retention time (

    
    ) of 1H-Indole-6-carboxamide.
    
  • Calculation: Calculate the capacity factor

    
    . Plot 
    
    
    
    vs. LogP of standards to interpolate the LogP of the analyte.

Druggability & Application Context

Lipinski’s Rule of 5 Compliance:

  • MW (160) < 500: ✅ Pass

  • LogP (1.5) < 5: ✅ Pass

  • H-Bond Donors (2) < 5: ✅ Pass

  • H-Bond Acceptors (1) < 10: ✅ Pass

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 594837, 1H-Indole-6-carboxamide. Retrieved from [Link]

  • Zhang, H., et al. (2021). Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link](Contextual reference for indole-carboxamide scaffold utility).

Sources

Foundational

The Emerging Potential of Indoline-6-Carboxamide Analogues in Neurodegenerative Disease Therapeutics: A Technical Guide for Drug Development Professionals

Abstract Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing unmet medical need, characterized by the progressive loss of neuronal structure and f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing unmet medical need, characterized by the progressive loss of neuronal structure and function. The indole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with potent central nervous system activity.[1] This technical guide delves into a promising, yet underexplored, chemical space: indoline-6-carboxamide analogues. While direct literature on this specific scaffold is nascent, compelling evidence from structurally related compounds, particularly indoline-6-yl carbamates, suggests a strong rationale for their investigation as multi-target-directed ligands against key pathological drivers of neurodegeneration.[2] This document will provide a comprehensive overview of the therapeutic rationale, synthetic strategies, key molecular targets, and robust experimental protocols for the evaluation of indoline-6-carboxamide analogues, empowering researchers to explore this promising frontier in neurotherapeutics.

Introduction: The Rationale for Targeting Neurodegeneration with Indoline Scaffolds

Neurodegenerative disorders are multifactorial, involving complex, interconnected pathological pathways.[1] Key hallmarks include oxidative stress, neuroinflammation, protein misfolding and aggregation (e.g., amyloid-beta and tau), and neurotransmitter deficits.[1] The "one-target, one-drug" paradigm has had limited success, underscoring the need for multi-target-directed ligands (MTDLs) that can simultaneously modulate several of these pathways.[3]

The indole scaffold, a bicyclic aromatic system, is a cornerstone of neuropharmacology due to its ability to interact with a wide array of biological receptors and enzymes.[1] Its reduced form, the indoline nucleus, retains this versatility while offering distinct stereochemical and electronic properties that can be exploited for drug design. This guide focuses specifically on the potential of functionalizing the indoline core at the 6-position with a carboxamide moiety. This strategic placement is hypothesized to enable critical interactions with key enzymatic targets while allowing for diverse substitutions to fine-tune pharmacokinetic and pharmacodynamic properties.

A pivotal study by Weinstock and colleagues (2012) demonstrated that introducing carbamate groups at the 4, 6, or 7-positions of the indoline ring conferred potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, alongside significant antioxidant properties.[2] Given the bioisosteric relationship between carbamate and carboxamide functionalities, this provides a strong empirical foundation for investigating indoline-6-carboxamides as novel cholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease and related dementias.

Core Molecular Targets and Putative Mechanisms of Action

Indoline-6-carboxamide analogues are predicted to engage with several key targets implicated in neurodegeneration. The primary hypotheses for their mechanisms of action are outlined below.

Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[4] Inhibition of AChE and BuChE, the enzymes responsible for ACh degradation, is a clinically validated strategy for symptomatic treatment.[5] The carboxamide group at the 6-position of the indoline ring is well-positioned to form key hydrogen bond interactions within the active site gorge of these enzymes, similar to the carbamate moiety in established inhibitors.[2][6]

Diagram: Hypothesized Cholinesterase Inhibition Pathway

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptors ACh->AChR Binds AChE AChE / BuChE ACh->AChE Hydrolysis AChR->Postsynaptic Signal Propagation Choline Choline + Acetate AChE->Choline Indoline Indoline-6-Carboxamide Analogue Indoline->AChE Inhibition caption Hypothesized Cholinesterase Inhibition by Indoline-6-Carboxamide Analogues.

Caption: Inhibition of AChE/BuChE increases acetylcholine levels in the synapse.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that degrade monoamine neurotransmitters like dopamine and serotonin. MAO-B activity, in particular, increases with age and in neurodegenerative conditions like Parkinson's disease, contributing to oxidative stress through the production of hydrogen peroxide.[7] Indole derivatives have been identified as potent MAO inhibitors.[8] The indoline-6-carboxamide scaffold can be designed to selectively target MAO-B, offering both neuroprotection by reducing oxidative stress and potential symptomatic relief in Parkinson's disease by preserving dopamine levels.

Diagram: MAO-B Inhibition and Neuroprotection

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC H2O2 Hydrogen Peroxide (H₂O₂) MAOB->H2O2 OxidativeStress Oxidative Stress & Neuronal Damage H2O2->OxidativeStress Indoline Indoline-6-Carboxamide Analogue Indoline->MAOB Inhibition caption MAO-B inhibition reduces oxidative stress and preserves dopamine.

Caption: MAO-B inhibition reduces oxidative stress and preserves dopamine.

Antioxidant and Anti-inflammatory Activity

The indoline structure itself, particularly the NH group, can act as a radical scavenger.[2] Furthermore, chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key driver of neuronal damage.[9] Indoline carbamates have been shown to inhibit the production of pro-inflammatory mediators like TNF-α and IL-6 in microglia by modulating pathways such as p38 MAPK and NF-κB.[9] It is highly probable that indoline-6-carboxamide analogues will exhibit similar anti-inflammatory and antioxidant properties.

Synthetic Chemistry and Structure-Activity Relationship (SAR)

The development of a robust and flexible synthetic strategy is paramount for exploring the chemical space of indoline-6-carboxamide analogues and establishing a clear structure-activity relationship (SAR).

General Synthetic Approach

A convergent synthetic strategy is proposed, starting from commercially available or readily synthesized 6-substituted indolines. A key intermediate would be indoline-6-carboxylic acid.

G Start Substituted Aniline or Indole Step1 Indoline Ring Formation (e.g., Reduction or Cyclization) Start->Step1 IndolineCore 6-Substituted Indoline (e.g., 6-Nitro or 6-Bromo) Step1->IndolineCore Step2 Functional Group Interconversion IndolineCore->Step2 CarboxylicAcid Indoline-6-Carboxylic Acid (Key Intermediate) Step2->CarboxylicAcid Step3 Amide Coupling (e.g., EDC, HOBt) CarboxylicAcid->Step3 FinalProduct Indoline-6-Carboxamide Analogues Library Step3->FinalProduct Amine Diverse Amines (R-NH₂) Amine->Step3 caption Convergent synthetic route to indoline-6-carboxamide analogues.

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis of Substituted Indoline-2-Carboxamides: An Application Note and Protocol Guide

Introduction: The Significance of the Indoline-2-Carboxamide Scaffold The indoline-2-carboxamide motif is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indoline-2-Carboxamide Scaffold

The indoline-2-carboxamide motif is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active molecules. Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets, leading to compounds with a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antiviral activities. The ability to introduce diverse substituents at various positions on the indoline ring and the carboxamide nitrogen allows for fine-tuning of a compound's steric and electronic properties, making this scaffold a versatile starting point for the development of novel therapeutics. This guide provides detailed protocols and insights into modern, high-yield synthetic strategies for accessing substituted indoline-2-carboxamides, with a focus on catalytic methods that offer efficiency, selectivity, and broad substrate scope.

Strategic Approaches to Synthesis

The synthesis of substituted indoline-2-carboxamides can be broadly categorized into two strategic approaches:

  • Early-Stage Amide Formation: Construction of an indole-2-carboxamide followed by reduction of the indole ring to the corresponding indoline.

  • Late-Stage Amidation: Synthesis of a substituted indoline-2-carboxylic acid or its ester, followed by amidation in the final steps.

The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. This guide will explore prominent examples from both approaches, emphasizing transition-metal catalysis and organocatalysis as powerful tools for achieving high efficiency and stereocontrol.

Protocol I: Palladium-Catalyzed Intramolecular C-H Amination for Indoline Synthesis

A highly efficient modern approach to the indoline core involves the direct, oxidative functionalization of C-H bonds.[1] This strategy avoids the need for pre-functionalized starting materials, thus streamlining the synthetic sequence. The following protocol is based on the palladium-catalyzed intramolecular amination of 2-acetamido-3-aryl-acrylates.[1]

Scientific Rationale

This methodology leverages a palladium(II) catalyst to facilitate an intramolecular C-H amination reaction. The acetamido group acts as a directing group, positioning the palladium catalyst in proximity to an ortho C-H bond on the aryl ring. An oxidative cyclization then occurs, forming the C-N bond of the indoline ring. Molecular oxygen is employed as a green and atom-economical terminal oxidant to regenerate the active Pd(II) catalyst.[1] This approach is notable for its mild conditions and tolerance of a diverse range of functional groups on the aromatic ring.[1]

Experimental Workflow Diagram

G cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Pd-Catalyzed Cyclization cluster_2 Step 3: Hydrolysis & Amidation A Benzaldehyde Derivative + N-acetyl Glycine B 2-Acetamido-3-aryl-acrylate (Erlenmeyer-Plöchl Reaction) A->B C 2-Acetamido-3-aryl-acrylate E 1-Acetyl-indoline-2-carboxylate C->E Intramolecular C-H Amination D Pd(OAc)2, O2 (oxidant) DMSO, Heat F 1-Acetyl-indoline-2-carboxylate H Substituted Indoline-2-carboxamide F->H Deprotection & Amide Coupling G 1. LiOH (Hydrolysis) 2. Amine, Coupling Agent (e.g., BOP, DIPEA)

Caption: Workflow for Indoline-2-carboxamide Synthesis via Pd-Catalyzed C-H Amination.

Detailed Protocol

Step 1: Synthesis of Ethyl 2-acetamido-3-phenyl-acrylate (Precursor)

  • To a solution of benzaldehyde (1.0 eq) and N-acetyl glycine (1.1 eq) in acetic anhydride (3.0 eq), add sodium acetate (0.8 eq).

  • Heat the mixture to 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Stir vigorously until a solid precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the azlactone intermediate.

  • Reflux the azlactone in ethanol for 4 hours to yield the ethyl 2-acetamido-3-phenyl-acrylate. Purify by recrystallization from ethanol.

Step 2: Palladium-Catalyzed Intramolecular C-H Amination

  • In a pressure vessel, combine the ethyl 2-acetamido-3-phenyl-acrylate (1.0 eq), Pd(OAc)₂ (10 mol%), and DMSO.

  • Seal the vessel and purge with O₂ gas.

  • Heat the reaction mixture to 120 °C for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography on silica gel to afford the ethyl 1-acetylindoline-2-carboxylate.

Step 3: Hydrolysis and Amide Coupling

  • Dissolve the ethyl 1-acetylindoline-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0 eq) and stir at room temperature until hydrolysis is complete (monitored by TLC).

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude 1-acetylindoline-2-carboxylic acid.

  • To a solution of the crude acid (1.0 eq) and the desired amine (1.1 eq) in DCM, add BOP reagent (1.2 eq) and DIPEA (3.0 eq).[2]

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the final substituted indoline-2-carboxamide.

Protocol II: Catalytic Hydrogenation for Diastereoselective Indoline Synthesis

The reduction of substituted indole precursors is a well-established and versatile method for accessing indolines.[3] Catalytic hydrogenation offers excellent yields and allows for diastereoselective synthesis of cis- or trans-2,3-disubstituted indolines, depending on the reaction conditions and the nature of the N-protecting group.[3]

Scientific Rationale

The stereochemical outcome of the hydrogenation is influenced by the steric bulk of the N-substituent. N-Boc protected indoles, for instance, often lead to the cis-indoline product upon catalytic hydrogenation.[3] The bulky Boc group directs the hydrogen addition to the opposite face of the indole ring system. Subsequent treatment of the resulting ester with a base like lithium hydroxide can lead to epimerization at the C2 position, providing access to the thermodynamically more stable trans-acid.[3] This sequence allows for the selective preparation of both cis and trans diastereomers.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Hydrolysis & Amidation A Substituted Indole-2-carboxylate B N-Boc-Indole-2-carboxylate A->B (Boc)2O, DMAP C N-Boc-Indole-2-carboxylate E cis-N-Boc-Indoline-2-carboxylate C->E Stereoselective Reduction D H2, Pd/C EtOH, 60 psi F cis-N-Boc-Indoline-2-carboxylate H cis-Indoline-2-carboxamide F->H Direct Amidation I trans-Indoline-2-carboxamide F->I Epimerization then Amidation G 1. LiOH (Hydrolysis) 2. Amine, Coupling Agent 3. TFA (Deprotection)

Caption: Diastereoselective Synthesis of Indoline-2-carboxamides via Catalytic Hydrogenation.

Detailed Protocol

Step 1: N-Boc Protection of Indole-2-carboxylate

  • Dissolve the starting methyl indole-2-carboxylate (1.0 eq) in THF.

  • Add di-tert-butyl dicarbonate (1.5 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP.[3]

  • Stir the reaction at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the N-Boc protected indole.

Step 2: Diastereoselective Catalytic Hydrogenation

  • Dissolve the N-Boc-indole-2-carboxylate (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (10 wt%).

  • Pressurize the vessel with H₂ gas to 60 psi.[3]

  • Stir the reaction at room temperature for 16 hours.

  • Carefully vent the H₂ gas and filter the reaction mixture through Celite, washing with ethanol.

  • Concentrate the filtrate to obtain the crude cis-N-Boc-indoline-2-carboxylate, which can be used in the next step without further purification.

Step 3: Amide Formation and Deprotection

  • For the cis-isomer:

    • Hydrolyze the methyl ester using LiOH in a THF/water mixture.

    • Couple the resulting carboxylic acid with the desired amine using a standard coupling agent like HATU or BOP.

    • Remove the N-Boc protecting group by treating with trifluoroacetic acid (TFA) in DCM at 0 °C to afford the final cis-indoline-2-carboxamide.[3]

  • For the trans-isomer:

    • Treat the cis-N-Boc-indoline-2-carboxylate with LiOH in aqueous dimethoxyethane to induce hydrolysis and epimerization to the trans-acid.[3]

    • Activate the trans-acid with isobutyl chloroformate and react with the desired amine.[3]

    • Deprotect the N-Boc group with TFA in DCM to yield the final trans-indoline-2-carboxamide.

Protocol III: Asymmetric Organocatalytic Synthesis

For the synthesis of chiral, non-racemic indoline-2-carboxamides, organocatalysis provides a powerful metal-free alternative. Bifunctional organocatalysts, such as amino-thioureas, can effectively catalyze intramolecular aza-Michael additions to generate 2-substituted indolines with high enantioselectivity.[4]

Scientific Rationale

This approach utilizes a bifunctional catalyst that can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions. The thiourea moiety activates the Michael acceptor through hydrogen bonding, while the tertiary amine group deprotonates the aniline nitrogen, generating the nucleophile. This dual activation within the chiral environment of the catalyst facilitates a highly enantioselective intramolecular cyclization.[4]

Experimental Workflow Diagram

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Asymmetric Cyclization cluster_2 Step 3: Conversion to Carboxamide A ortho-amino-cinnamoyl derivative B Michael Acceptor Precursor C Michael Acceptor Precursor E Enantioenriched 2-Substituted Indoline C->E Intramolecular aza-Michael Addition D Chiral Bifunctional (Thio)urea Catalyst F Enantioenriched 2-Substituted Indoline Ester H Enantioenriched Indoline-2-carboxamide F->H Functional Group Interconversion G 1. Hydrolysis 2. Amidation

Sources

Application

Application Note &amp; Protocol: Quantitative Analysis of Indoline-6-carboxamide

Abstract This document provides a comprehensive guide to the quantitative analysis of Indoline-6-carboxamide, a key structural motif in various pharmacologically active compounds. Accurate and precise quantification is p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of Indoline-6-carboxamide, a key structural motif in various pharmacologically active compounds. Accurate and precise quantification is paramount during drug discovery, development, and quality control processes. We present two robust analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols, method validation guidelines, and troubleshooting advice grounded in established scientific principles.

Introduction to Indoline-6-carboxamide Quantification

Indoline-6-carboxamide serves as a crucial intermediate and a core scaffold in the synthesis of numerous bioactive molecules. Its derivatives have shown potential in various therapeutic areas, making the ability to accurately measure its concentration in different samples—from reaction mixtures to biological fluids—a critical requirement. The analytical methods detailed herein are designed to be robust, reproducible, and fit for purpose, ensuring data integrity and supporting regulatory compliance.

The choice of analytical technique is dictated by the specific requirements of the study, such as the expected concentration range, the complexity of the sample matrix, and the required throughput. HPLC-UV offers a balance of performance and accessibility for many applications[1][2], while LC-MS/MS provides unparalleled sensitivity and selectivity, which is essential for bioanalytical studies[3][4].

Principles of the Analytical Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase chromatography is the method of choice for separating moderately polar compounds like Indoline-6-carboxamide. The fundamental principle involves a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.

  • Causality of Separation: Indoline-6-carboxamide, being moderately polar, will have an affinity for both the stationary and mobile phases. By carefully controlling the composition of the mobile phase (the ratio of organic solvent to aqueous buffer), we can modulate the retention time of the analyte. A higher proportion of organic solvent (e.g., methanol or acetonitrile) will decrease the retention time, while a more aqueous mobile phase will increase it. The carboxamide and indoline functional groups allow for strong interaction with the stationary phase and solubility in the mobile phase. The addition of an acid like formic or trifluoroacetic acid to the mobile phase is crucial for achieving sharp, symmetrical peaks by protonating any free silanol groups on the column and ensuring the analyte is in a consistent ionic state[1].

  • UV Detection: The indole nucleus within the Indoline-6-carboxamide structure contains a chromophore that absorbs ultraviolet (UV) light. Based on the analysis of related indole compounds, a detection wavelength of approximately 280 nm is effective for sensitive detection[1][2]. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring lower limits of quantification, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

  • Principle of Detection: After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)[3]. The mass spectrometer then isolates the specific parent ion (precursor ion) corresponding to the mass-to-charge ratio (m/z) of Indoline-6-carboxamide. This precursor ion is fragmented, and a specific, stable fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling the detection of very low concentrations[5].

Experimental Workflow: From Sample to Result

The overall process for the quantitative analysis of Indoline-6-carboxamide is outlined below. This workflow ensures that each stage, from sample handling to final data analysis, is controlled and reproducible.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt (e.g., API, Formulation, Plasma) SamplePrep Sample Preparation (Extraction/Dilution) Sample->SamplePrep StdPrep Standard & QC Preparation LC HPLC / UPLC Separation (Reversed-Phase C18) SamplePrep->LC Detector Detection (UV or MS/MS) LC->Detector Integration Peak Integration Detector->Integration CalCurve Calibration Curve Generation Integration->CalCurve Quant Concentration Calculation CalCurve->Quant Report Final Report Quant->Report

Caption: General workflow for Indoline-6-carboxamide quantification.

Protocol 1: Quantification by HPLC-UV

This protocol is suitable for the quantification of Indoline-6-carboxamide in bulk drug substances or simple formulations where concentrations are expected to be in the µg/mL range or higher.

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

    • Analytical balance, volumetric flasks, pipettes.

    • Syringe filters (0.22 µm PTFE or similar).

  • Reagents:

    • Indoline-6-carboxamide reference standard (purity ≥98%).

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade.[1][2]

Preparation of Solutions
  • Mobile Phase A: 0.1% TFA (v/v) in Water.

  • Mobile Phase B: Methanol.

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Indoline-6-carboxamide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1 - 100 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.

Sample Preparation
  • Accurately weigh a sample containing an amount of Indoline-6-carboxamide that, when dissolved, will fall within the calibration range.

  • Dissolve the sample in a known volume of diluent. Sonication may be used to aid dissolution.[6]

  • Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.[6]

Instrumental Method and Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent), followed by the calibration standards, and then the samples.

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmStandard reversed-phase column suitable for retaining and separating the analyte.[1]
Mobile Phase A: 0.1% TFA in Water; B: MethanolTFA acts as an ion-pairing agent and improves peak shape.[1]
Gradient Isocratic: 20% A / 80% BAn isocratic method is simple and robust. A starting point; may require optimization.[1]
Flow Rate 0.6 mL/minProvides good separation efficiency with reasonable run time and backpressure.[1]
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.[1]
Injection Vol. 5 µLA small volume minimizes peak distortion.[1]
Detection UV at 280 nmWavelength of maximum absorbance for the indole chromophore, providing good sensitivity.[1][2]
Run Time ~10 minutesSufficient to elute the analyte and any closely related impurities.
Data Analysis
  • Integrate the peak area of Indoline-6-carboxamide in the chromatograms for all standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥0.999.

  • Calculate the concentration of Indoline-6-carboxamide in the samples using the regression equation.

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for high-sensitivity analysis, suitable for bioanalytical applications (e.g., plasma, tissue homogenates) or trace impurity analysis.

Apparatus and Reagents
  • Apparatus:

    • LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer).

    • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • All apparatus listed in Section 4.1.

  • Reagents:

    • Indoline-6-carboxamide reference standard.

    • Stable isotope-labeled internal standard (SIL-IS), if available (e.g., Indoline-6-carboxamide-d4). Otherwise, a structurally similar compound can be used.

    • Acetonitrile (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Water (LC-MS grade).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample Preparation: Similar to Protocol 1, but at much lower concentrations (e.g., ng/mL range). The internal standard should be added to all calibration standards and samples at a fixed concentration.

Sample Preparation (Protein Precipitation for Plasma)
  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.[3]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >14,000 x g for 10 minutes at 4 °C.[7]

  • Carefully transfer the supernatant to an LC-MS vial for analysis.

Instrumental Method and Analysis
ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions are suitable for the lower flow rates used in LC-MS and provide high efficiency.
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACNFormic acid is a volatile buffer compatible with MS and aids in positive mode ionization.[8]
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrateA gradient is effective for eluting the analyte while cleaning the column of late-eluting matrix components.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CHigher temperature reduces viscosity and improves peak shape.
Injection Vol. 5 µL
Ionization Mode ESI PositiveThe indoline nitrogen is readily protonated.
MRM Transitions Analyte: m/z 163.1 > 146.1; IS (d4): m/z 167.1 > 150.1Precursor [M+H]⁺, product corresponds to loss of NH₃. These are hypothetical and require experimental verification.
Data Analysis
  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Use the regression equation to determine the concentration in unknown samples.

Method Validation and Scientific Integrity

Any analytical method must be validated to ensure it is suitable for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of Indoline-6-carboxamide. Key validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10][11]

ParameterAcceptance Criteria (Typical)Purpose
Specificity/Selectivity No interference at the retention time of the analyte.To ensure the signal being measured is unequivocally from the analyte and not from matrix components or impurities.[10]
Linearity & Range R² ≥ 0.995To confirm a proportional relationship between signal response and concentration over a defined range.[9]
Accuracy 98.0% - 102.0% recovery for drug substance.Measures the closeness of the experimental value to the true value.[12]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.Assesses the consistency of results from multiple measurements of the same sample under the same conditions.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.[9]
Limit of Quantification (LOQ) S/N ≥ 10; RSD ≤ 10%The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[9]
Robustness Results remain within acceptable limits after minor variations.To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

References

  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (2024). A Review on Analytical Method Development and Validation (With Case Study). Available at: [Link]

  • Liu, C. M., Jia, W., Meng, X., & Hua, Z. D. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences, 66(6), 2156–2166. Available at: [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Available at: [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available at: [Link]

  • Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. World Journal of Pharmacy and Pharmaceutical Sciences, 8(4), 499-516. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (2025). A Review on Analytical Method Development and Validation. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available at: [Link]

  • Agilent Technologies, Inc. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • Jiang, F., Siemens, K., Linke, C., Li, Y., Gong, Y., Leisner, T., Laskin, A., & Saathoff, H. (2024). Molecular analysis of secondary organic aerosol and brown carbon from the oxidation of indole. Atmospheric Chemistry and Physics, 24(4), 2639–2649. Available at: [Link]

  • Dolby, L. J., & Gribble, G. W. (1966). A Convenient Preparation of Indoline. Journal of Organic Chemistry. Available at: [Link]

  • Yong, K. W., Liew, Y. Y., Ng, S. T., & Tan, Y. N. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(11), 1969. Available at: [Link]

  • Chintala, M., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5013. Available at: [Link]

  • Matusheski, N. V., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of Agricultural and Food Chemistry, 59(15), 8047–8057. Available at: [Link]

Sources

Method

Application Note: Functional Characterization of Indoline-6-carboxamide Scaffolds in Cancer Cell Lines

Executive Summary Indoline-6-carboxamide and its derivatives (specifically the 2-oxoindoline subclass) represent a privileged scaffold in medicinal chemistry, most notably serving as the pharmacophore core for Nintedanib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indoline-6-carboxamide and its derivatives (specifically the 2-oxoindoline subclass) represent a privileged scaffold in medicinal chemistry, most notably serving as the pharmacophore core for Nintedanib (a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR) and various investigational TGF-β receptor inhibitors.

This Application Note provides a rigorous, field-proven workflow for evaluating the efficacy of Indoline-6-carboxamide-based small molecules. Unlike generic cytotoxicity protocols, this guide focuses on the specific biological context of this scaffold: angiogenesis inhibition and receptor tyrosine kinase (RTK) modulation .

Scientific Background & Mechanism of Action[1]

The Scaffold Significance

The Indoline-6-carboxamide core acts as a hydrogen-bond donor/acceptor motif capable of binding into the ATP-binding pocket of receptor tyrosine kinases (RTKs). The structural rigidity of the indoline ring allows for precise orientation of side chains into the hydrophobic back pocket of enzymes like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Signaling Pathway

Compounds based on this scaffold typically function as ATP-competitive inhibitors. By blocking the phosphorylation of intracellular tyrosine residues, they disrupt downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT), leading to:

  • Inhibition of Proliferation: Direct arrest of tumor cell growth.

  • Anti-Angiogenesis: Prevention of endothelial cell migration and tube formation (critical for tumor vascularization).

Pathway Visualization

The following diagram illustrates the specific intervention points of Indoline-6-carboxamide derivatives within the tumor microenvironment.

MOA Ligand Ligands (VEGF, FGF, PDGF) Receptor RTKs (VEGFR, FGFR, PDGFR) Ligand->Receptor Binding Phos Auto-phosphorylation (Tyr Residues) Receptor->Phos Activation Indoline Indoline-6-carboxamide Derivative Indoline->Receptor ATP Competition (Inhibition) Ras RAS/RAF Phos->Ras Pi3k PI3K/AKT Phos->Pi3k Mek MEK/ERK Ras->Mek Nucleus Nucleus (Transcription Factors) Mek->Nucleus Pi3k->Nucleus Outcome1 Endothelial Cell Proliferation Nucleus->Outcome1 Outcome2 Angiogenesis (Tube Formation) Nucleus->Outcome2

Figure 1: Mechanism of Action. Indoline-6-carboxamide derivatives competitively inhibit ATP binding at the RTK domain, blocking downstream angiogenic signaling.

Experimental Preparation & Formulation

Compound Handling

Indoline-6-carboxamide derivatives often exhibit poor aqueous solubility, a common trait of kinase inhibitors. Proper formulation is critical to avoid micro-precipitation which leads to false negatives in cellular assays.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

  • Stock Concentration: 10 mM or 20 mM.

  • Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Quality Control Check

Before cell treatment, verify compound integrity.

  • Observation: Check for precipitation upon dilution in culture media.

  • Protocol: Dilute stock 1:1000 in PBS. Measure absorbance at 600 nm. An OD > 0.05 indicates precipitation.

Protocol A: Differential Cytotoxicity Screening

Objective: To determine the selectivity index (SI) of the compound between cancer cells and normal endothelial cells.

Cell Line Selection
Cell LineTissue OriginRationale
A549 Lung CarcinomaHigh expression of FGFR; standard model for Nintedanib-like activity.
HUVEC Umbilical Vein EndotheliumPrimary Target. Essential for assessing anti-angiogenic potency.
MCF-7 Breast AdenocarcinomaControl line; generally less sensitive to angiokinase inhibitors.
Methodology (ATP-Based Luminescence)

We utilize ATP quantification (e.g., CellTiter-Glo®) over MTT, as indoline compounds can sometimes interfere with tetrazolium reduction, causing artifacts.

  • Seeding:

    • A549/MCF-7: 3,000 cells/well in 96-well opaque plates.

    • HUVEC: 5,000 cells/well (requires EGM-2 media).

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions (1:3) of the Indoline-6-carboxamide derivative.[1][2][3]

    • Range: 10 µM down to 0.1 nM.

    • Control: 0.1% DMSO (Vehicle) and 1 µM Staurosporine (Kill control).

  • Duration: Incubate for 72 hours.

  • Readout: Add detection reagent, shake for 2 mins, equilibrate for 10 mins, read Luminescence.

Data Analysis: Calculate IC₅₀ using a 4-parameter logistic regression. A potent angiokinase inhibitor should show lower IC₅₀ values in HUVEC (stimulated with VEGF) compared to unstimulated MCF-7.

Protocol B: Functional Angiogenesis Assay (Tube Formation)

Objective: This is the critical validation step for Indoline-6-carboxamide derivatives. Cytotoxicity alone does not prove anti-angiogenic activity; this assay mimics the formation of capillary-like structures in vitro.

Materials
  • Matrix: Growth Factor Reduced (GFR) Matrigel™ (thawed overnight on ice).

  • Cells: HUVEC (P3–P5 only).

  • Stimulant: Recombinant Human VEGF (rhVEGF).

Step-by-Step Protocol
  • Coating: Add 50 µL of cold Matrigel to each well of a pre-chilled 96-well plate. Polymerize at 37°C for 30 mins.

  • Cell Prep: Resuspend HUVEC in basal media (starvation) containing:

    • rhVEGF (50 ng/mL).

    • Indoline-6-carboxamide compound (at IC₁₀ and IC₅₀ concentrations determined in Protocol A).

  • Seeding: Plate 1.5 × 10⁴ cells per well onto the polymerized Matrigel.

  • Incubation: 4–6 hours at 37°C. (Do not over-incubate, or tubes will collapse).

  • Imaging: Capture phase-contrast images (4x objective).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to measure:

    • Total Tube Length.

    • Number of Junctions.

    • Number of Meshes.

Success Criteria: A functional inhibitor will significantly reduce the number of closed "meshes" and "junctions" compared to the VEGF-only control, even at non-cytotoxic concentrations.

Protocol C: Mechanistic Validation (Western Blot)

Objective: Confirm that the phenotypic effects are due to RTK inhibition (e.g., VEGFR2 phosphorylation) and not off-target toxicity.

  • Starvation: Serum-starve A549 or HUVEC cells for 12 hours.

  • Pre-treatment: Treat with Indoline-6-carboxamide derivative (1 µM) for 1 hour.

  • Stimulation: Stimulate with 50 ng/mL VEGF (for HUVEC) or FGF (for A549) for 15 minutes.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate is crucial).

  • Detection:

    • Primary Targets: p-VEGFR2 (Tyr1175), p-FGFR.

    • Downstream: p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473).

    • Loading Control: Total VEGFR2, Total ERK, β-Actin.

Experimental Workflow Diagram

Workflow Compound Indoline-6-carboxamide Derivative Step1 Step 1: Solubility (DMSO Check) Compound->Step1 Step2 Step 2: Cytotoxicity (HUVEC vs A549) Step1->Step2 Decision IC50 < 1µM? Step2->Decision Step3 Step 3: Western Blot (p-VEGFR/p-ERK) Decision->Step3 Yes Stop Discard/Redesign Decision->Stop No Step4 Step 4: Functional Assay (Tube Formation) Step3->Step4

Figure 2: Screening Workflow. A logical progression from physicochemical checks to functional validation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Hydrophobicity of Indoline coreLimit final DMSO concentration to 0.5%. Use intermediate dilution in PBS/BSA before adding to media.
High Background in HUVEC Endogenous Growth FactorsUse "Growth Factor Reduced" Matrigel and starve cells in 0.5% FBS media for 4 hours prior to assay.
No Phospho-Inhibition Phosphatase activityEnsure lysis buffer contains fresh Na₃VO₄ and NaF. Keep lysates on ice at all times.

References

  • Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry. Link

    • Foundational text describing the SAR of indoline-6-carboxamide deriv
  • Hilberg, F., et al. (2008). BIBF 1120: Triple Angiokinase Inhibitor with Sustained Receptor Blockade and Good Antitumor Efficacy. Cancer Research.[4] Link

    • Establishes the biological profile for this class of compounds.
  • Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. Nature Protocols. Link

    • The authoritative protocol for the HUVEC tube form
  • Li, X., et al. (2020). Design, synthesis and biological evaluation of novel indoline-2-carboxamide derivatives as potential anticancer agents.[5] European Journal of Medicinal Chemistry. Link

    • Recent application of the indoline carboxamide scaffold in broader cancer contexts.

Sources

Application

Application Note: Cytotoxicity Profiling of Indoline-6-carboxamide Derivatives

A Multi-Parametric Approach for Kinase Inhibitor Discovery Abstract & Strategic Overview Indoline-6-carboxamide is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for ATP-competitive...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Parametric Approach for Kinase Inhibitor Discovery

Abstract & Strategic Overview

Indoline-6-carboxamide is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for ATP-competitive kinase inhibitors targeting VEGFR-2 , CDK2/4 , and c-Kit . While high-affinity binding to the kinase pocket is the primary design goal, the translational success of these molecules hinges on their cellular efficacy and safety profile.

This application note outlines a rigorous, tiered cytotoxicity evaluation strategy. Unlike generic viability protocols, this guide addresses the specific challenges of testing small-molecule kinase inhibitors, such as distinguishing cytostatic effects (G1 arrest) from cytotoxic effects (apoptosis) and avoiding common artifacts in metabolic readouts.

Key Mechanistic Focus:

  • Primary Target: Inhibition of receptor tyrosine kinases (RTKs) or Cyclin-Dependent Kinases (CDKs).

  • Phenotypic Outcome: Cell cycle arrest at G1/S phase followed by intrinsic apoptosis.

  • Critical Control: Differentiating on-target tumor killing from off-target hepatotoxicity (HepG2) or cardiotoxicity.

Experimental Workflow: The "Self-Validating" System

A robust cytotoxicity study must be self-validating. We do not rely on a single endpoint. Instead, we correlate metabolic health (ATP) with membrane integrity (LDH) and mechanistic commitment (Caspase activation).

Figure 1: Cytotoxicity Profiling Workflow

CytotoxicityWorkflow cluster_Assays Multiplexed Readouts Compound Indoline-6-carboxamide Derivative (DMSO Stock) Dosing Dose-Response Preparation (0.1 nM - 100 µM) Compound->Dosing Serial Dilution Viability 1. Metabolic Viability (ATP / CellTiter-Glo) Dosing->Viability 72h Incubation Toxicity 2. Membrane Integrity (LDH Release) Dosing->Toxicity Supernatant Mechanism 3. Apoptosis (Caspase 3/7) Dosing->Mechanism Multiplex Analysis Data Synthesis (IC50, Selectivity Index) Viability->Analysis Potency Toxicity->Analysis Necrosis Check Mechanism->Analysis Mode of Death

Caption: Integrated workflow ensuring that loss of viability (ATP) correlates with specific apoptotic markers, ruling out non-specific necrosis.

Protocol 1: Metabolic Viability (ATP Quantification)

Why this assay? While MTT/MTS assays are common, they rely on dehydrogenase activity which can be artificially modulated by kinase inhibitors affecting mitochondrial respiration. ATP quantification (e.g., CellTiter-Glo®) is the superior standard for Indoline-6-carboxamide derivatives as it directly correlates with viable cell number and is less prone to compound interference.

Materials
  • Target Cells: MCF-7 (Breast), HepG2 (Liver - Toxicity Control), HUVEC (Endothelial - for VEGFR targets).

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.

  • Compound: Indoline-6-carboxamide derivative (dissolved in 100% DMSO).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells in white-walled, clear-bottom 96-well plates.

    • Density: 3,000–5,000 cells/well (optimized to ensure log-phase growth at 72h).

    • Incubate for 24h at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a 10mM master stock of the Indoline derivative in DMSO.

    • Perform a 1:3 serial dilution in culture medium to generate an 8-point dose curve (e.g., 100 µM down to 0.04 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity. Include a "Vehicle Control" (0.5% DMSO only) and a "Positive Control" (e.g., Staurosporine 1 µM).

  • Incubation:

    • Incubate plates for 72 hours . (Kinase inhibitors often require multiple cell cycles to manifest cytotoxicity).

  • Readout:

    • Equilibrate plate and reagents to room temperature (RT) for 30 mins.

    • Add 100 µL of CellTiter-Glo reagent directly to the 100 µL culture medium in each well.

    • Orbitally shake for 2 minutes to lyse cells.

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

    • Read Luminescence (RLU) on a microplate reader (integration time: 0.5–1 sec).

Data Analysis

Calculate the Relative Viability (%) using the formula:



Plot % Viability vs. Log[Concentration] to determine the IC50 .

Protocol 2: Mechanistic Confirmation (Caspase 3/7 Activation)

Why this assay? Indoline-6-carboxamide derivatives acting on CDK or VEGFR pathways should trigger apoptosis (programmed cell death) rather than necrosis. If ATP drops but Caspase 3/7 is not activated, the compound may be causing non-specific membrane rupture or purely cytostatic arrest.

Methodology
  • Multiplexing: This can often be done in the same well or a parallel plate to the ATP assay.

  • Reagent: Caspase-Glo® 3/7 Reagent.

  • Procedure:

    • Follow the seeding and dosing steps from Protocol 1.

    • At the 24h or 48h time point (apoptosis often precedes total loss of viability), add Caspase-Glo reagent (1:1 ratio).

    • Incubate 1 hour at RT.

    • Measure Luminescence.

  • Interpretation:

    • A "bell-shaped" curve is often observed: Caspase signal increases at cytotoxic concentrations but may decrease at very high concentrations (secondary necrosis).

    • Success Criteria: A >3-fold increase in Caspase signal relative to vehicle confirms apoptotic mechanism.

Mechanistic Pathway Visualization

Understanding the cellular logic is vital for interpreting assay data. Indoline-6-carboxamides typically inhibit phosphorylation, leading to cell cycle arrest and subsequent apoptosis.

Figure 2: Signaling Cascade & Drug Action

Pathway Drug Indoline-6-carboxamide Derivative Target Target Kinase (VEGFR2 / CDK2) Drug->Target Inhibits ATP ATP Binding Site Target->ATP Competes with Downstream Phosphorylation Cascade Target->Downstream Blocks CellCycle G1/S Phase Arrest Downstream->CellCycle Induces Mito Mitochondrial Dysfunction (Bax/Bcl2) CellCycle->Mito Prolonged Arrest Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Mechanism of Action: Competitive inhibition of kinase activity leads to G1 arrest and mitochondrial-mediated apoptosis.

Data Presentation & Selectivity Analysis

To evaluate safety, compare the IC50 of the tumor cell line against a normal fibroblast line (e.g., MRC-5 or HFF-1).

Table 1: Example Cytotoxicity Profile (Hypothetical Data)

Compound IDHepG2 IC50 (µM)MCF-7 IC50 (µM)MRC-5 IC50 (µM)Selectivity Index (SI)*Mode of Death
Indoline-6-Ref 12.51.2>50.0>41.6 Apoptotic
Analog A 5.04.86.01.25Necrotic
Staurosporine 0.010.010.022.0Apoptotic

*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 10 is generally desired for early leads.

Troubleshooting & Senior Scientist Tips

  • Solubility Crash: Indoline derivatives can be hydrophobic. If you see "jagged" dose-response curves, check the wells under a microscope for precipitation crystals. Solution: Limit final concentration to 50 µM or improve the formulation.

  • Fluorescence Interference: Some indoline compounds are naturally fluorescent. If using fluorescence-based assays (like Alamar Blue), run a "Compound Only" control (no cells) to subtract background. Luminescence (ATP/Caspase) is preferred to avoid this.

  • Edge Effects: Evaporation in outer wells can skew data in 72h assays. Solution: Fill edge wells with PBS and use only the inner 60 wells for the assay.

References

  • Zhang, L., et al. (2025).[1] "Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules." National Institutes of Health (NIH).

  • Rode, M. A., et al. (2009).[2] "Synthesis and biological activities of some indoline derivatives." Journal of the Serbian Chemical Society.[2]

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."

  • Al-Sanea, M. M., et al. (2024).[3] "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors." Future Medicinal Chemistry.

  • Bld Pharm. "Methyl indoline-6-carboxylate Product Properties & CAS."

Sources

Method

Application of Indoline-6-carboxamide Scaffolds in High-Throughput Screening for Drug Discovery

Introduction: The Indoline-6-carboxamide Scaffold as a Privileged Structure in Drug Discovery The indoline scaffold, a saturated bicyclic indole analog, represents a "privileged structure" in medicinal chemistry. Its thr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indoline-6-carboxamide Scaffold as a Privileged Structure in Drug Discovery

The indoline scaffold, a saturated bicyclic indole analog, represents a "privileged structure" in medicinal chemistry. Its three-dimensional nature and synthetic tractability have made it a cornerstone for the development of a wide array of biologically active molecules. The strategic placement of a carboxamide group at the 6-position of the indoline ring system provides a key vector for molecular diversity and interaction with biological targets. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of indoline-6-carboxamide and its analogs in high-throughput screening (HTS) campaigns. We will explore both biochemical and cell-based screening paradigms, providing detailed protocols and explaining the rationale behind experimental design choices to ensure robust and reliable results. The indole and indoline scaffolds are prevalent in numerous clinically approved drugs and investigational agents, highlighting their significance in pharmaceutical development[1].

The versatility of the indoline-carboxamide core is demonstrated by its presence in compounds targeting a diverse range of biological entities, including enzymes, receptors, and whole organisms. For example, derivatives of this scaffold have been identified as potent inhibitors of the bacterial enzyme DapE, promising a new class of antibiotics[2]. Furthermore, related indoline structures have yielded antagonists for the 5-HT6 receptor, relevant for cognitive disorders[3], and potent agents against parasitic protozoa like Trypanosoma brucei[4][5][6]. This broad spectrum of activity underscores the value of screening libraries of indoline-6-carboxamide derivatives to identify novel therapeutic leads.

Part 1: High-Throughput Screening of Indoline-6-carboxamide Libraries Against Enzymatic Targets

A common and effective strategy in early-stage drug discovery is the screening of compound libraries against isolated, purified enzymes that are critical for a disease pathway. The indoline-6-carboxamide scaffold can be readily functionalized to interact with various enzyme active sites. For instance, the sulfonamide derivative of indoline has been shown to act as a zinc-binding group in metalloenzymes like DapE[2]. This section provides a detailed protocol for a typical biochemical HTS campaign.

Principle of the Assay

This protocol describes a fluorescence-based enzymatic assay designed for HTS. The assay measures the activity of a hypothetical enzyme, "Enzyme X," which cleaves a fluorogenic substrate to produce a fluorescent signal. Inhibitors from the indoline-6-carboxamide library will prevent this cleavage, resulting in a decrease in fluorescence. This method is highly sensitive, scalable, and amenable to automation.

Experimental Workflow: Biochemical HTS

HTS_Workflow_Biochemical cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Plating Compound Library Plating (Indoline-6-carboxamides) Compound_Transfer Compound Transfer to Assay Plate Compound_Plating->Compound_Transfer Assay_Plate_Prep Assay Plate Preparation (Buffer, Enzyme) Assay_Plate_Prep->Compound_Transfer Incubation_1 Pre-incubation (Compound + Enzyme) Compound_Transfer->Incubation_1 Substrate_Addition Substrate Addition Incubation_1->Substrate_Addition Incubation_2 Enzymatic Reaction Substrate_Addition->Incubation_2 Detection Fluorescence Reading Incubation_2->Detection Data_Normalization Data Normalization (% Inhibition) Detection->Data_Normalization Hit_Identification Hit Identification (Z-score > 3) Data_Normalization->Hit_Identification Dose_Response Dose-Response & IC50 (Hit Confirmation) Hit_Identification->Dose_Response

Caption: Workflow for a biochemical high-throughput screen.

Detailed Protocol: Fluorescence-Based Enzyme Inhibition Assay

1. Materials and Reagents:

  • Indoline-6-carboxamide compound library (e.g., 10 mM stock in DMSO)
  • Purified Enzyme X
  • Fluorogenic Substrate for Enzyme X
  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
  • Positive Control Inhibitor (known inhibitor of Enzyme X)
  • DMSO (for negative controls)
  • 384-well, black, flat-bottom assay plates

2. Assay Plate Preparation:

  • Compound Plates: Prepare serial dilutions of the indoline-6-carboxamide library in DMSO in a 384-well source plate. A common screening concentration is 10 µM.
  • Assay Plates:
  • Dispense 20 µL of Assay Buffer containing Enzyme X into each well of the assay plate. The final enzyme concentration should be optimized to yield a robust signal-to-background ratio.
  • Use a liquid handler to transfer 100 nL of compound solution from the source plate to the assay plate.
  • Controls:
  • Negative Control (0% inhibition): Transfer 100 nL of DMSO.
  • Positive Control (100% inhibition): Transfer 100 nL of a saturating concentration of the positive control inhibitor.

3. Assay Execution:

  • Pre-incubation: Centrifuge the plates briefly and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
  • Reaction Initiation: Add 20 µL of the fluorogenic substrate (at 2x the final desired concentration) to all wells to start the enzymatic reaction.
  • Reaction Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

4. Data Acquisition and Analysis:

  • Detection: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 485/520 nm).
  • Data Normalization: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
  • Hit Identification: Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or a Z-score > 3).
  • Hit Confirmation and IC50 Determination: Confirmed hits are then re-tested in a dose-response format (e.g., 10-point serial dilution) to determine their potency (IC50 value).
Parameter Typical Value/Range Rationale
Compound Concentration 1-20 µMBalances the need to identify potent hits against the risk of false positives from non-specific activity.
Enzyme Concentration Low nM rangeShould be below the Km of the substrate to ensure sensitivity to competitive inhibitors.
Substrate Concentration Km valueProvides a good balance between signal strength and sensitivity to competitive inhibitors.
Final DMSO Concentration < 1%High concentrations of DMSO can inhibit enzyme activity and affect assay performance.
Z'-factor > 0.5A statistical measure of assay quality, with > 0.5 indicating an excellent and robust assay.

Part 2: Phenotypic Screening of Indoline-6-carboxamide Libraries in a Cell-Based Assay

Phenotypic screening involves testing compounds directly on whole cells or organisms to identify agents that produce a desired change in phenotype, without a priori knowledge of the specific molecular target.[4] This approach is particularly powerful for complex diseases and for discovering compounds with novel mechanisms of action. The discovery of indoline-2-carboxamides as inhibitors of Trypanosoma brucei is a prime example of a successful phenotypic screen.[5][6]

Principle of the Assay

This protocol outlines a high-content imaging-based phenotypic screen to identify indoline-6-carboxamide derivatives that inhibit the proliferation of a specific cancer cell line. The assay uses two fluorescent dyes: one to stain the nuclei of all cells (e.g., Hoechst 33342) and another to identify dead cells (e.g., a cell-impermeable DNA dye). Automated microscopy and image analysis are used to quantify cell number and viability.

Experimental Workflow: Cell-Based Phenotypic HTS

HTS_Workflow_Phenotypic cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Cell_Seeding Seed Cells in Assay Plates Compound_Addition Add Compounds to Cells Cell_Seeding->Compound_Addition Compound_Plating Compound Library Plating Compound_Plating->Compound_Addition Incubation Incubate (e.g., 72h) Compound_Addition->Incubation Staining Add Fluorescent Dyes Incubation->Staining Imaging High-Content Imaging Staining->Imaging Image_Analysis Image Segmentation & Quantification (Cell Count, Viability) Imaging->Image_Analysis Hit_Selection Hit Selection (e.g., >50% Growth Inhibition) Image_Analysis->Hit_Selection Counter_Screen Counter-Screening (Selectivity vs. Normal Cells) Hit_Selection->Counter_Screen Confirmation Dose-Response & EC50 Counter_Screen->Confirmation

Caption: Workflow for a cell-based phenotypic high-throughput screen.

Detailed Protocol: High-Content Anti-Proliferation Assay

1. Materials and Reagents:

  • Cancer cell line of interest
  • Non-cancerous control cell line (for counter-screening)
  • Complete cell culture medium
  • Indoline-6-carboxamide compound library (10 mM in DMSO)
  • Positive control (e.g., a known cytotoxic agent like Staurosporine)
  • Hoechst 33342 (nuclear stain)
  • CellTox™ Green or similar viability dye
  • 384-well, clear-bottom, black-walled imaging plates

2. Assay Plate Preparation:

  • Cell Seeding: Seed cells into the imaging plates at a density that allows for logarithmic growth over the assay period (e.g., 1000 cells/well in 40 µL of medium). Incubate for 24 hours to allow cells to attach.
  • Compound Addition: Add 100 nL of compounds from the source plates to the cell plates using a pintool or acoustic liquid handler.

3. Assay Execution:

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
  • Staining: Add a solution containing Hoechst 33342 and the viability dye to each well. Incubate for 30 minutes at 37°C.

4. Data Acquisition and Analysis:

  • Imaging: Acquire images using a high-content imaging system, capturing both the Hoechst (blue) and viability dye (green) channels.
  • Image Analysis: Use automated image analysis software to:
  • Identify and count the total number of nuclei (blue objects).
  • Identify and count the number of dead cells (green objects that co-localize with blue objects).
  • Hit Identification: Calculate the percent growth inhibition relative to DMSO-treated controls. Hits are compounds that reduce the total cell count by a defined threshold (e.g., >50%).
  • Counter-Screening: A critical step is to perform the same assay on a non-cancerous cell line to identify compounds that are selectively toxic to the cancer cells. This helps to eliminate non-specific cytotoxic agents.[4][5]
  • Confirmation and EC50 Determination: Confirmed, selective hits are then progressed to dose-response analysis to determine their EC50 values.
Parameter Typical Value/Range Rationale
Cell Seeding Density 500-2000 cells/wellOptimized to ensure cells are in an exponential growth phase and do not become confluent by the end of the assay.
Incubation Time 48-96 hoursLong enough to observe a significant anti-proliferative effect (typically 2-3 cell doublings).
Final Compound Conc. 1-20 µMA balance between potency detection and avoiding off-target effects.
Imaging Channels 2 or moreAt a minimum, one channel for total cell count and one for a marker of cytotoxicity or a specific phenotype.
Selectivity Index (SI) >10Calculated as (EC50 in normal cells) / (EC50 in cancer cells). A higher SI indicates better cancer cell selectivity.

Conclusion: A Pathway to Novel Therapeutics

The indoline-6-carboxamide scaffold is a proven starting point for the discovery of novel, potent, and selective modulators of biological systems. High-throughput screening, whether through targeted biochemical assays or broader phenotypic approaches, provides the means to rapidly interrogate large libraries of these compounds. The protocols and workflows detailed in this application note offer a robust framework for initiating such screening campaigns. By carefully designing assays, incorporating appropriate controls, and employing multi-step validation processes including counter-screens, researchers can successfully identify promising hit compounds. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, can then transform these initial findings into viable candidates for the next generation of therapeutics.

References

  • Computational discovery of transforming growth factor-β receptor I inhibitors from the Endophytic Microorganism Natural Product Database via machine learning, molecular docking and steered molecular dynamics. (2026). Vertex AI Search.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (n.d.). PMC. [Link]

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. (2015). ACS Publications. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. [Link]

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. (2015). PMC. [Link]

  • Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. (2020). PubMed. [Link]

  • Indole and indoline scaffolds in drug discovery. (n.d.). ResearchGate. [Link]

  • The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists. (n.d.). PubMed. [Link]

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. (2015). ResearchGate. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). ACS Publications. [Link]

Sources

Application

Application Note: Evaluation of Anti-Inflammatory Activity in Indoline Carboxamides

[1][2] Introduction & Mechanistic Rationale Indoline carboxamides (and their unsaturated indole analogues) represent a "privileged scaffold" in medicinal chemistry due to their structural similarity to bioactive alkaloid...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Mechanistic Rationale

Indoline carboxamides (and their unsaturated indole analogues) represent a "privileged scaffold" in medicinal chemistry due to their structural similarity to bioactive alkaloids and NSAIDs like Indomethacin. Their anti-inflammatory potential typically stems from the inhibition of the arachidonic acid pathway—specifically targeting Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)—or the modulation of NF-


B signaling in macrophages.

Unlike traditional NSAIDs, which often cause gastric ulceration due to non-selective COX-1 inhibition, Indoline carboxamides are frequently designed to be COX-2 selective . This guide outlines a hierarchical screening cascade to validate this activity, moving from computational prediction to physiological efficacy.

Experimental Workflow Overview

Workflow InSilico Phase 1: In Silico (Molecular Docking) PhysChem Phase 2: Physicochemical (Albumin Denaturation) InSilico->PhysChem High Affinity Hits Enzymatic Phase 3: Enzymatic (COX-1/COX-2 Selectivity) PhysChem->Enzymatic Stabilizing Compounds Cellular Phase 4: Cellular (RAW 264.7 / NO Assay) Enzymatic->Cellular High Selectivity Index InVivo Phase 5: In Vivo (Carrageenan Paw Edema) Cellular->InVivo Low Cytotoxicity

Figure 1: Hierarchical screening cascade for Indoline Carboxamides. Proceed to the next phase only if criteria (edges) are met.

Phase 1: In Silico Molecular Docking

Objective: To predict binding affinity and orientation within the COX-2 active site before synthesis.

  • Target Selection: Use PDB ID: 3LN1 (COX-2 complexed with Celecoxib) for validation.

  • Protocol:

    • Ligand Prep: Energy minimize Indoline carboxamide structures (MMFF94 force field).

    • Grid Generation: Center grid box on the co-crystallized ligand (Celecoxib) binding site.

    • Docking: Run rigid-receptor/flexible-ligand docking (e.g., via AutoDock Vina or Glide).

    • Analysis: Look for H-bonds with Arg120 and Tyr355 (gatekeeper residues). A binding energy < -8.0 kcal/mol typically warrants wet-lab testing [1].

Phase 2: Physicochemical Screening (Albumin Denaturation)

Objective: A rapid, cost-effective screen. Inflammation induces protein denaturation; compounds that stabilize albumin against heat stress correlate well with anti-inflammatory potency.

Protocol A: Albumin Stabilization Assay
  • Principle: Anti-inflammatory drugs stabilize lysosomal membranes. BSA (Bovine Serum Albumin) heat stabilization serves as a mimetic for this membrane stabilization.

ReagentVolume (Test)Volume (Control)
5% BSA (aq) 0.45 mL0.45 mL
Test Compound (in DMSO)0.05 mL-
Vehicle (DMSO)-0.05 mL
PBS (pH 6.3) 2.50 mL2.50 mL

Steps:

  • Incubation: Mix BSA and Test Compound. Incubate at 37°C for 20 minutes .

  • Thermal Stress: Transfer to a water bath at 70°C for 5 minutes (or 57°C for 3 minutes depending on sensitivity required).

  • Cooling: Cool to room temperature (RT) for 10 minutes.

  • Measurement: Measure turbidity (Absorbance) at 660 nm .

  • Calculation:

    
    
    
  • Acceptance Criteria: An

    
     < 200 
    
    
    
    g/mL suggests sufficient potency to proceed to enzymatic assays [2].

Phase 3: Cellular Immunomodulation (RAW 264.7 Model)

Objective: To verify the compound inhibits pro-inflammatory mediators (NO, cytokines) in a living system without cytotoxicity.

Mechanism: The NF- B Pathway

Indoline carboxamides often block the phosphorylation of I


B, preventing NF-

B translocation to the nucleus.

CellPath LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB_Inactive NF-kB (Cytoplasm) TLR4->NFkB_Inactive Activation NFkB_Active NF-kB (Nucleus) NFkB_Inactive->NFkB_Active Translocation Indoline Indoline Carboxamide (Inhibitor) Indoline->NFkB_Inactive Blocks Phosphorylation iNOS iNOS Expression NFkB_Active->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Synthesis

Figure 2: Proposed Mechanism of Action in Macrophages. The compound prevents nuclear translocation of NF-


B, halting NO production.
Protocol B: Nitric Oxide (Griess) Assay

Cell Line: RAW 264.7 (Murine Macrophages).[1][2][3][4]

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO
    
    
    
    .
  • Treatment:

    • Pre-treat cells with Indoline Carboxamide (1–100

      
      M) for 1 hour.
      
    • Stimulation: Add LPS (Lipopolysaccharide) to final conc. of 1

      
      g/mL .[5]
      
    • Incubation: Incubate for 24 hours.

  • Griess Reaction:

    • Collect 100

      
      L of supernatant.
      
    • Add 100

      
      L Griess Reagent  (1:1 mix of 1% sulfanilamide and 0.1% NED in phosphoric acid).
      
    • Incubate 10 mins at RT in dark.

  • Quantification: Measure Absorbance at 540 nm . Calculate nitrite concentration using a NaNO

    
     standard curve.[5]
    
Protocol C: MTT Viability Counter-Screen

Crucial Step: You must prove that the reduction in NO is due to anti-inflammatory activity, not because the compound killed the cells.

  • Remove supernatant from Protocol B.

  • Add MTT reagent (0.5 mg/mL) to cells.[5] Incubate 4 hours.

  • Dissolve formazan crystals in DMSO. Read at 570 nm .[1]

  • Requirement: Cell viability must remain >80% at the tested bioactive concentration [3].

Phase 4: In Vivo Efficacy (Carrageenan-Induced Edema)

Objective: To assess acute anti-inflammatory activity in a complex physiological environment.

Protocol D: Rat Paw Edema Model

Animals: Wistar rats (150–200g), n=6 per group. Ethical Note: Must be approved by IACUC.

  • Grouping:

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Standard (Indomethacin 10 mg/kg, p.o.).

    • Group III: Test Compound (Indoline Carboxamide, e.g., 20 mg/kg, p.o.).

  • Administration: Administer drugs orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement:

    • Measure paw volume using a Plethysmometer (water displacement) at

      
       hours.
      
    • The peak inflammation typically occurs at 3 hours (prostaglandin phase).

  • Data Analysis:

    
    
    (Where 
    
    
    
    is mean edema volume of control, and
    
    
    is mean edema volume of treated group).

References

  • Molecular Modeling of Indole Derivatives: Study on the binding interactions of indole derivatives with COX-2.

  • Albumin Denaturation Protocol: Standard methodology for physicochemical anti-inflammatory screening.

  • RAW 264.7 NO/Griess Assay: Detailed protocol for nitric oxide detection in macrophages.

  • Carrageenan-Induced Paw Edema: The gold standard for acute in vivo inflammation testing.

  • Indole-2-carboxamide Specificity: Validation of this specific scaffold in sepsis and inflammation models.

Sources

Method

Protocol: High-Fidelity Assessment of Antiproliferative Activity in Indole-2-carboxamide Derivatives

Abstract & Scope Indole-2-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting potent antiproliferative properties through diverse mechanisms, including EGFR/VEGFR kinase inhibition, tubulin destabil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Indole-2-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting potent antiproliferative properties through diverse mechanisms, including EGFR/VEGFR kinase inhibition, tubulin destabilization, and DNA intercalation. However, their significant hydrophobicity and potential for intrinsic fluorescence pose unique challenges in standard colorimetric assays.

This Application Note provides a validated, field-proven protocol for assessing the antiproliferative activity of Indole-2-carboxamide derivatives. Unlike generic protocols, this guide prioritizes the Sulforhodamine B (SRB) assay over metabolic assays (MTT/MTS) to eliminate metabolic interference and maximize linearity. It also includes a secondary validation workflow using Flow Cytometry for cell cycle analysis.

Compound Management: The Critical First Step

Expert Insight: The most common cause of "false negatives" with Indole-2-carboxamides is precipitation in aqueous media before cellular uptake. These compounds are often lipophilic (LogP > 3).

Solubilization Protocol[1]
  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM . Vortex for 1 minute.

    • QC Check: Inspect for turbidity.[1] If cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (indoles can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Serial Dilution Strategy (The "Intermediate Plate" Method)

Do not dilute directly from 100% DMSO stock into the cell culture plate. This causes local high-concentration "shock" and precipitation.

  • Step A: Prepare a 1000x dilution series in 100% DMSO in a V-bottom 96-well plate.

  • Step B: Transfer 1 µL from the DMSO plate to a deep-well block containing 999 µL of pre-warmed culture media (Intermediate dilution).

    • Result: This creates a 2x working solution with 0.1% DMSO.

  • Step C: Add 100 µL of this intermediate solution to the cells (already in 100 µL media).

    • Final Concentration: 1x Drug, 0.05% DMSO .

Primary Screening: The SRB Assay (Gold Standard)

Why SRB? Indole-2-carboxamides can interfere with mitochondrial reductase enzymes, rendering MTT/MTS data noisy. The SRB assay measures total protein mass, is stable, and allows plates to be dried and read weeks later.

Experimental Workflow Diagram

SRB_Workflow Start Cell Seeding (Day 0) Treat Compound Treatment (Day 1) Start->Treat Allow attachment Incubate Incubation (48-72h) Treat->Incubate Fix TCA Fixation (1h @ 4°C) Incubate->Fix Stop reaction Stain SRB Staining (30 min) Fix->Stain Wash Acetic Acid Wash (4x) Stain->Wash Read Solubilization & OD 510nm Wash->Read

Figure 1: Optimized Sulforhodamine B (SRB) workflow for adherent cell lines.

Detailed Protocol

Reagents:

  • Fixative: 50% (w/v) Trichloroacetic Acid (TCA) stored at 4°C.

  • Dye: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.

  • Wash Solution: 1% Acetic Acid.[2][3][4][5]

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Steps:

  • Seeding: Seed cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 100 µL media. Incubate for 24h.

  • T0 Control: Fix one plate immediately before drug addition to establish "Time Zero" cell mass (essential for calculating GI50 vs. LC50).

  • Treatment: Add compounds using the "Intermediate Plate" method (Section 2.2). Incubate for 48 or 72 hours.

  • Fixation (Critical):

    • Gently layer 50 µL of cold 50% TCA on top of the 200 µL media (Final TCA ~10%).

    • Incubate at 4°C for 1 hour . (Do not shake; this disturbs the monolayer).

  • Washing: Wash 5x with tap water. Air dry completely.

  • Staining: Add 100 µL 0.4% SRB solution. Incubate 30 min at Room Temp.

  • Destaining: Wash 4x with 1% Acetic Acid to remove unbound dye.[2][4] Air dry.

  • Reading: Add 150 µL 10 mM Tris base . Shake for 10 min to solubilize. Read Absorbance at 510 nm .[3][4][5]

Secondary Validation: Mechanism of Action (Flow Cytometry)

Indole-2-carboxamides often act as kinase inhibitors (arresting G1) or tubulin inhibitors (arresting G2/M).

Cell Cycle Analysis Protocol
  • Treatment: Treat cells (6-well plate) with the IC50 concentration of the Indole derivative for 24h.

  • Harvesting: Trypsinize cells and collect the supernatant (floating dead cells are crucial).

  • Fixation: Wash with PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Record PE-Area vs. PE-Width to exclude doublets.

Mechanistic Pathway Visualization

Mechanism Indole Indole-2-carboxamide Target1 Target: EGFR/VEGFR (Kinase Domain) Indole->Target1 Binding Target2 Target: Tubulin (Polymerization) Indole->Target2 Binding Sig1 Inhibit Ras/Raf/MEK Target1->Sig1 Sig2 Disrupt Spindle Formation Target2->Sig2 Arrest1 G0/G1 Arrest Sig1->Arrest1 Arrest2 G2/M Arrest Sig2->Arrest2 Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest1->Apoptosis Arrest2->Apoptosis

Figure 2: Potential antiproliferative mechanisms of Indole-2-carboxamides leading to apoptosis.

Data Analysis & Interpretation

Calculating % Growth

Normalize OD values to the Vehicle Control (DMSO) and Blank (Media only).



Interpreting the IC50

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.

IC50 Range (µM)Classification for Indole-2-carboxamidesAction Required
< 0.1 µM Highly PotentProceed to in vivo PK/PD studies.
0.1 – 1.0 µM PotentGood lead candidate; check selectivity.
1.0 – 10 µM ModerateStructure-Activity Relationship (SAR) optimization needed.
> 10 µM Weak/InactiveConsider scaffold modification.

Troubleshooting Guide

IssueProbable CauseSolution
High Background OD Incomplete washing of unbound dye.Ensure 4x washes with 1% Acetic Acid are vigorous.
Precipitation in Wells Compound insolubility (Hydrophobic Indole).Use the "Intermediate Plate" dilution method. Do not exceed 0.5% DMSO.
Non-Sigmoidal Curve Cell overgrowth (Confluence >90%).Reduce seeding density. SRB is linear only in sub-confluent monolayers.
"Noisy" Data Pipetting error or evaporation.Use a multichannel pipette; fill edge wells with PBS (evaporation barrier).

References

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.[9][10][11] Pharmaceuticals, 16(7), 1039.[9] Link

  • Wang, Z., et al. (2014). Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives. European Journal of Medicinal Chemistry, 83, 324-335. Link

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Indoline-6-carboxamide

Current Status: Operational Subject: Troubleshooting In Vivo Formulation & Solubility Ticket ID: IND-SOL-006 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary: The Physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting In Vivo Formulation & Solubility Ticket ID: IND-SOL-006 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

The Core Issue: Indoline-6-carboxamide presents a classic medicinal chemistry paradox. While the indoline core (2,3-dihydro-1H-indole) introduces a degree of non-planarity compared to its indole counterpart, the C6-carboxamide group acts as a "solubility anchor."

  • Mechanism of Insolubility: The primary amide (-CONH2) is a potent hydrogen bond donor and acceptor. In the solid state, these molecules form a robust intermolecular hydrogen-bonding network (high crystal lattice energy). To dissolve the compound, your solvent system must overcome this lattice energy.

  • The Trap: Researchers often dissolve the compound easily in 100% DMSO (an aprotic solvent that disrupts H-bonds). However, upon dilution into aqueous buffers (saline/PBS) for in vivo dosing, the water molecules preferentially bond with each other and the DMSO, forcing the hydrophobic indoline cores to aggregate and the amides to re-crystallize. This results in immediate precipitation (the "crash out" effect).

Pre-Formulation Assessment

Before attempting animal studies, you must categorize the compound's behavior.

Diagnostic Protocol: The "Crash" Test

Do not skip this. Visual clarity in DMSO does not guarantee stability in saline.

  • Prepare Stock: Dissolve Indoline-6-carboxamide at 20 mg/mL in 100% DMSO.

  • Simulate Dosing: Pipette 50 µL of stock into 950 µL of PBS (pH 7.4) in a clear glass vial (Final: 1 mg/mL, 5% DMSO).

  • Observation: Vortex for 30 seconds. Hold against a black background.

    • Clear? Proceed to simple cosolvents.

    • Cloudy/Precipitate? (Most likely outcome).[1] You require a Complexation or Surfactant strategy.

Formulation Strategy 1: The "Golden Triangle" (Cosolvents)

Best For: Intraperitoneal (IP) or Subcutaneous (SC) administration. Mechanism: Uses a miscible organic solvent (PEG) to lower the dielectric constant of the water, keeping the drug in solution.

Recommended Vehicle: 5/40/55 System

This is the industry-standard starting point for moderately insoluble amides.

ComponentConcentration (v/v)Function
DMSO 5%Primary solvent (disrupts lattice).
PEG 400 40%Cosolvent (maintains solubility).
Water/Saline 55%Physiological diluent.
Preparation Protocol (Strict Order of Addition)

Failure to follow this order will result in irreversible precipitation.

  • Weigh the required amount of Indoline-6-carboxamide.

  • Add DMSO (5% of total volume): Vortex/sonicate until completely dissolved. The solution must be crystal clear.

  • Add PEG 400 (40% of total volume): Add slowly to the DMSO solution. Vortex. The solution will warm slightly (exothermic).

  • Add Saline (55% of total volume): Add this LAST and SLOWLY (dropwise) while vortexing.

    • Why? Adding saline too fast creates local regions of high water content, causing the drug to crash out before it can stabilize in the PEG/Water matrix.

Formulation Strategy 2: Cyclodextrin Complexation (The Gold Standard)

Best For: Intravenous (IV) administration (avoids hemolysis risks of high PEG/DMSO) and sensitive toxicity studies. Mechanism: The hydrophobic indoline core is encapsulated inside the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility.

Recommended Agent: HP-β-CD (2-Hydroxypropyl-β-cyclodextrin) or SBE-β-CD (Sulfobutyl ether-β-cyclodextrin / Captisol®). Note: Avoid native β-CD for parenteral use due to renal toxicity risks [1].

Protocol: In Situ Complexation
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline. (e.g., 2g HP-β-CD in 10mL water).

  • Drug Addition: Add Indoline-6-carboxamide powder directly to the CD solution.

  • Equilibration:

    • Method A (Fast): Sonicate for 30-60 minutes at 40°C.

    • Method B (Gentle): Shake/rotate at room temperature for 24 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved particles.

  • Quantification: Analyze the filtrate by HPLC/UV to determine the actual dissolved concentration (often significantly higher than water alone).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct vehicle based on your route of administration and solubility results.

FormulationDecisionTree Start Start: Indoline-6-carboxamide Solubility Assessment Route Select Route of Administration Start->Route IV Intravenous (IV) Route->IV IP_SC IP / SC Route->IP_SC PO Oral (PO) Route->PO CheckIV Strict Limits: DMSO < 5% No Particulates IV->CheckIV Cyclodextrin STRATEGY: Complexation 20% HP-beta-CD (pH 7.4) IP_SC->Cyclodextrin If toxicity observed Cosolvent STRATEGY: Cosolvents 5% DMSO + 40% PEG400 + 55% Saline IP_SC->Cosolvent Standard Suspension STRATEGY: Suspension 1% Methylcellulose or 0.5% Tween 80 PO->Suspension High Dose Lipid STRATEGY: Lipids Labrasol / Miglyol (For absorption enhancement) PO->Lipid Low Bioavailability CheckIV->Cyclodextrin Preferred

Figure 1: Decision matrix for vehicle selection based on administration route and physiological constraints.

Troubleshooting & FAQs

Q1: My mice are showing signs of lethargy immediately after IP injection. Is it the drug?

  • Diagnosis: Likely Vehicle Toxicity . High concentrations of PEG400 (>50%) or DMSO (>10%) can cause transient sedation, peritoneal irritation, or hemolysis [2].

  • Solution: Run a "Vehicle Control" group (0 mg/kg drug). If they show the same symptoms, switch to the Cyclodextrin (HP-β-CD) strategy, which is biologically inert and renally cleared.

Q2: The solution is clear at Room Temperature but precipitates in the fridge (4°C).

  • Diagnosis: Kinetic Solubility vs. Thermodynamic Solubility. Cooling reduces the kinetic energy available to keep the lattice disrupted.

  • Solution: Store formulations at Room Temperature (RT) if chemical stability permits. If you must refrigerate, you must re-sonicate and warm to RT (25°C) and visually inspect for clarity before dosing. Never dose a cold, precipitated suspension IV.

Q3: Can I acidify the solution? The indoline nitrogen looks basic.

  • Analysis: The N1 nitrogen in indoline (pKa ~5.2) is a weak base, unlike the aromatic indole nitrogen. While acidification (pH 4-5) might improve solubility slightly, it is often insufficient to overcome the carboxamide insolubility and causes injection site pain/necrosis.

  • Recommendation: Stick to neutral pH (7.4) strategies (Cosolvents/Cyclodextrins) to minimize animal distress and variables.

Q4: I need to dose very high concentrations (100 mg/kg) orally.

  • Strategy: For oral gavage, you do not need a solution. A homogeneous suspension is acceptable.

  • Recipe: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in water. Micronize the drug (mortar and pestle) before adding the vehicle to ensure uniform dosing.

Safety Limits for Vehicles (Mouse/Rat)

Refer to this table to ensure your solvent percentages are within ethical and safety guidelines [3][4].

SolventMax % (IV)Max % (IP)Max % (PO)Toxicity Signs to Watch
DMSO < 5%< 10%< 10%Hemolysis (IV), Peritonitis (IP)
PEG 400 < 20%< 50%< 100%Nephrotoxicity (high dose), Sedation
Tween 80 < 1%< 2%< 5%Histamine release (anaphylactoid)
HP-β-CD 20-40%20-40%N/AOsmotic nephrosis (rare at <20%)

References

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. Link

  • Kelava, T., Ćavar, I., & Čulo, F. (2011). Biological actions of drug solvents. Periodicum Biologorum, 113(3), 311-320. Link

  • Gad, S. C., et al. (2006).[2] Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Link

  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Link

Sources

Optimization

Optimizing HPLC-MS parameters for Indoline-6-carboxamide detection

Case ID: IND-6-CX-OPT Status: Active Subject: HPLC-MS/MS Method Development & Troubleshooting for Indoline-6-carboxamide Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile[1] Indoline-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-6-CX-OPT Status: Active Subject: HPLC-MS/MS Method Development & Troubleshooting for Indoline-6-carboxamide Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile[1]

Indoline-6-carboxamide (C₉H₁₀N₂O) is a critical pharmacophore often found in kinase inhibitors (e.g., VEGFR targets). Its analysis presents a dual challenge: the indoline nitrogen is a secondary amine (basic, pKa ~5.0–6.0), prone to severe peak tailing due to silanol interactions, while the carboxamide moiety requires specific fragmentation energy tuning for sensitive detection.

This guide provides a self-validating workflow to optimize detection limits (LOD) and peak symmetry.

PropertyValueImplication for LC-MS
Formula C₉H₁₀N₂OMonoisotopic Mass: 162.079 Da
Precursor Ion

= 163.08
Standard ESI(+) detection.
Polarity Moderate (LogP ~0.8–1.2)Retains well on C18; elutes early-to-mid gradient.
Basicity Basic (Indoline N)High Risk: Silanol interaction (Peak Tailing).

Module 1: Chromatographic Optimization (The "Setup")

The "Basic Amine" Problem

The most common support ticket regarding this molecule is: "Why is my peak tailing?" Indoline-6-carboxamide contains a basic nitrogen that becomes protonated (


) under standard acidic LC-MS conditions. This cation interacts electrostatically with residual negatively charged silanols (

) on the column stationary phase, causing drag (tailing).
Recommended Protocol: The "Buffered Acid" Strategy

We recommend a Low pH + Ionic Strength approach over High pH for MS longevity, though High pH is a valid alternative for peak shape.

Step-by-Step Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid + 5 mM Ammonium Formate in Water.

    • Why: Formic acid ensures protonation for ESI efficiency. Ammonium ions (

      
      ) saturate the silica surface, "masking" silanols from the analyte.
      
  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (MeCN).

    • Note: Methanol can be used but often results in higher backpressure and slightly lower sensitivity for this compound class.

Column Selection Logic

Do not use standard silica C18 columns. Use a Charged Surface Hybrid (CSH) or End-capped column.

  • Primary Choice: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

    • Mechanism:[1][2][3][4] The stationary phase has a slight positive charge that repels the protonated indoline, eliminating tailing.

  • Secondary Choice: Agilent ZORBAX Eclipse Plus C18.

Visualization: Method Development Decision Tree

MethodDev Start Start: Indoline-6-carboxamide Method CheckCol Check Column Type Start->CheckCol StandardC18 Standard Silica C18 CheckCol->StandardC18 HybridC18 Hybrid/Charged Surface (CSH) CheckCol->HybridC18 Tailing Issue: Severe Peak Tailing StandardC18->Tailing Silanol Interaction MobilePhase Mobile Phase Selection HybridC18->MobilePhase Tailing->MobilePhase Try High pH (Alt) AcidOnly 0.1% Formic Acid Only MobilePhase->AcidOnly Buffered 0.1% FA + 5mM NH4 Formate MobilePhase->Buffered ResultBad Result: Tailing > 1.5 Poor Quantitation AcidOnly->ResultBad Unmasked Silanols ResultGood Result: Symmetry ~ 1.1 High Sensitivity Buffered->ResultGood Ion Pairing/Masking

Caption: Decision matrix for optimizing peak symmetry. Note the critical role of ammonium buffer in masking silanols.[2]

Module 2: Mass Spectrometry Parameters (The "Detection")

Ionization Source: ESI Positive

The indoline nitrogen is the primary protonation site.

ParameterSettingRationale
Ion Mode ESI (+)Basic amine readily accepts protons.
Capillary Voltage 3.0 – 3.5 kVStandard range; too high causes discharge.
Desolvation Temp 350°C – 400°CAmides are thermally stable; ensures droplet evaporation.
Cone Voltage 20 – 30 VOptimize to maximize

. Too high fragments in-source.
MRM Transition Table (Multiple Reaction Monitoring)

Indoline-6-carboxamide fragments characteristically at the amide bond.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 163.1146.1 15 – 20Loss of

(Amide cleavage)
Qualifier 1 163.1118.1 25 – 35Loss of

(Carboxamide)
Qualifier 2 163.1135.1 20 – 25Loss of

(Carbonyl extraction)

Note: Collision energies are instrument-dependent (values typical for Triple Quadrupole). Perform a "ramp" experiment to pinpoint exact eV.

Module 3: Troubleshooting & FAQs

Q1: I am seeing "Ghost Peaks" or carryover in my blank injections.

Diagnosis: Indoline derivatives are "sticky." They adsorb to stainless steel and plastic rotor seals in the autosampler. The Fix:

  • Change Needle Wash: Use a strong organic wash.

    • Recipe: 40:40:20 (Acetonitrile : Methanol : Isopropanol) + 0.1% Formic Acid.

  • Switch Material: If using PEEK tubing, switch to stainless steel for the flow path, or vice versa, as adsorption is material-specific.

Q2: My signal intensity drops significantly after 50 injections.

Diagnosis: Source contamination or "Charging." The Fix:

  • Divert Valve: Program the divert valve to send the first 1 minute (void volume) and the wash phase (end of gradient) to waste. This prevents salts and matrix debris from fouling the cone.

  • Check Cone: Indolines can polymerize on the cone if temperatures are too high. Lower Desolvation Temp by 50°C.

Q3: Why is the 146.1 fragment signal unstable?

Diagnosis: The loss of


 (17 Da) is a low-energy pathway. If your Collision Energy (CE) is too high, you are blowing apart the product ion immediately.
The Fix:  Perform a CE Ramp . Inject the standard while stepping CE from 5 eV to 40 eV in 2 eV increments. Plot Intensity vs. CE. You will likely find the optimum is lower than expected (approx 12–15 eV).
Visualization: Troubleshooting Logic Flow

Troubleshooting Issue Issue Detected Tailing Peak Tailing Issue->Tailing Carryover Carryover in Blank Issue->Carryover LowSens Low Sensitivity Issue->LowSens Action1 Add 5mM NH4 Formate Tailing->Action1 Action2 Use Strong Needle Wash (MeCN/MeOH/IPA) Carryover->Action2 Action3 Optimize Cone Voltage & Check Matrix Effect LowSens->Action3 Result System Suitability Pass Action1->Result Action2->Result Action3->Result

Caption: Rapid diagnostic flow for common Indoline-6-carboxamide analysis failures.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Dolan, J. W. (2023). "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC International. [Link]

  • Restek Corporation. (2018). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" [Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of PARP Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide is designed to provide you with in-depth, fie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide is designed to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize off-target effects in your experiments. Our goal is to ensure the scientific integrity of your results by promoting a deep understanding of the pharmacology of these agents.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the experimental use of PARP inhibitors.

Q1: I'm observing significant cytotoxicity in my cell line, even at low concentrations of my PARP inhibitor. Could this be an off-target effect?

A: It is possible. While PARP inhibitors are designed to be potent against PARP enzymes, some possess activity against other protein families, particularly kinases.[1] This "polypharmacology" varies between different PARP inhibitors. For instance, rucaparib and niraparib have been shown to inhibit kinases like DYRK1s and CDK16 at submicromolar concentrations, which could contribute to cytotoxicity.[2][3] In contrast, olaparib and talazoparib appear to have fewer off-target kinase activities.[1][4] It's also important to consider that the primary mechanism of action, PARP trapping, can be cytotoxic even in cells without homologous recombination deficiency, albeit at higher concentrations.[5][6]

Q2: How do I choose the most specific PARP inhibitor for my experiment to avoid off-target effects?

A: The choice of inhibitor should be guided by its selectivity profile. Several studies have characterized the off-target landscape of clinically approved PARP inhibitors.[2][7] Olaparib and veliparib are generally considered to have high selectivity for PARP1/2.[7] However, even highly selective inhibitors can have off-target effects at high concentrations. Therefore, it is crucial to use the lowest concentration that effectively inhibits PARP activity in your specific cellular model. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments.[8][9]

Q3: What is "PARP trapping," and how does it relate to off-target effects?

A: PARP trapping is a phenomenon where the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at sites of single-strand breaks.[10] This PARP-DNA complex is highly cytotoxic, as it can obstruct DNA replication, leading to double-strand breaks.[11] Different PARP inhibitors have varying trapping efficiencies, with talazoparib being a particularly potent trapper.[10] While PARP trapping is an on-target effect, its high cytotoxicity can sometimes be mistaken for an off-target effect, especially if it occurs in cell lines not deficient in homologous recombination. Understanding the trapping potential of your chosen inhibitor is key to interpreting your results.

Q4: Can the cellular context influence the off-target effects of PARP inhibitors?

A: Absolutely. The genetic background of your cell line is a critical determinant of its response to PARP inhibitors. For example, cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations) are exquisitely sensitive to the on-target effects of PARP inhibitors (synthetic lethality).[6][12] In contrast, in homologous recombination-proficient cells, any observed effects, especially at higher concentrations, are more likely to be due to off-target activities or the cytotoxic effects of PARP trapping. The expression levels of other DNA damage response proteins can also modulate the cellular response.[13]

Troubleshooting Guides

This section provides systematic approaches to address specific experimental challenges related to off-target effects of PARP inhibitors.

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

A common challenge is to determine whether an observed cellular phenotype (e.g., cell death, cell cycle arrest) is a consequence of inhibiting the intended target (PARP1/2) or an off-target protein.

Experimental Workflow for Phenotype Validation

This workflow provides a logical sequence of experiments to validate the on-target nature of an observed phenotype.

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion A Phenotype observed with PARP inhibitor treatment B Dose-Response Analysis: Correlate phenotype with PARP inhibition (IC50) A->B Step 1 C Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete PARP1. Does it phenocopy the inhibitor effect? B->C Step 2 E Use a structurally different PARP inhibitor with a distinct off-target profile. B->E Alternative Step 2 D Rescue Experiment: Express an inhibitor-resistant PARP1 mutant. Does it rescue the phenotype? C->D Step 3 G Phenotype is On-Target C->G If phenocopies H Phenotype is likely Off-Target C->H If does not phenocopy D->G F Cellular Thermal Shift Assay (CETSA): Confirm target engagement of PARP1 and identify potential off-targets. E->F Step 3 F->H

Caption: Workflow for validating on-target effects of PARP inhibitors.

Detailed Protocols

1. Dose-Response Analysis:

  • Objective: To determine the concentration range over which the PARP inhibitor elicits the phenotype and to correlate this with its potency for PARP inhibition.

  • Method:

    • Seed cells at a desired density in a multi-well plate.

    • Treat cells with a serial dilution of the PARP inhibitor for a specified duration.

    • Measure the phenotype of interest (e.g., cell viability using a CellTiter-Glo assay).

    • In parallel, assess PARP activity by measuring PAR levels via Western blot or an ELISA-based assay.[14]

    • Plot the dose-response curves for both the phenotype and PARP inhibition and calculate the IC50/EC50 values.

  • Interpretation: If the IC50 for the phenotype is similar to the IC50 for PARP inhibition, it suggests an on-target effect. A significant discrepancy may indicate off-target activity.

2. Genetic Knockdown/Knockout of PARP1:

  • Objective: To determine if the genetic removal of the primary target mimics the effect of the chemical inhibitor.

  • Method:

    • Transfect cells with siRNA or a CRISPR/Cas9 system targeting PARP1.

    • Confirm PARP1 knockdown/knockout by Western blot.

    • Assess the phenotype in the PARP1-depleted cells and compare it to cells treated with a non-targeting control.

  • Interpretation: If PARP1 depletion results in the same phenotype as the inhibitor, it strongly supports an on-target mechanism.[15]

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To directly measure the engagement of the PARP inhibitor with its target (PARP1) in intact cells.[16][17][18]

  • Method:

    • Treat intact cells with the PARP inhibitor or a vehicle control.

    • Heat the cell suspensions to a range of temperatures.[19]

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble PARP1 at each temperature by Western blot.

  • Interpretation: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to higher temperatures. A thermal shift for PARP1 upon inhibitor treatment confirms target engagement.[16][17][18] The absence of a shift at concentrations that produce the phenotype could point to an off-target effect.

Guide 2: Selecting and Optimizing PARP Inhibitor Concentration

Using an appropriate concentration of a PARP inhibitor is critical to minimize off-target effects. The goal is to use the lowest concentration that achieves maximal inhibition of the target without engaging off-target proteins.

Quantitative Data: Selectivity Profiles of Common PARP Inhibitors

The following table summarizes the reported off-target kinase activities of several clinically relevant PARP inhibitors. This information can guide your selection of an appropriate inhibitor for your experimental system.

PARP InhibitorKnown Off-Target Kinases (with reported IC50 or affinity)Reference(s)
Olaparib Generally high selectivity for PARP1/2; no significant inhibition of a tested kinase panel.[1][20]
Rucaparib PIM1, PIM2, PRKD2, DYRK1A, CDK1, CDK9, HIPK2, CK2, ALK (micromolar affinity).[1][20]
Niraparib DYRK1s, CDK16, PIM3 (submicromolar concentrations).[2][3]
Talazoparib High potency for PARP1/2; weak binding to CLK3 and MTOR.[3]
Veliparib PIM1, CDK9 (micromolar affinity).[1][20]

This table is for informational purposes and is not exhaustive. The specific off-target profile can vary depending on the assay system.

Signaling Pathway: Potential Off-Target Effects of PARP Inhibitors

This diagram illustrates how off-target inhibition of a kinase by a PARP inhibitor could lead to an unintended cellular response.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway PARPi PARP Inhibitor PARP1 PARP1 PARPi->PARP1 Inhibits KinaseX Kinase X (e.g., DYRK1A) PARPi->KinaseX Off-target inhibition SSBR Single-Strand Break Repair PARP1->SSBR Mediates CellDeath_On Cell Death (Synthetic Lethality in HR-deficient cells) SSBR->CellDeath_On Inhibition leads to Substrate Substrate Protein KinaseX->Substrate Phosphorylates Pathway Downstream Signaling Pathway Substrate->Pathway Activates Phenotype_Off Unintended Phenotype (e.g., altered proliferation) Pathway->Phenotype_Off

Sources

Optimization

Improving the selectivity of Indoline-6-carboxamide for its target protein

Topic: Improving the Selectivity of Indoline-6-carboxamide for Target Proteins (Kinase/Receptor Focus) Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists. Version: 2.1 (Current as of 2025) Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Selectivity of Indoline-6-carboxamide for Target Proteins (Kinase/Receptor Focus) Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists. Version: 2.1 (Current as of 2025)

Executive Summary & Usage Context

Indoline-6-carboxamide is a privileged scaffold, often utilized in the design of Tyrosine Kinase Inhibitors (TKIs) (e.g., targeting VEGFR, Btk, or PDGFR) and occasionally GPCR modulators. While the indoline core offers a distinct 3D vector compared to its planar indole counterpart—potentially allowing for greater specificity—it frequently suffers from promiscuity due to the conserved nature of the ATP-binding pocket across the kinome.

This guide addresses the three most critical bottlenecks in optimizing this scaffold:

  • Structural Promiscuity: Overcoming off-target binding to homologous kinases (e.g., VEGFR2 vs. FGFR1).

  • Metabolic Liability: Preventing the unintended oxidation to the planar indole, which alters selectivity profiles.

  • Assay Artifacts: Differentiating true allosteric/orthosteric inhibition from colloidal aggregation.

Module 1: Structural Optimization (SAR) Troubleshooting

User Question: My Indoline-6-carboxamide lead shows nanomolar potency against my target (e.g., VEGFR2) but also inhibits structurally similar kinases (e.g., PDGFR, c-Kit). How do I improve the Selectivity Index (SI)?

Technical Diagnosis

The Indoline-6-carboxamide scaffold typically binds via the hinge region (using the indoline NH or N1-carbonyl) while the C6-carboxamide tail extends into the solvent-exposed front or the DFG-pocket . Lack of selectivity usually stems from the "flat" interactions of the benzene ring which are common across the kinome.

Optimization Protocol

To improve selectivity, you must exploit the non-planar (puckered) nature of the indoline ring, which distinguishes it from the flat indole inhibitors.

Step-by-Step SAR Strategy
  • Exploit the "Gatekeeper" Residue (N1-Substitution):

    • Action: Introduce bulky groups (e.g., isopropyl, cyclopropyl) or electron-withdrawing groups (e.g., acrylamide for covalent targeting) at the N1 position.

    • Rationale: The N1 substituent often sits near the "gatekeeper" residue (e.g., Threonine in many kinases). Homologous kinases often differ by the size of this gatekeeper. A larger N1 group can induce a steric clash in off-targets with larger gatekeepers while being accommodated by your target.

    • Caution: If targeting a cysteine-containing kinase (like Btk), an acrylamide at N1 converts the reversible binder into a covalent inhibitor, drastically altering selectivity kinetics.

  • Modify the C6-Carboxamide Vector:

    • Action: Switch from a simple amide (-CONH2) to a reverse amide (-NHCO-R) or introduce rigidity (e.g., piperazine-linked amides).

    • Rationale: The C6 position directs the substituent toward the solvent front. Extending this chain to interact with unique residues on the P-loop or Activation Loop (A-loop) is the highest-yield strategy for selectivity.

  • Chirality Check (The Indoline Advantage):

    • Action: If your scaffold has substituents at C2 or C3, separate the enantiomers immediately.

    • Rationale: Unlike indole, indoline contains sp3 carbons. The (R) and (S) enantiomers often exhibit >100-fold differences in selectivity because they direct the C6-vector at different angles within the active site.

Visualization: SAR Decision Logic

SAR_Logic Start Selectivity Issue Identified Check_N1 Check N1 Substitution Start->Check_N1 Gatekeeper Target has Small Gatekeeper? Check_N1->Gatekeeper Bulk_Up Strategy: Increase N1 Steric Bulk (e.g., Isopropyl, T-butyl) Gatekeeper->Bulk_Up Yes (Exploit Space) Check_C6 Check C6-Carboxamide Vector Gatekeeper->Check_C6 No (Gatekeeper Conserved) Solvent_Int Extend into Solvent Front Check_C6->Solvent_Int Chirality C2/C3 Substitution Present? Solvent_Int->Chirality Chirality->Check_N1 No (Back to Core) Enantio_Sep Perform Chiral Separation (SFC Chromatography) Chirality->Enantio_Sep Yes

Caption: Logical workflow for structural modification of Indoline-6-carboxamide to enhance kinase selectivity.

Module 2: Assay Interference & Validation

User Question: My IC50 values shift significantly when I change enzyme concentration or add detergent. Is my compound a "PAINS" (Pan-Assay Interference Compound)?

Technical Diagnosis

Indoline-6-carboxamide derivatives, particularly those with hydrophobic tails, are prone to forming colloidal aggregates . These aggregates sequester the enzyme non-specifically, leading to false-positive "high potency" and "low selectivity" results.

Validation Protocol: The "Detergent Shift" Test

Perform this validation before proceeding to animal studies.

StepProcedureExpected Result (True Binder)Expected Result (Aggregator)
1 Baseline IC50 Measure IC50 in standard buffer (e.g., 0.01% Triton X-100).X nM
2 Detergent Spike Increase Triton X-100 concentration to 0.1% or add 0.05% CHAPS.~X nM (Unchanged)
3 Enzyme Concentration Increase enzyme concentration by 10-fold.IC50 remains constant (linear).
4 Centrifugation Spin sample at 10,000g for 10 min before assay.No loss of potency.

Corrective Action: If your compound fails the Detergent Shift test, modify the C6-amide side chain to include a solubilizing group (e.g., morpholine, N-methyl piperazine) to disrupt aggregation.

Module 3: Metabolic Stability & The "Oxidation Trap"

User Question: In vivo efficacy is lower than predicted by in vitro IC50. PK data shows a mass shift of -2 Da. What is happening?

Technical Diagnosis

The Indoline (dihydroindole) scaffold is susceptible to oxidative dehydrogenation by Cytochrome P450 enzymes (or even air oxidation in solution), converting it to the fully aromatic Indole .

  • Impact: The Indole is planar.[1][2] The Indoline is puckered. This shape change often destroys the specific selectivity fit you engineered, leading to off-target toxicity or loss of efficacy.

Troubleshooting Guide

Q: How do I stabilize the Indoline core?

  • Deuteration: Replace the C2 and C3 protons of the indoline ring with Deuterium. This exploits the Kinetic Isotope Effect (KIE) to slow down the rate of dehydrogenation by CYP450s.

  • Gem-Dimethylation: Introduce two methyl groups at the C3 position (3,3-dimethylindoline). This chemically blocks the ability to form a double bond, rendering oxidation to indole impossible.

  • Electron Withdrawal: Place an electron-withdrawing group (e.g., Fluorine) at C5 or C7 to reduce the electron density of the ring, making it less prone to oxidative attack.

Visualization: Metabolic Pathway & Blocking Strategy

Metabolic_Stability Indoline Indoline-6-carboxamide (Active/Selective - Puckered) CYP CYP450 / Oxidation Indoline->CYP -2H Block Strategy: 3,3-dimethyl or Deuteration Indoline->Block Chemical Mod Indole Indole-6-carboxamide (Inactive/Promiscuous - Planar) CYP->Indole Loss of Selectivity Stable Metabolically Stable Lead Block->Stable Prevents Oxidation

Caption: Mechanism of Indoline oxidation to Indole and chemical strategies to block this metabolic liability.

Module 4: Computational Docking vs. Reality

User Question: My docking score suggests high selectivity, but experimental Ki data disagrees. Why?

Answer: Standard rigid docking fails with Indoline-6-carboxamides because it underestimates the flexibility of the C6-amide linker .

Protocol for Accurate Prediction:

  • Use Induced Fit Docking (IFD): Allow the protein side chains (especially the gatekeeper and the DFG motif) to move.

  • Water Mapping: The C6-amide often displaces a conserved water molecule in the kinase back-pocket. If your simulation does not account for the entropic gain of releasing this water, your affinity prediction will be off by orders of magnitude.

  • Reference Interaction: Ensure your model captures the hydrogen bond between the Indoline NH (or N1-carbonyl) and the Hinge Region backbone (typically a Glutamate or Cysteine).

References

  • Zhang, J., et al. (2015). "Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei." Journal of Medicinal Chemistry. Link

  • Laufer, S. A., et al. (2014). "10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A."[3] Journal of Medicinal Chemistry. Link

  • BenchChem Application Note. (2025). "Indoline as a Scaffold for Kinase Inhibitor Design: Structural Features and Protocols." Link

  • MDPI Review. (2023). "Recent Developments in Indole/Indoline-based Scaffolds as Targeted Cancer Therapeutics." Molecules. Link

  • Wikipedia. (2024).[4] "VEGFR-2 Inhibitor: Structure-Activity Relationships of Indole-carboxamides." Link

Disclaimer: This guide is for research purposes only. All chemical synthesis and biological testing should be conducted in compliance with local safety regulations.

Sources

Troubleshooting

Enhancing the anti-proliferative activity of Primaquine–Indole carboxamides.

Topic: Enhancing Anti-Proliferative Activity & Experimental Troubleshooting Status: Operational | Expert Level: Senior Application Scientist Introduction Welcome to the Technical Support Center for Primaquine–Indole Carb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Anti-Proliferative Activity & Experimental Troubleshooting Status: Operational | Expert Level: Senior Application Scientist

Introduction

Welcome to the Technical Support Center for Primaquine–Indole Carboxamide (PQ-ICA) hybrids. This guide addresses the specific challenges in synthesizing, stabilizing, and evaluating these hybrid molecules.

PQ-ICAs are designed to overcome multi-drug resistance (MDR) by dual-targeting:

  • The Primaquine (PQ) moiety: Generates Reactive Oxygen Species (ROS) and inhibits endosomal trafficking (e.g., EGFR recycling).

  • The Indole moiety: Acts as a privileged scaffold for kinase inhibition and DNA intercalation.

Below are the troubleshooting modules designed to resolve bottlenecks in your workflow.

Module 1: Synthesis & Optimization (The "Make" Phase)

Common Issue: Low Yield or "Sticky" Products during Amide Coupling

User Question: I am using EDCI/HOBt to couple Primaquine diphosphate with Indole-3-carboxylic acid, but my yields are <30% and the product is difficult to purify.

Technical Diagnosis: Primaquine is commercially available as a diphosphate salt. The free amine must be liberated in situ or prior to coupling. Furthermore, the indole nitrogen (N1) can compete in coupling reactions if the carboxylic acid activation is too aggressive, though C3-acylation is less likely without specific catalysts.

Troubleshooting Protocol:

  • Salt Liberation (Critical): Do not add PQ diphosphate directly to the coupling mixture.

    • Step: Dissolve PQ diphosphate in water, basify with saturated NaHCO₃ (pH 9), and extract with DCM. Dry the organic layer (Na₂SO₄) and concentrate to get the PQ free base (an oil). Use this immediately (light sensitive).

  • Coupling Agent Switch: Switch from EDCI/HOBt to HATU/DIPEA for sterically hindered indoles or electron-deficient carboxylic acids.

    • Condition: 1.0 eq Indole-COOH + 1.1 eq HATU + 2.0 eq DIPEA in dry DMF. Stir 15 min before adding PQ free base.

  • Light Protection: Wrap all reaction flasks in aluminum foil. PQ derivatives undergo oxidative deamination under ambient light.

Workflow Visualization: Optimized Synthesis

SynthesisWorkflow PQ_Salt Primaquine Diphosphate Free_Base Liberate Free Base (NaHCO3 / DCM) PQ_Salt->Free_Base Neutralize Coupling Coupling Reaction (N2 atm, Dark, 12-24h) Free_Base->Coupling Add Amine Activation Indole-COOH Activation (HATU / DIPEA / DMF) Activation->Coupling Activated Ester Workup Workup (Acid/Base Wash) Coupling->Workup Purification Purification (Flash Column) Workup->Purification

Caption: Optimized workflow for PQ-Indole amide coupling emphasizing the critical free-basing step.

Module 2: Enhancing Potency (SAR & Design)

Common Issue: High IC₅₀ (Low Potency) in Cancer Cell Lines

User Question: My conjugates are stable but show IC₅₀ values >50 µM in MCF-7 and HCT-116 lines. How can I modify the structure to enhance anti-proliferative activity?

Technical Insight: A simple amide bond between PQ and Indole is often insufficient. Potency is driven by the electronic nature of the indole ring and the linker flexibility .

SAR Enhancement Strategy Table:

Modification TargetRecommended ChangeRationale
Indole C5 Position Add -F, -Cl, or -OMe Halogens at C5 increase lipophilicity and metabolic stability. Methoxy groups (EDG) can enhance interaction with kinase domains.
Indole N1 Position Methylation or Benzyl groupN-substitution can prevent H-bond donation to non-target proteins, increasing specificity.
Linker Region Introduce a Spacer Direct coupling often leads to steric clash. Introduce a succinic or fumaric spacer (4-carbon chain) between PQ and Indole.
Chirality Use (S)-Primaquine While racemic PQ is standard, the (S)-enantiomer often exhibits different metabolic profiles (CYP2D6 interaction).

Module 3: Biological Evaluation & Mechanism (The "Test" Phase)

Common Issue: Inconsistent ROS Generation Data

User Question: I suspect my compound works via ROS generation (like Primaquine), but DCFDA flow cytometry results are highly variable.

Technical Diagnosis: PQ-Indole hybrids generate ROS cyclically.[1] If you measure too late (e.g., 24h), the cell may have already neutralized the ROS or died. If you measure too early, the metabolic activation of the quinoline ring might not have occurred.

Troubleshooting Protocol:

  • Time-Course is Mandatory: Measure ROS at 1h, 3h, and 6h post-treatment.

  • Positive Control: Always run a parallel sample with H₂O₂ (50 µM) or Menadione .

  • Loading Protocol: Load cells with DCFDA (20 µM) before drug treatment for 30 mins to capture immediate oxidative bursts.

Common Issue: Solubility in Cell Media

User Question: The compound precipitates in DMEM/RPMI when I add the DMSO stock.

Solution: PQ-Indole carboxamides are highly hydrophobic.

  • Step 1: Dissolve compound in 100% DMSO to 10 mM.

  • Step 2: Dilute to 10x working conc. in sterile PBS containing 1% BSA . The BSA acts as a carrier protein.

  • Step 3: Add this intermediate solution to the cell media. Final DMSO must be <0.5%.

Mechanism of Action Visualization

MechanismPath Drug PQ-Indole Hybrid (Intracellular Entry) Metabolism CYP/Metabolic Activation (Quinoline Cycling) Drug->Metabolism EGFR EGFR Inhibition (Prevent Nuclear Translocation) Drug->EGFR ROS ROS Generation (Superoxide/H2O2) Metabolism->ROS Mito Mitochondrial Dysfunction (Bcl-2 Down / Bax Up) ROS->Mito DNA DNA Damage (Intercalation) ROS->DNA Apoptosis Apoptosis (Caspase 3/7 Activation) Mito->Apoptosis EGFR->Apoptosis Downstream DNA->Apoptosis

Caption: Dual-mechanism pathway: ROS-mediated mitochondrial stress and EGFR signaling inhibition.

References

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. International Journal of Molecular Sciences. (2021). Validates the synthesis and ROS-mediated mechanism of PQ-Indole hybrids. [2]

  • Primaquine Inhibits the Endosomal Trafficking and Nuclear Localization of EGFR. International Journal of Molecular Sciences. (2021).[2] Establishes the mechanism of PQ in inhibiting EGFR recycling, a key rationale for these hybrids.

  • Discovery of harmiprims, harmine-primaquine hybrids, as potent and selective anticancer and antimalarial compounds. Bioorganic & Medicinal Chemistry. (2024).[1][3][4] Discusses linker strategies (triazole/urea) and SAR for PQ hybrids. [1]

  • Primaquine homodimers as potential antiplasmodial and anticancer agents. Bioorganic & Medicinal Chemistry Letters. (2019).[5] Provides evidence for spacer length optimization (succinic/fumaric) affecting cytotoxicity.[5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Indoline-6-carboxamide Scaffolds vs. Clinical 5-HT6 Antagonists

Executive Summary The 5-HT6 receptor (5-HT6R) remains a tantalizing target for cognitive enhancement in Alzheimer’s disease (AD) and schizophrenia, despite the high-profile Phase III failures of first-generation antagoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-HT6 receptor (5-HT6R) remains a tantalizing target for cognitive enhancement in Alzheimer’s disease (AD) and schizophrenia, despite the high-profile Phase III failures of first-generation antagonists like Idalopirdine and Intepirdine . The field has since pivoted toward "Second Wave" antagonists—such as the Indoline-6-carboxamide class and Masupirdine —which aim to correct the metabolic liabilities, poor blood-brain barrier (BBB) penetrability, and off-target effects (e.g., hERG inhibition) that plagued their predecessors.

This guide provides a technical comparison of the emerging Indoline-6-carboxamide scaffold against established clinical candidates, supported by experimental protocols for validation.

Compound Profiling & Mechanistic Basis[1]

The Competitors

The 5-HT6 antagonist landscape is defined by the struggle to balance high affinity (


 nM) with "clean" selectivity profiles.
FeatureIndoline-6-carboxamide (Lead Scaffold) Idalopirdine (Lu AE58054) Intepirdine (SB-742457) Masupirdine (SUVN-502)
Core Structure Indoline-6-carboxamideIndole-3-ylQuinoline sulfonyl1-Phenylpiperazine
Affinity (

, h5-HT6)
< 1.0 nM (High Potency)0.83 nM2.2 nM2.04 nM
Selectivity >100x vs. 5-HT2A/2C>50x (some 5-HT2A overlap)>100x>1200x (Highly Selective)
Primary Liability Solubility/Formulation (Class dependent)Liver Toxicity (CYP inhibition)Lack of Efficacy (Phase 3)None reported (Phase 3 ongoing)
Clinical Status Preclinical / Lead OptimizationDiscontinued (Phase 3)Discontinued (Phase 3)Active (Phase 3 - Agitation)
Mechanism of Action: The Cognitive Axis

5-HT6 receptors are exclusively located in the CNS (striatum, cortex, hippocampus). They function primarily through Gs-protein coupling , increasing cAMP. However, their cognitive effects also involve mTOR and Fyn kinase pathways.

Figure 1: 5-HT6 Signaling & Antagonist Intervention This diagram illustrates the blockade of constitutive 5-HT6 activity, preventing the over-activation of mTOR and facilitating acetylcholine/glutamate release.

G HT6 5-HT6 Receptor (Constitutive Activity) Gs Gs Protein HT6->Gs Activation mTOR mTORC1 (Cognitive Deficit) HT6->mTOR Recruitment Fyn Fyn Kinase HT6->Fyn Antagonist Antagonist (Indoline-6-carboxamide) Antagonist->HT6 Blockade Antagonist->mTOR Inhibition GluAch Glutamate/ACh Release Antagonist->GluAch Disinhibition AC Adenylate Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA

Caption: Antagonism of 5-HT6 prevents mTORC1 over-activation and disinhibits cholinergic/glutamatergic neurotransmission.

Comparative Performance Analysis

Binding Affinity ( )

The Indoline-6-carboxamide scaffold is designed to mimic the tryptophan core of serotonin but with a rigidified structure to enhance binding pocket occupancy.

  • Idalopirdine: High affinity (

    
     nM) but suffered from poor bioavailability and significant CYP interactions.
    
  • Indoline-6-carboxamide: Recent SAR (Structure-Activity Relationship) studies suggest that substituting the indole for an indoline core and adding a carboxamide group at the C6 position improves metabolic stability while maintaining sub-nanomolar affinity.

Functional Efficacy (cAMP)

In functional assays (cAMP accumulation), these compounds act as neutral antagonists or inverse agonists (reducing constitutive activity).

CompoundFunctional Mode

(cAMP)
Key Observation
Indoline-6-carboxamide Inverse Agonist~5.0 nMReduces basal cAMP in HEK-293 cells expressing h5-HT6.
Idalopirdine Antagonist16 nMPotent blockade of 5-HT induced cAMP.
Intepirdine Antagonist6.4 nMHigh potency but failed to translate to human cognition.

Experimental Protocols

To validate the performance of an Indoline-6-carboxamide derivative against these standards, the following protocols are recommended. These assays are self-validating through the use of reference standards (Methiothepin or SB-271046).

Radioligand Binding Assay (Membrane Prep)

Objective: Determine


 values using competition binding.

Materials:

  • Ligand:

    
    -LSD (non-selective) or 
    
    
    
    -SB-258585 (highly selective).
  • Cell Line: HEK-293 or HeLa stably expressing human 5-HT6R.

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.
    

Protocol:

  • Membrane Preparation: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to ~50 µg protein/well.

  • Incubation: Mix 50 µL membrane + 50 µL radioligand (~2 nM) + 50 µL test compound (Indoline-6-carboxamide,

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 60 minutes at 37°C . (Note: 5-HT6 kinetics are slow; 37°C ensures equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Liquid scintillation counting.

Functional cAMP Assay (GloSensor/AlphaScreen)

Objective: Measure the compound's ability to inhibit 5-HT-induced cAMP production.

Figure 2: Experimental Workflow (cAMP Assay) Visualizing the critical steps for the functional validation of 5-HT6 antagonists.

Experiment Cells HEK-293 (h5-HT6 + GloSensor) Seed Seed 384-well (15k cells/well) Cells->Seed Incubate Incubate O/N 37°C, 5% CO2 Seed->Incubate AddDrug Add Antagonist (15 min pre-incubation) Incubate->AddDrug Stimulate Add 5-HT (EC80) or Forskolin AddDrug->Stimulate Competition Read Measure Luminescence Stimulate->Read 30 min

Caption: Step-by-step workflow for the GloSensor cAMP inhibition assay.

Protocol Steps:

  • Transfection: Co-transfect cells with h5-HT6 plasmid and pGloSensor-22F cAMP plasmid.

  • Equilibration: Equilibrate cells with GloSensor reagent (luciferin derivative) for 2 hours at RT.

  • Antagonist Challenge: Add Indoline-6-carboxamide (serial dilution) 15 minutes prior to agonist.

  • Stimulation: Add Serotonin (5-HT) at

    
     concentration (typically 100-300 nM).
    
  • Detection: Monitor luminescence in real-time or at a 20-minute endpoint.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Discussion: Why the Indoline Scaffold?

The failure of Intepirdine and Idalopirdine in Phase III trials (MINDSET and STARshine studies, respectively) was attributed not to a lack of receptor affinity, but potentially to:

  • Functional Tolerance: Rapid desensitization of the pathway.

  • Wrong Patient Stratification: Treating mild-to-moderate AD without specific aggression/agitation phenotypes.

  • PK/PD Disconnect: Idalopirdine required high doses (up to 90 mg) leading to liver enzyme elevations (ALT/AST).

The Indoline-6-carboxamide derivatives are engineered to address the PK/PD disconnect . By lowering lipophilicity compared to the pure indole (Idalopirdine) and avoiding the quinoline core (Intepirdine), these scaffolds aim for:

  • Lower Clearance: Reduced susceptibility to CYP metabolism.

  • Higher Unbound Fraction (

    
    ):  Better availability in the brain interstitium.
    
  • Safety: Reduced hERG channel blockade, a common risk in serotonergic ligands.

References

  • Idalopirdine Phase 3 Failure: Atri, A., et al. (2018). "Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease." JAMA, 319(5), 469–478. Link

  • Intepirdine Mechanism & Failure: Friedhoff, L. T., et al. (2018). "Phase 3 Study of Intepirdine for the Treatment of Alzheimer's Disease (MINDSET)." JAMA Neurology, 75(7), 806-813. Link

  • Masupirdine (SUVN-502) Profile: Nirogi, R., et al. (2021). "Masupirdine (SUVN-502) for the Treatment of Agitation and Aggression in Alzheimer’s Disease." Clinical Trials on Alzheimer's Disease (CTAD). Link

  • 5-HT6 Receptor Assays: Drop, M., et al. (2021). "Recent Advances in the Discovery of 5-HT6 Receptor Antagonists." Journal of Medicinal Chemistry, 64(15), 10483–10523. Link

  • Indole/Indoline Scaffolds: Hogendorf, A. S., et al. (2019). "5-HT6 Receptor Antagonists Based on the Indole Scaffold." Current Medicinal Chemistry, 26(15). Link

Comparative

Comparative Validation Guide: Thiazolyl-Indole-2-Carboxamide Derivatives vs. Standard Oncology Agents

Executive Summary & Pharmacophore Rationale The fusion of indole and thiazole pharmacophores represents a strategic "hybridization" approach in modern oncology drug design.[1] While the indole moiety (present in Vinca al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

The fusion of indole and thiazole pharmacophores represents a strategic "hybridization" approach in modern oncology drug design.[1] While the indole moiety (present in Vinca alkaloids) is a privileged scaffold for tubulin and kinase targeting, the thiazole ring (found in Epothilones and Dasatinib) enhances metabolic stability and DNA/enzyme binding affinity.

This guide provides a technical validation framework for Thiazolyl-Indole-2-Carboxamide derivatives , specifically focusing on their efficacy as multi-target Tyrosine Kinase Inhibitors (TKIs) compared to standard-of-care agents like Doxorubicin and Dasatinib .

Structural Logic: The Hybrid Advantage

The rationale behind this scaffold is to dual-target the ATP-binding pockets of kinases (via the indole H-bond donors) and intercalate DNA or bind allosteric sites (via the thiazole).

Pharmacophore_SAR cluster_0 Target Interaction Indole Indole Scaffold (Kinase H-Bonding) Linker Carboxamide Linker (Spacer & Flexibility) Indole->Linker C-2 Attachment Hybrid Thiazolyl-Indole-2-Carboxamide (Dual Mechanism: EGFR/VEGFR + Apoptosis) Indole->Hybrid Thiazole Thiazole Moiety (Metabolic Stability) Linker->Thiazole Amide Bond Thiazole->Hybrid Fusion EGFR/HER2 Inhibition EGFR/HER2 Inhibition Hybrid->EGFR/HER2 Inhibition G2/M Arrest G2/M Arrest Hybrid->G2/M Arrest

Figure 1: Pharmacophore assembly logic.[2][3] The carboxamide linker provides the necessary rotational freedom for the indole and thiazole heads to orient within the kinase ATP-binding pocket.

Comparative Efficacy Analysis

The following data compares lead thiazolyl-indole-2-carboxamide derivatives (specifically Compound 6i and Compound 6v , based on recent high-impact studies) against clinical standards.

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ in µM)

Data represents mean values from triplicate experiments on human cancer cell lines vs. normal fibroblasts.

CompoundMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)WI-38 (Normal Fibroblast)Selectivity Index (SI)*
Compound 6i (Derivative)6.10 ± 0.4 8.50 ± 0.532.74 ± 1.2> 50.0> 8.1
Compound 6v (Derivative)6.49 ± 0.3 10.2 ± 0.835.10 ± 1.5> 50.0> 7.7
Doxorubicin (Standard)4.17 ± 0.25.57 ± 0.34.50 ± 0.26.721.6
Dasatinib (TKI Control)46.83 ± 2.160.84 ± 3.5N/D28.620.6

Key Insight: While Doxorubicin is slightly more potent in absolute IC₅₀ terms, it lacks selectivity (SI = 1.6), killing normal cells (WI-38) at low concentrations. The Thiazolyl-Indole derivatives (6i, 6v) demonstrate a superior safety profile (SI > 7), effectively targeting cancer cells while sparing normal fibroblasts. This suggests a targeted mechanism (likely Kinase inhibition) rather than general cytotoxicity.

Validation Protocols & Methodology

To replicate these findings and validate the mechanism, follow these self-validating protocols.

Protocol A: Cytotoxicity Screening (MTT Assay)

Purpose: To distinguish between metabolic inhibition and cell death.

  • Seeding: Plate cells (MCF-7, HCT-116, WI-38) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Treat with serial dilutions (0.1 µM to 100 µM) of the derivative, Doxorubicin (positive control), and DMSO (vehicle control).

    • Critical Step: Final DMSO concentration must be < 0.1% to prevent solvent toxicity.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Kinase Profiling (EGFR/VEGFR Inhibition)

Purpose: To confirm the "Targeted" nature of the hybrid.

  • Assay Platform: Use an ELISA-based Tyrosine Kinase assay (e.g., ADP-Glo or HTRF).

  • Enzyme Mix: Incubate recombinant EGFR or VEGFR-2 with ATP and the substrate (Poly Glu:Tyr).

  • Inhibitor Addition: Add Compound 6i/6v at varying concentrations.

  • Detection: Add antibody targeting phosphorylated tyrosine.

  • Validation: If the compound is a true hybrid TKI, you should observe dose-dependent reduction in phosphorylation.

    • Expected Result: IC₅₀ for EGFR should be in the nanomolar range (e.g., ~0.06 µM for Compound 6i).

Protocol C: Apoptosis Detection (Annexin V-FITC/PI)

Purpose: To prove the mechanism is programmed cell death, not necrosis.

  • Treatment: Treat MCF-7 cells with IC₅₀ concentration of the derivative for 24h.

  • Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI - stains DNA in necrotic/late apoptotic cells).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Chemical toxicity).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

    • Q4 (Annexin-/PI-): Live.

  • Success Criteria: A significant shift from Q4 to Q3 compared to control confirms apoptotic induction.

Mechanistic Pathway & Workflow

The following diagrams illustrate the experimental validation workflow and the confirmed signaling pathway for these derivatives.

Experimental Validation Workflow

Validation_Workflow Start Synthesis of Thiazolyl-Indole-2-Carboxamide Screen Primary Screen (MTT) vs. Doxorubicin Start->Screen Select Select Potent Hits (IC50 < 10 µM) Screen->Select High Potency Safety Safety Screen (WI-38) Calc Selectivity Index Select->Safety Mech Mechanism of Action Safety->Mech High SI (>3) Kinase Kinase Profiling (EGFR/VEGFR) Mech->Kinase Cycle Cell Cycle Analysis (Flow Cytometry) Mech->Cycle Apop Apoptosis Assay (Annexin V) Mech->Apop

Figure 2: Step-by-step validation workflow ensuring only potent and selective compounds proceed to mechanistic studies.

Confirmed Signaling Pathway (Mode of Action)

Research indicates these derivatives act as multi-target inhibitors.[2][4][5] By blocking EGFR/VEGFR, they suppress the downstream PI3K/Akt survival pathway, leading to mitochondrial instability and Caspase activation.

Signaling_Pathway EGFR EGFR / VEGFR-2 PI3K PI3K EGFR->PI3K Activation Blocked Inhibitor Thiazolyl-Indole Derivative Inhibitor->EGFR Inhibits (IC50 ~60nM) Akt Akt (Phosphorylated) PI3K->Akt Bcl2 Bcl-2 (Anti-Apoptotic) Akt->Bcl2 Downregulation Bax Bax (Pro-Apoptotic) Bcl2->Bax Ratio Shift Caspase Caspase-3/9 Cascade Bax->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 3: Proposed Mechanism of Action. The derivative inhibits EGFR autophosphorylation, collapsing the PI3K/Akt survival signal and triggering the intrinsic apoptotic pathway.

References

  • Saadan, N. M., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.[2][4] ACS Omega, 9(40), 41944-41967.[4][6] [Link]

  • Gomha, S. M., et al. (2017). Synthesis and biological evaluation of some new thiazolyl-indole derivatives as potential anticancer agents. Molecules. [Link][2][3][5][6][7][8]

  • Altıntop, M. D., et al. (2016). Synthesis and biological evaluation of new indole-based thiosemicarbazides and 4-thiazolidinones as potential anticancer agents. Letters in Drug Design & Discovery. [Link]

Sources

Validation

The Cutting Edge of Synthetic Lethality: A Head-to-Head Comparison of Indoline-Based PARP Inhibitors

A Senior Application Scientist's Guide for Researchers and Drug Developers The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a paradigm shift in oncology, particularly for cancers harboring defects...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Developers

The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a paradigm shift in oncology, particularly for cancers harboring defects in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[1] This therapeutic strategy masterfully exploits the concept of synthetic lethality, where inhibiting one pathway (PARP-mediated single-strand break repair) is catastrophic for cells that have lost a parallel pathway (HR-mediated double-strand break repair).[2]

At the heart of PARP inhibitor development are specific chemical scaffolds that dictate potency, selectivity, and the all-important "trapping" mechanism. The indoline scaffold and its related bioisosteres, such as indazole and phthalazinone, have emerged as privileged structures, giving rise to a new generation of highly potent PARP inhibitors.[3][4] These structures mimic the nicotinamide moiety of NAD+, enabling them to competitively bind to the catalytic domain of PARP enzymes.[5]

This guide provides an in-depth, head-to-head comparison of key PARP inhibitors built around these scaffolds—notably Niraparib , Talazoparib , and the newer clinical candidate Fluzoparib . We will dissect their performance through the lens of preclinical and clinical data, focusing on the critical mechanisms that differentiate them: catalytic inhibition and the potent cytotoxic mechanism of PARP trapping.

The Dual Mechanisms of PARP Inhibition: Beyond Catalysis

PARP inhibitors exert their anticancer effects through two primary, interconnected mechanisms.[6] Understanding the distinction is critical to interpreting their differential efficacy and toxicity.

  • Catalytic Inhibition : This is the foundational mechanism where the inhibitor binds to the catalytic domain of PARP1 or PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains from NAD+. This halts the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs).[7]

  • PARP Trapping : A perhaps more potent mechanism of cytotoxicity, PARP trapping occurs when the inhibitor stabilizes the PARP-DNA complex at the site of damage.[8] These trapped complexes are highly toxic, obstructing DNA replication and transcription, leading to the formation of lethal double-strand breaks (DSBs) that overwhelm cancer cells with deficient HR repair.[9]

The relative potency of these two mechanisms varies significantly among inhibitors and is a key determinant of their clinical profile.

Head-to-Head Performance Analysis

We will now compare Niraparib, Talazoparib, and Fluzoparib across key performance metrics, from biochemical potency to clinical outcomes.

Biochemical Potency and PARP Trapping Efficiency

The potency of a PARP inhibitor is defined not only by its ability to inhibit the enzyme's catalytic activity (measured by IC50) but also by its efficiency in trapping PARP on DNA (measured by EC50 in trapping assays). Talazoparib stands out as an exceptionally potent PARP trapper. Preclinical studies show Talazoparib can be over 100-fold more potent at trapping PARP1 than Niraparib, which in turn is more potent than first-generation inhibitors like Olaparib.[1][10] This profound trapping ability is thought to contribute significantly to its high cytotoxicity, even at low nanomolar concentrations.[11]

Fluzoparib, a novel inhibitor, has demonstrated PARP1 inhibitory activity comparable to Olaparib but has shown superior anti-tumor activity in preclinical xenograft models, suggesting a potent and durable mechanism of action.[12][13] Niraparib exhibits a strong inhibitory effect on both PARP1 and PARP2, with IC50 values of 3.8 nM and 2.1 nM, respectively.[7]

Inhibitor Core Scaffold PARP1 IC50 (nM) Relative PARP Trapping Potency Key References
Talazoparib Phthalazinone~0.57Very High (+++)[1][10][11]
Niraparib Indazole~3.8High (++)[1][7][14]
Fluzoparib (Proprietary)~2.0Moderate-High (Comparable/Superior to Olaparib)[12][15]
Olaparib Phthalazinone~1.5 - 5Moderate (+)[12][14][16]

Note: IC50 values can vary based on assay conditions. The relative trapping potency provides a functional comparison of their primary cytotoxic mechanism.

Preclinical In Vivo Efficacy

Animal models provide crucial insights into the therapeutic potential of these inhibitors. Studies have consistently demonstrated the superior efficacy of potent PARP trappers.

  • Fluzoparib has shown greater tumor growth inhibition in BRCA1-deficient (MDA-MB-436) xenograft models compared to olaparib at the same dosage.[12] In combination with the anti-angiogenic agent apatinib, it elicited significantly improved anti-tumor responses.[13]

  • Niraparib demonstrated greater efficacy compared to olaparib in preclinical models, a finding attributed to its favorable pharmacokinetic properties, including higher tumor exposure and brain permeability.[17]

  • Talazoparib's high trapping potency translates to significant single-agent activity in various cancer cell lines and xenograft models.[11] However, this high potency is also linked to cytotoxicity in normal cells, such as bone marrow, which may impact its therapeutic index.[11]

Clinical Efficacy and Safety Profiles

While direct head-to-head clinical trials are rare, data from pivotal Phase 3 trials provide a basis for comparison. Both Talazoparib (EMBRACA trial) and Niraparib (PRIMA, NOVA trials) have demonstrated significant benefits in progression-free survival (PFS).[1][17]

Inhibitor Pivotal Trial(s) Indication Example Key Efficacy Outcome Common Grade ≥3 Adverse Events Key References
Talazoparib EMBRACAgBRCAm, HER2- metastatic breast cancerSignificantly improved PFS vs. chemotherapyAnemia, Neutropenia, Thrombocytopenia[1][18]
Niraparib PRIMA, NOVAFirst-line & recurrent ovarian cancer maintenanceSignificantly improved PFS vs. placebo (regardless of BRCA status)Thrombocytopenia, Anemia, Neutropenia[10][17]
Fluzoparib Phase I/IIAdvanced solid tumors (ovarian, breast)Showed single-agent activity, especially in BRCAm and platinum-sensitive OCAnemia, Neutropenia[15][19]

A key differentiator in the clinic is the safety profile, particularly hematological toxicities. The high trapping potency of Talazoparib is associated with higher rates of grade 3-4 anemia compared to olaparib.[18] Niraparib is notably associated with thrombocytopenia.[10] These distinct toxicity profiles are critical considerations for patient management and may reflect differences in off-target effects or the impact of potent PARP trapping on hematopoietic stem cells.[20]

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental approaches, the following diagrams illustrate the PARP signaling pathway and key assay workflows.

PARP-Mediated DNA Repair Pathway

PARP_Pathway cluster_0 DNA Damage & PARP Activation cluster_1 BER Pathway & Repair cluster_2 Mechanism of PARP Inhibitors SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruitment PAR Poly(ADP-ribose) Chains PARP1->PAR Catalysis XRCC1 XRCC1 & BER Proteins Trap Trapped PARP-DNA Complex NAD NAD+ NAD->PARP1 PAR->XRCC1 Recruitment Scaffold Repair DNA Repair XRCC1->Repair PARPi Indoline-Based PARP Inhibitor PARPi->PARP1 PARPi->Trap 2. PARP Trapping DSB Double-Strand Break (DSB) at Replication Fork Trap->DSB Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis

Caption: PARP inhibitor mechanism of action in DNA repair.

Experimental Workflow: Fluorescence Polarization PARP Trapping Assay

FP_Trapping_Workflow start Start: Prepare Reagents reagents 1. Recombinant PARP1 Enzyme 2. Fluorescently-labeled DNA probe (SSB) 3. Assay Buffer 4. Serial dilutions of Inhibitor start->reagents mix Mix PARP1, DNA Probe, and Inhibitor in 384-well plate reagents->mix incubate1 Incubate to allow PARP1-DNA binding mix->incubate1 add_nad Add NAD+ to initiate auto-PARylation (dissociation) incubate1->add_nad incubate2 Incubate for reaction add_nad->incubate2 read Read Fluorescence Polarization (mP) on a microplate reader incubate2->read analysis Plot mP vs. [Inhibitor] and calculate EC50 read->analysis end End: Determine Trapping Potency analysis->end

Caption: Workflow for a fluorescence polarization-based PARP trapping assay.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Start: Cell Culture treat Treat intact cells with PARP inhibitor or vehicle (DMSO) start->treat heat Heat cell suspension across a temperature gradient (e.g., 40-60°C) treat->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse separate Separate soluble fraction (ligand-bound, stable protein) from precipitated fraction (unbound, denatured protein) via centrifugation lyse->separate quantify Quantify soluble PARP1 in supernatant (e.g., Western Blot, ELISA, AlphaScreen) separate->quantify analysis Plot % Soluble PARP1 vs. Temperature to generate melting curves quantify->analysis end End: Confirm Target Engagement analysis->end

Caption: Workflow for confirming intracellular target engagement using CETSA.

Experimental Protocols

Herein are detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: Biochemical PARP1 Trapping Assay (Fluorescence Polarization)

This protocol is adapted from methodologies described by BPS Bioscience and others.[9][21][22][23]

Objective: To quantitatively measure the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide in a purified system.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide with a single-strand break (e.g., 5'-FAM labeled)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA)

  • β-Nicotinamide adenine dinucleotide (NAD+) solution

  • Test inhibitors serially diluted in assay buffer/DMSO

  • Black, low-volume 384-well assay plates

  • Microplate reader capable of measuring fluorescence polarization (FP)

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a master mix containing Assay Buffer, fluorescent DNA probe (final concentration ~2.5 nM), and PARP1 enzyme (final concentration ~5 nM).

  • Compound Plating: Add 2.5 µL of serially diluted test inhibitor or vehicle control (e.g., 1% DMSO) to the wells of the 384-well plate.

  • Enzyme/Probe Addition: Add 10 µL of the PARP1/DNA probe master mix to each well.

  • Binding Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the PARP1 enzyme to bind to the DNA probe.

  • Reaction Initiation: Add 2.5 µL of NAD+ solution (final concentration ~200 µM) to all wells to initiate the auto-PARylation reaction, which causes PARP1 to dissociate from the DNA in the absence of a potent trapping inhibitor.

  • Dissociation Incubation: Incubate for 45-60 minutes at room temperature.

  • Measurement: Read the fluorescence polarization of the plate using a microplate reader (Excitation ~485 nm, Emission ~530 nm). The FP signal, measured in millipolarization units (mP), is proportional to the amount of PARP1 trapped on the fluorescent DNA.

  • Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, the concentration at which 50% of the maximal trapping effect is observed.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for CETSA to confirm that a PARP inhibitor is binding to PARP1 within a cellular environment.[24][25][26][27]

Objective: To determine the thermal stabilization of PARP1 upon inhibitor binding in intact cells, confirming target engagement.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-436, BRCA1-mutant)

  • Cell culture medium and reagents

  • Test inhibitor and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for protein quantification (e.g., Western Blot, ELISA, or AlphaLISA)

  • Primary antibody against PARP1 and a loading control (e.g., GAPDH, Tubulin)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of the PARP inhibitor or vehicle control for 1-2 hours in the incubator.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of ~10-20 x 10^6 cells/mL.

  • Heating Step: Aliquot the cell suspension into PCR tubes/plate. Place the samples in a thermal cycler and heat them across a range of temperatures (e.g., 10-12 points from 40°C to 64°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to 3-5 freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the soluble, stabilized proteins.

  • Quantification:

    • Normalize the total protein concentration of each sample.

    • Analyze the amount of soluble PARP1 in each sample using Western Blot or another quantitative immunoassay.

  • Data Analysis:

    • Quantify the band intensity for PARP1 at each temperature point and normalize to the 37°C (no heat denaturation) control.

    • Plot the percentage of soluble PARP1 against the temperature for both the vehicle- and inhibitor-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Synthesis and Future Directions

The head-to-head comparison reveals a fascinating landscape where nuanced structural differences in indoline-related PARP inhibitors translate into significant variations in mechanism and clinical activity.

  • Talazoparib stands as a testament to the power of PARP trapping, exhibiting the highest potency, which drives its profound clinical efficacy but also contributes to its distinct hematological toxicity profile.

  • Niraparib offers a balanced profile of potent catalytic inhibition and strong trapping, coupled with favorable pharmacokinetics that have led to broad activity, including in patients without BRCA mutations.[17]

  • Fluzoparib represents the next wave of innovation, demonstrating superior preclinical in vivo activity compared to older agents and holding promise for improved therapeutic outcomes.[12]

The future of these inhibitors lies in precision medicine—matching the right inhibitor to the right patient. This will involve not only considering the HRD status of a tumor but also understanding the inhibitor's specific properties. Will the potent trapping of Talazoparib be most effective in tumors with profound HR defects? Can the favorable tissue distribution of Niraparib be leveraged for cancers in specific anatomical locations like the brain?[17]

Furthermore, the field is rapidly moving towards combination therapies. Investigating these potent indoline-based inhibitors in combination with immunotherapy, anti-angiogenics, and other DNA damage response agents will be key to overcoming resistance and expanding their benefit to a wider patient population.[13] For researchers and drug developers, a deep understanding of the structure-activity relationships and the trapping-versus-catalysis balance will continue to guide the design of even more effective and safer PARP inhibitors for the future.

References

Click to expand
  • Turner, N. C., & Tutt, A. N. (2021). An Overview of PARP Inhibitors for the Treatment of Breast Cancer. eScholarship.org. [Link]

  • Turner, N. C., & Tutt, A. N. (2021). An Overview of PARP Inhibitors for the Treatment of Breast Cancer. PMC - NIH. [Link]

  • Wang, X., et al. (2019). Pharmacologic characterization of fluzoparib, a novel poly(ADP-ribose) polymerase inhibitor undergoing clinical trials. Cancer Science. [Link]

  • Shen, Y., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. [Link]

  • National Center for Biotechnology Information. (n.d.). Niraparib. PubChem. [Link]

  • Moustafa, R., et al. (2021). Talazoparib and Niraparib. Encyclopedia.pub. [Link]

  • Wang, X., et al. (2019). Pharmacologic characterization of fluzoparib, a novel poly(ADP-ribose) polymerase inhibitor undergoing clinical trials. PubMed. [Link]

  • Pascal, J. M. (2018). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... ResearchGate. [Link]

  • Zhang, Y., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PMC - PubMed Central. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]

  • BPS Bioscience. (2023). Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2. AACR Journals. [Link]

  • Zandarashvili, L., et al. (2022). PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites. Nucleic Acids Research | Oxford Academic. [Link]

  • ResearchGate. (n.d.). Chemical structure (a) and PARP inhibition of fluzoparib compared with... ResearchGate. [Link]

  • Leo, E., et al. (2025). Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. ResearchGate. [Link]

  • Almqvist, H., et al. (n.d.). A CETSA HT assay to screen for intracellular PARP1 target engagement... ResearchGate. [Link]

  • Li, N., et al. (2022). Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis. Frontiers. [Link]

  • Wikipedia. (n.d.). Niraparib. Wikipedia. [Link]

  • ResearchGate. (n.d.). Characterization of fluzoparib as a poly(ADP-ribose) polymerase (PARP)... ResearchGate. [Link]

  • Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Vasta, J. D., & Robers, M. B. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. [Link]

  • Moustafa, R., et al. (2021). PARP Inhibitors Talazoparib and Niraparib Sensitize Melanoma Cells to Ionizing Radiation. MDPI. [Link]

  • Zhang, P., et al. (2021). Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer. PMC. [Link]

  • Dai, L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Sun, K., et al. (2019). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PMC. [Link]

  • Jafari, R., et al. (2025). The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). niraparib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Al-Hussain, S. A., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Li, B., et al. (2020). Phase I dose-escalation and expansion study of PARP inhibitor, fluzoparib (SHR3162), in patients with advanced solid tumors. NIH. [Link]

  • Patsnap. (2025). Fluzoparib - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Patsnap. (2024). What is Fluzoparib used for? Patsnap Synapse. [Link]

  • Musella, A., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. PMC. [Link]

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of Novel Indoline-6-carboxamide Derivatives

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives, particularly indoline-6-carboxamides, have emerged as promising c...

Author: BenchChem Technical Support Team. Date: February 2026

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives, particularly indoline-6-carboxamides, have emerged as promising candidates in drug discovery, with potential applications ranging from oncology to inflammatory diseases.[3][4] However, the journey from a promising hit compound to a validated clinical candidate is contingent on a deep and thorough understanding of its mechanism of action (MoA).[5][6] Elucidating the specific biochemical interactions through which a drug substance produces its pharmacological effect is paramount for anticipating clinical efficacy and potential safety liabilities.[6]

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously validate the MoA of novel indoline-6-carboxamide derivatives. We will move beyond a simple checklist of experiments, instead focusing on building a logical, self-validating experimental cascade. Our narrative will follow a hypothetical novel compound, "IDC-X," from initial hypothesis to in-depth mechanistic confirmation, comparing its performance with established alternatives along the way.

The Investigative Journey of IDC-X: A Multi-Phased Approach

Based on preliminary in-silico modeling and structural similarities to known ATP-competitive inhibitors, our initial hypothesis is that IDC-X functions as an inhibitor of a specific receptor tyrosine kinase, which we will refer to as "Kinase Y." Kinase Y is a clinically relevant target implicated in proliferative diseases. The following experimental workflow is designed to systematically test this hypothesis, assess the compound's cellular effects, and evaluate its specificity.

G cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Cellular Pathway Analysis cluster_2 Phase 3: Selectivity & Comparison Biochemical Assay Biochemical Assay CETSA CETSA Biochemical Assay->CETSA Confirms cellular binding Phosphoproteomics Phosphoproteomics Biochemical Assay->Phosphoproteomics Informs cellular studies CETSA->Phosphoproteomics Western Blot Western Blot Phosphoproteomics->Western Blot Validates key targets Reporter Assay Reporter Assay Western Blot->Reporter Assay Confirms downstream effect Kinome Profiling Kinome Profiling Reporter Assay->Kinome Profiling Warrants selectivity screen Comparative Analysis Comparative Analysis Kinome Profiling->Comparative Analysis Defines specificity

Caption: A multi-phased workflow for MoA validation of IDC-X.

Phase 1: Confirming Direct Target Engagement and In Vitro Potency

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target and modulates its activity.[7] This phase addresses two critical questions: Does IDC-X inhibit Kinase Y activity? And does it bind to Kinase Y in a complex cellular environment?

Biochemical Kinase Inhibition Assay

Expertise & Experience: The first step is to quantify the inhibitory potential of IDC-X against purified Kinase Y. An in vitro biochemical assay provides the cleanest system to measure direct enzyme inhibition, free from the complexities of cellular uptake, metabolism, or off-target effects.[8] We choose an assay format, such as a luminescence-based ATP-depletion assay or a time-resolved fluorescence energy transfer (TR-FRET) assay, that provides high sensitivity and a broad dynamic range. Running the assay with the substrate concentration at or below its Michaelis-Menten constant (Km) is crucial for sensitively detecting competitive inhibitors.[8]

  • Reagents: Recombinant human Kinase Y, appropriate peptide substrate, ATP, and IDC-X serially diluted in DMSO.

  • Assay Buffer Preparation: Prepare a kinase assay buffer optimized for Kinase Y activity (e.g., Tris-HCl, MgCl2, DTT, BSA).

  • Compound Plating: Dispense 1 µL of serially diluted IDC-X or vehicle (DMSO) into a 384-well assay plate.

  • Enzyme Addition: Add 10 µL of Kinase Y solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at Km concentration).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP or the phosphorylated substrate using a specific detection reagent and a plate reader.

  • Data Analysis: Convert raw data to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[IDC-X] and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetIC50 (nM)Hill Slope
IDC-X Kinase Y15.2 0.98
Alternative A (Known Inhibitor)Kinase Y8.91.01
Alternative B (Known Inhibitor)Kinase Y54.50.95

Trustworthiness: The data table above shows that IDC-X is a potent inhibitor of Kinase Y, with an IC50 value in the low nanomolar range. A Hill slope close to 1 suggests a classic 1:1 binding interaction. This provides the first piece of evidence supporting our hypothesis.

Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: While a biochemical assay demonstrates activity against a purified enzyme, it doesn't prove the compound can reach and bind to its target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a physiological context.[9][10] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11] A positive thermal shift provides strong evidence that IDC-X engages Kinase Y within the cell.

  • Cell Culture: Culture cells expressing endogenous or over-expressed Kinase Y to 80-90% confluency.

  • Compound Treatment: Treat cells with IDC-X (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble Kinase Y in the supernatant at each temperature using Western blot or an immunoassay like ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase Y versus temperature for each treatment condition. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by IDC-X.

TreatmentMelting Temperature (Tm) of Kinase Y (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)52.1-
IDC-X (1 µM) 56.3 +4.2
IDC-X (10 µM) 59.8 +7.7
Negative Control Protein65.4+0.2

Trustworthiness: A dose-dependent increase in the melting temperature of Kinase Y upon treatment with IDC-X confirms direct binding in living cells. The lack of a significant shift for a control protein demonstrates target specificity.

Phase 2: Delineating the Downstream Cellular Consequences

Having confirmed that IDC-X binds and inhibits Kinase Y, the next logical step is to investigate the downstream consequences of this inhibition. This involves mapping the compound's effect on the signaling pathway regulated by Kinase Y.

G cluster_0 Kinase Y Signaling Pathway Ligand Ligand Kinase Y Kinase Y Ligand->Kinase Y Activates Protein A-P Protein A-P Kinase Y->Protein A-P Phosphorylates Protein B-P Protein B-P Protein A-P->Protein B-P Phosphorylates TF TF Protein B-P->TF Activates Gene Expression Gene Expression TF->Gene Expression Drives IDC-X IDC-X IDC-X->Kinase Y Inhibits

Caption: Hypothesized signaling pathway for Kinase Y.

Quantitative Phosphoproteomics

Expertise & Experience: To obtain an unbiased, global view of how IDC-X alters cellular signaling, a mass spectrometry-based phosphoproteomics approach is invaluable.[12][13] This technique allows for the simultaneous quantification of thousands of phosphorylation sites, providing a snapshot of the cellular phosphosignaling network.[14] By comparing the phosphoproteome of cells treated with IDC-X versus a vehicle control, we can identify downstream substrates of Kinase Y and discover potential off-target effects.[15]

  • Cell Treatment & Lysis: Treat cells with IDC-X or vehicle for a relevant time point (e.g., 30-60 minutes). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Digestion: Quantify protein concentration, then reduce, alkylate, and digest proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using methods like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[14]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Analysis: Process the raw MS data to identify and quantify phosphopeptides. Perform statistical analysis to identify phosphorylation sites that are significantly down-regulated upon IDC-X treatment.

ProteinPhosphositeFold Change (IDC-X vs. Vehicle)p-valuePutative Role
Kinase Y pY1021 -8.5 <0.001 Autophosphorylation
Protein ApS259-6.2<0.001Downstream Substrate
Protein BpT202/pY204-5.8<0.001MAPK Pathway
Protein CpS473-1.10.45Unaffected Pathway

Trustworthiness: The significant reduction in Kinase Y autophosphorylation serves as an internal validation of target inhibition. The down-regulation of known downstream substrates (Protein A, Protein B) confirms the on-target pathway effect of IDC-X.

Reporter Gene Assay

Expertise & Experience: To translate the observed changes in phosphorylation into a functional cellular readout, a reporter gene assay is an excellent tool.[17][18] If the Kinase Y pathway culminates in the activation of a specific transcription factor (TF), we can use a reporter construct where the TF's DNA binding element drives the expression of a reporter gene like luciferase.[19][20] Inhibition of the pathway by IDC-X should lead to a decrease in luciferase activity.

  • Cell Transfection: Co-transfect cells with a reporter plasmid (containing the TF response element upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After 24 hours, treat the cells with a pathway activator (e.g., a growth factor) in the presence of increasing concentrations of IDC-X or vehicle.

  • Incubation: Incubate for 6-18 hours to allow for reporter gene expression.

  • Cell Lysis & Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of the activator-induced signal by IDC-X.

CompoundConcentration (nM)Normalized Luciferase Activity (% of Activated Control)
Unstimulated Control-10
Activated Control-100
IDC-X 1 85
IDC-X 10 42
IDC-X 100 15
IDC-X 1000 11

Trustworthiness: The dose-dependent inhibition of transcription factor activity provides strong functional evidence of IDC-X's on-target effect, linking direct enzyme inhibition to a downstream nuclear event.

Phase 3: Defining Selectivity and Competitive Landscape

A potent compound is not necessarily a good drug candidate; it must also be selective. High selectivity minimizes the risk of off-target effects and associated toxicities.[3] In this phase, we assess the selectivity profile of IDC-X and compare it to alternative inhibitors.

Kinome-wide Selectivity Profiling

Expertise & Experience: Since IDC-X is a kinase inhibitor, it is critical to understand its activity against a broad panel of other kinases. Kinome profiling services offer assays for hundreds of kinases, providing a comprehensive selectivity profile.[21][22] This is essential for identifying potential off-target liabilities and can sometimes uncover unexpected beneficial polypharmacology.

  • Compound Submission: Submit IDC-X to a commercial vendor offering kinome profiling services (e.g., Eurofins, Promega, Cell Signaling Technology).[23][24]

  • Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >300 kinases).[21]

  • Data Analysis: The vendor provides a report detailing the percent inhibition for each kinase. The results are often visualized as a dendrogram (kinome tree) to illustrate the selectivity profile across the human kinome.

CompoundTarget Kinase(s) with >90% Inhibition at 1 µMSelectivity Score (S10)
IDC-X Kinase Y 0.01
Alternative AKinase Y, Kinase Z, Kinase W0.15
Alternative BKinase Y, FGR, LCK, YES10.28

Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.

Trustworthiness: The data reveals that IDC-X is remarkably selective for Kinase Y, with minimal activity against other kinases at a high concentration. In contrast, Alternatives A and B show significant off-target activity. This positions IDC-X as a more specific tool compound and potentially a safer therapeutic candidate.

Conclusion and Path Forward

Through this systematic, multi-phased investigation, we have constructed a robust body of evidence to validate the mechanism of action of our novel indoline-6-carboxamide derivative, IDC-X.

  • Direct Engagement: We confirmed that IDC-X is a potent, low-nanomolar inhibitor of purified Kinase Y and that it directly engages this target in living cells.

  • Pathway Inhibition: We demonstrated that this target engagement translates into a functional cellular response, characterized by the inhibition of downstream substrate phosphorylation and the suppression of pathway-driven gene expression.

  • Superior Selectivity: We established that IDC-X possesses a superior selectivity profile compared to alternative, less specific inhibitors of the same target.

This rigorous, evidence-based approach provides a high degree of confidence in the MoA of IDC-X. The data generated not only supports its continued development as a therapeutic candidate but also provides the mechanistic rationale needed for designing future in vivo efficacy and safety studies. The combination of biochemical, cellular, and proteomic techniques creates a self-validating framework that is essential for the integrity and success of modern drug discovery programs.

References

  • Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Kaur, M., et al. (2021). Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). VEGFR-2 inhibitor. Available at: [Link]

  • Kim, H., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. Available at: [Link]

  • Pae, A.N., et al. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. PubMed. Available at: [Link]

  • Khan, I., et al. (2024). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available at: [Link]

  • Bruno, A., et al. (2020). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • Prezzavento, O., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Johnson, K.E., & Major, M.B. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. Cells. Available at: [Link]

  • Wikipedia. (2024). Mechanism of action. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Scientific Reports. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Kim, H., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. Available at: [Link]

  • Editorial. (2022). Methods and application in experimental pharmacology and drug discovery: 2021. Frontiers in Pharmacology. Available at: [Link]

  • Trizna, E.Y., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Molecules. Available at: [Link]

  • BPS Bioscience. (2024). What are the advantages of using reporter assay to study a transcription factor?. Available at: [Link]

  • Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wikipedia. (2024). Enzyme inhibitor. Available at: [Link]

  • G-Biosciences. (2017). Role of reporter genes to assay for transcription factors & more. Available at: [Link]

  • StudySmarter. (2024). Experimental Pharmacology: Techniques & Examples. Available at: [Link]

  • Terstappen, G.C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Science. Available at: [Link]

  • Chen, P., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Li, Z., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. Available at: [Link]

  • Tabana, Y.M., et al. (2024). Identifying novel drug targets with computational precision. Heliyon. Available at: [Link]

  • ResearchGate. (2023). Conceptual workflow for therapeutic target discovery using phosphoproteomics.... Available at: [Link]

  • Pharmaron. (2024). Kinase Panel Profiling. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Nesser, N.K., & Reines, D. (2001). Use of an in Vivo Reporter Assay to Test for Transcriptional and Translational Fidelity in Yeast. Journal of Biological Chemistry. Available at: [Link]

  • Xiao, Y., et al. (2022). A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. Cell & Bioscience. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. Available at: [Link]

  • Khan, A., et al. (2024). Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. Journal of Health and Medical Sciences. Available at: [Link]

  • Wang, Y., et al. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. Pharmacology Research & Perspectives. Available at: [Link]

  • Pamgene. (2024). KinomePro – Functional Kinase Activity Profiling. Available at: [Link]

  • Berthold Technologies. (2024). Reporter gene assays. Available at: [Link]

  • Early, J.V., et al. (2022). Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. ACS Infectious Diseases. Available at: [Link]

  • Creative Bioarray. (2024). Experimental Methods for Identifying Drug-Drug Interactions. Available at: [Link]

  • Vasta, J.D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Beck, C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

Sources

Validation

Comparative study of the anti-inflammatory effects of Indoline-6-carboxamide and Celastrol carboxamides.

Executive Summary This guide provides a technical comparison between Indoline-6-carboxamide (a synthetic scaffold often associated with dual enzymatic inhibition) and Celastrol Carboxamides (semi-synthetic derivatives of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Indoline-6-carboxamide (a synthetic scaffold often associated with dual enzymatic inhibition) and Celastrol Carboxamides (semi-synthetic derivatives of the triterpenoid Celastrol).

While both compound classes target inflammation, they operate through fundamentally different mechanisms. Indoline-6-carboxamide derivatives are emerging as potent Dual 5-LOX/sEH Inhibitors , offering a targeted approach to modulating the arachidonic acid cascade. In contrast, Celastrol Carboxamides function as broad-spectrum NF-κB/STAT3 suppressors and HSP90 inhibitors , where the carboxamide modification specifically addresses the poor solubility and high toxicity of the parent natural product.

Verdict: Use Indoline-6-carboxamide scaffolds when targeting specific lipid mediator pathways (eicosanoids) with a focus on metabolic stability. Use Celastrol Carboxamides for potent, multi-target suppression of cytokine storms (TNF-α, IL-6) where the parent compound's toxicity is a limiting factor.

Mechanistic Profiling

Indoline-6-carboxamide: The Dual Eicosanoid Modulator

The Indoline-6-carboxamide motif is a privileged scaffold in medicinal chemistry, optimized to inhibit two critical enzymes in the arachidonic acid pathway:

  • 5-Lipoxygenase (5-LOX): Rate-limiting enzyme in leukotriene biosynthesis. Inhibition prevents the formation of pro-inflammatory LTB4 and cysteinyl leukotrienes.

  • Soluble Epoxide Hydrolase (sEH): Enzyme responsible for degrading anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into diols. Inhibition preserves EETs, which reduce vascular inflammation and pain.

Key Advantage: By simultaneously blocking pro-inflammatory leukotrienes and preserving anti-inflammatory EETs, this scaffold offers a "resolution-centric" anti-inflammatory approach without the gastric toxicity associated with COX inhibitors.

Celastrol Carboxamides: The Transcription Factor Silencer

Celastrol is a quinone methide triterpenoid.[1] Its carboxamide derivatives (typically modified at the C-20 position) retain the parent molecule's ability to attack multiple upstream nodes of inflammation but with improved physicochemical properties.

  • NF-κB Pathway: Blocks IKK

    
     activity and prevents p65 nuclear translocation.
    
  • HSP90 Inhibition: Disrupts the folding of pro-inflammatory client proteins (e.g., kinases).

  • STAT3 Suppression: Inhibits phosphorylation, reducing IL-6 mediated signaling.

Key Advantage: The carboxamide modification (e.g., with amino acids or heterocyclic amines) significantly lowers the logP (lipophilicity) and increases the LD50, widening the therapeutic window compared to unmodified Celastrol.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent intervention points of both compound classes within the inflammatory cascade.

InflammationPathways Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA LOX5 5-LOX Enzyme AA->LOX5 EETs EETs (Anti-Inflammatory) AA->EETs CYP450 LTB4 Leukotrienes (Pro-Inflammatory) LOX5->LTB4 sEH sEH Enzyme DHETs DHETs (Inactive) sEH->DHETs EETs->sEH Receptor Cytokine Receptor (TNFR/IL6R) IKK IKK Complex Receptor->IKK NFkB_Inactive NF-κB (Cytosol) IKK->NFkB_Inactive Phosphorylation NFkB_Active NF-κB (Nucleus) NFkB_Inactive->NFkB_Active Translocation Cytokines TNF-α, IL-6, IL-1β NFkB_Active->Cytokines Transcription Cytokines->Receptor Feedback Loop Indoline Indoline-6-carboxamide (Dual Inhibitor) Indoline->LOX5 Inhibits Indoline->sEH Inhibits Celastrol Celastrol Carboxamide (Pathway Modulator) Celastrol->IKK Inhibits Celastrol->NFkB_Active Blocks DNA Binding

Figure 1: Comparative mechanism of action. Indoline-6-carboxamide targets enzymatic conversion of lipids (Left), while Celastrol Carboxamides target transcriptional regulation of cytokines (Right).

Comparative Data Profile

The following table synthesizes experimental data from recent medicinal chemistry literature. Note that "Indoline-6-carboxamide" refers to the optimized lead compounds (e.g., N-substituted derivatives) found in dual inhibitor studies.

FeatureIndoline-6-carboxamide DerivativesCelastrol Carboxamides (e.g., NACC)
Primary Target 5-LOX / sEH (Dual Inhibition)NF-κB / STAT3 / HSP90
Molecular Origin Fully Synthetic (Fragment-based design)Semi-synthetic (Natural Product Derivative)
Potency (IC50) 5-LOX: 0.1 – 2.0 µMsEH: 1 – 50 nMNF-κB: 0.2 – 0.5 µMCancer Cell Growth: 70 – 200 nM
Solubility (Aq) Moderate (Design-dependent)High (>17 mg/mL for conjugates vs 0.01 mg/mL for parent)
Toxicity Risk Low (Targeted enzymatic inhibition)Moderate (Improved vs parent, but quinone methide remains reactive)
Metabolic Stability High (Optimized via SAR)Variable (Amide bond susceptible to hydrolysis)
Key Indication Acute Lung Injury, Atherosclerosis, PainRheumatoid Arthritis, Pancreatic Cancer, Obesity
Critical Analysis of Solubility
  • Celastrol: The parent compound is practically insoluble in water (~13 µg/mL), necessitating toxic vehicles like Cremophor/Ethanol.[2]

  • Celastrol Carboxamides: Derivatization at C-20 with amino acids or hydrophilic linkers (e.g., Nucleic Acid Celastrol Conjugates - NACC) increases solubility by >1000-fold , enabling saline-based delivery.

Experimental Protocols

To validate the efficacy of these compounds, different assay systems are required due to their distinct mechanisms.

Protocol A: Dual 5-LOX / sEH Inhibition Assay (For Indoline)

Use this workflow to verify the specific enzymatic blockade characteristic of Indoline-6-carboxamides.

  • Preparation:

    • Enzymes: Recombinant human 5-LOX and recombinant human sEH.

    • Substrates: Arachidonic acid (for 5-LOX) and PHOME (fluorogenic substrate for sEH).

  • sEH Activity (Fluorescent):

    • Incubate Indoline inhibitor (1 nM - 10 µM) with sEH enzyme in Bis-Tris buffer (pH 7.0) for 10 min at 30°C.

    • Add PHOME substrate.

    • Measure hydrolysis rate via fluorescence (Ex: 330 nm, Em: 465 nm).

  • 5-LOX Activity (UV-Vis):

    • Incubate Indoline inhibitor with 5-LOX in PBS containing CaCl2 and ATP.

    • Add Arachidonic Acid.

    • Monitor the formation of 5-HETE/Leukotrienes by absorbance increase at 234 nm over 10 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 for both enzymes.

Protocol B: NF-κB Translocation Assay (For Celastrol Carboxamides)

Use this workflow to assess the transcriptional suppression potency.

  • Cell Culture: Seed RAW 264.7 macrophages in 96-well plates.

  • Pre-treatment: Treat cells with Celastrol Carboxamide (0.1 - 5 µM) for 1 hour.

  • Stimulation: Induce inflammation with LPS (1 µg/mL) for 4 hours.

  • Nuclear Extraction: Lyse cells and separate Cytosolic vs. Nuclear fractions using a commercial fractionation kit.

  • Western Blot:

    • Load nuclear fractions onto SDS-PAGE.

    • Blot for p65 (RelA) . Use Lamin B1 as a nuclear loading control.

    • Result: Effective inhibitors will show reduced p65 band intensity in the nuclear fraction compared to LPS-only control.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Indoline Indoline: Enzymatic Assay cluster_Celastrol Celastrol: Cellular Assay I_Prep Recombinant 5-LOX / sEH I_Inc Incubate with Indoline-6-carboxamide I_Prep->I_Inc I_Sub Add Substrate (AA / PHOME) I_Inc->I_Sub I_Read Measure Abs/Fluorescence I_Sub->I_Read C_Cell RAW 264.7 Macrophages C_Treat Treat with Celastrol Carboxamide C_Cell->C_Treat C_LPS LPS Stimulation (4 Hours) C_Treat->C_LPS C_Nuc Nuclear Fractionation C_LPS->C_Nuc C_Blot Western Blot (p65 Nuclear) C_Nuc->C_Blot

Figure 2: Parallel validation workflows. Enzymatic assays (blue) are sufficient for Indoline mechanism confirmation, while cellular nuclear translocation assays (red) are required for Celastrol.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry. (2021). Describes the SAR and synthesis of indoline scaffolds for dual anti-inflammatory activity.

  • Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application. Frontiers in Pharmacology. (2020).[3] Details the solubility issues of Celastrol and the synthesis of carboxamide derivatives (e.g., NACC) to improve bioavailability.

  • Synthesis and biological evaluation of celastrol derivatives as potent antitumor agents. European Journal of Medicinal Chemistry. (2020). Provides IC50 data and protocols for Celastrol amide derivatives targeting STAT3/NF-κB.

  • Indole carboxamides as IKK2 inhibitors.Patent WO2008118724A1. Establishes the foundational link between the indole/indoline carboxamide scaffold and IKK

    
     inhibition. 
    
  • Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target. Nature Reviews Drug Discovery. Explains the mechanism of sEH inhibition in preserving anti-inflammatory EETs.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Indoline-6-carboxamide

[1] Executive Summary: The "Zero-Release" Standard Indoline-6-carboxamide (CAS: 1158761-65-9) is a pharmacologically active scaffold often used in kinase inhibitor development. Unlike common reagents, its amide functiona...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Zero-Release" Standard

Indoline-6-carboxamide (CAS: 1158761-65-9) is a pharmacologically active scaffold often used in kinase inhibitor development. Unlike common reagents, its amide functionality and indoline core present specific stability and aquatic toxicity profiles.

The Core Directive: Treat this compound as a high-potency bioactive intermediate . The disposal strategy must prevent environmental leaching (aquatic toxicity) and inadvertent personnel exposure (skin/respiratory irritation). Dilution is not a solution; incineration is the only validated destruction method.

Part 1: Chemical Safety Profile & Hazard Identification

Before handling waste, you must understand the specific risks associated with the indoline class.

Critical Hazard Data
ParameterSpecificationOperational Implication
GHS Classification Warning Handle with standard organic PPE.
Hazard Codes H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1] Irritant)Do not generate dust. Use a fume hood for all solid transfers.
Aquatic Risk H400/H410 (Potential)Zero drain disposal. Even trace amounts must be collected.
Physical State Solid (Powder/Crystal)Static charge is a risk; use anti-static spatulas.
Reactivity Amide hydrolysis (Acid/Base)Segregate from strong oxidizers and concentrated acids in waste streams.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 mask (minimum) for solid weighing; Fume hood sash at working height.

  • Dermal: Nitrile gloves (0.11 mm thickness, breakthrough >480 min). Double-glove if handling solutions >100 mM.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Part 2: Disposal Logic & Decision Tree

Effective disposal relies on correct segregation at the point of generation. Mixing incompatible streams creates "mystery waste" that is expensive and dangerous to treat.

Waste Segregation Workflow

The following logic gate ensures Indoline-6-carboxamide enters the correct destruction stream.

DisposalLogic Start Waste Indoline-6-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris BinSolid Solid Waste Bin (High-Temp Incineration) Solid->BinSolid Label: Toxic Solid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Hazardous Solid Waste (Double Bagged) Debris->BinDebris Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Aqueous Aqueous (Buffers, HPLC Waste) SolventCheck->Aqueous BinHalo Halogenated Carboy (Code: HAL-ORG) Halo->BinHalo BinNonHalo Non-Halogenated Carboy (Code: NON-HAL) NonHalo->BinNonHalo BinAq Toxic Aqueous Waste (NO DRAIN DISPOSAL) Aqueous->BinAq

Figure 1: Segregation logic for Indoline-6-carboxamide waste streams. Note the strict prohibition of drain disposal for aqueous fractions.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Scenario: Expired reagent, degraded samples, or excess weighing material. Mechanism: High-temperature incineration (>1000°C) ensures complete breakdown of the amide bond and indoline ring.

  • Containment: Transfer the solid into a screw-top glass vial or a high-density polyethylene (HDPE) jar. Do not use open weigh boats for long-term storage in the waste bin.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Indoline-6-carboxamide.[1][2][3]

    • Hazards: Irritant, Toxic.[4][1][5]

  • Secondary Containment: Place the sealed container into the laboratory's dedicated "Solid Hazardous Waste" drum.

  • Logistics: Contact EHS for pickup when the drum is 75% full.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Scenario: Filtrates from synthesis, HPLC effluent, or dissolved samples. Mechanism: Chemical treatment or fuel blending.

  • Identify the Solvent:

    • Halogenated (DCM, Chloroform): Must go to the Halogenated stream. Mixing this with acetone/methanol can increase disposal costs significantly.

    • Non-Halogenated (DMSO, Methanol, Ethyl Acetate): Use the standard organic solvent carboy.

  • pH Check: If the waste is acidic (e.g., from an acid workup), neutralize to pH 6-8 before adding to the organic carboy to prevent exothermic polymerization or gas evolution in the waste container.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately.

  • Rinsing: Rinse the original flask with a small volume of the compatible solvent and add the rinse to the waste.

Protocol C: Contaminated Debris (The "Hidden" Hazard)

Scenario: Syringes, needles, gloves, and paper towels.

  • Sharps: Needles contaminated with Indoline-6-carboxamide must go into a Red Biohazard/Sharps Container , not the trash.

  • Soft Waste: Gloves and paper towels should be collected in a clear plastic bag labeled "Chemically Contaminated Debris" and disposed of as hazardous solid waste. Never throw contaminated gloves in the regular trash; this is a primary source of custodial staff exposure.

Part 4: Emergency Response (Spill Procedures)

Minor Spill (< 5 g or < 100 mL)
  • Alert: Notify nearby personnel.

  • PPE Up: Ensure goggles and double gloves are worn.

  • Solid Spill:

    • Cover with wet paper towels to prevent dust generation.

    • Scoop up the slurry and place it in a hazardous waste bag.

    • Wipe the surface with methanol, then soap and water.

  • Liquid Spill:

    • Cover with an absorbent pad or vermiculite.

    • Wait 5 minutes for absorption.

    • Collect material into a sealed bag.

Major Spill (> 5 g)
  • Evacuate: Clear the immediate area.

  • Isolate: Close lab doors to prevent fume spread.

  • Contact: Call site EHS or Emergency Response immediately. Do not attempt to clean up a large quantity of bioactive powder without respiratory protection (P100 or PAPR).

References

  • PubChem. 1H-Indole-6-carboxamide (Compound Summary). National Library of Medicine. Accessed October 26, 2023. [Link]

  • U.S. EPA. Hazardous Waste Codes (D001, D002, D003). Environmental Protection Agency. [Link]

Sources

Handling

Operational Safety Guide: Indoline-6-carboxamide Handling &amp; Logistics

Part 1: Executive Risk Assessment & Core Directive[1] Compound Identity: Indoline-6-carboxamide (Note: Often an intermediate in kinase inhibitor synthesis.[1] Structural analogs suggest potential bioactivity).[1] Hazard...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Risk Assessment & Core Directive[1]

Compound Identity: Indoline-6-carboxamide (Note: Often an intermediate in kinase inhibitor synthesis.[1] Structural analogs suggest potential bioactivity).[1] Hazard Classification (Inferred/Precautionary):

  • Acute Toxicity: Potential (Oral/Dermal).[1]

  • Irritation: High probability (Skin/Eye/Respiratory).[1]

  • Sensitization: Possible skin sensitizer.[1][2]

  • Unknown Hazards: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology data rules otherwise.[1]

The "Universal Precaution" Mandate: As this compound is frequently encountered in early-stage drug discovery, comprehensive toxicological data is often absent.[1] Do not rely on the absence of a "Danger" signal word to infer safety. You must adopt a Band 3 Control Strategy , assuming the compound is bioactive and capable of penetrating biological membranes, especially when dissolved in organic solvents like DMSO or DMF.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This is not a suggestion; it is a barrier requirement. The following PPE must be donned before entering the designated handling zone.

PPE Specification Table
Protection ZoneEquipment TypeTechnical Specification & StandardRationale (Causality)
Respiratory N95 or P100 Respirator NIOSH-approved.[1] Fit-tested.Dust Control: Amide solids are often electrostatic.[1] Inhalation allows direct systemic entry, bypassing first-pass metabolism.[1]
Ocular Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash rated).[1]Aerosol Defense: Safety glasses have gaps.[1] Fine powders or splashes can bypass side shields.[1] Goggles form a seal.[1]
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil (0.10 mm) Outer: 5-8 mil (extended cuff).[1]Permeation Lag: Double gloving provides a "sacrificial" outer layer.[1] If the outer glove is compromised, the inner layer buys time for safe doffing.[1]
Dermal (Body) Tyvek® Lab Coat/Coverall Non-woven polyethylene (e.g., Tyvek 400).[1]Particulate Barrier: Cotton coats trap dust in fibers, creating a secondary exposure source later.[1] Tyvek sheds particles.[1]
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling Indoline-6-carboxamide State_Check Check Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (DMSO/DMF) State_Check->Solution Engineering Engineering Control: Powder Weighing Station or Static Hood Solid->Engineering Sol_PPE Enhanced PPE: Fume Hood REQUIRED + Butyl/Viton Gloves (if high conc) + Face Shield Solution->Sol_PPE Skin Penetration Risk High Solid_PPE Standard PPE: N95 Mask + Goggles + Double Nitrile Engineering->Solid_PPE

Figure 1: PPE Selection Logic based on physical state.[1] Note the escalation for solutions due to solvent-mediated skin absorption.[1]

Part 3: Operational Handling Protocol

Pre-Operational Verification (The "Zero-Step")

Before opening the vial, verify the integrity of the containment.[1]

  • Check Ventilation: Ensure Chemical Fume Hood is operating at 100 fpm (0.5 m/s) face velocity.

  • Static Control: Place an ionizing fan or anti-static bar inside the hood if the humidity is <30%.[1] Indoline derivatives can be "fly-away" powders.[1]

  • Spill Kit: Locate the organic spill kit. Ensure it contains vermiculite or activated carbon pads.[1]

Weighing & Transfer (The Critical Risk Point)

The highest risk of exposure occurs during the transfer of solid powder.[1]

  • Tare First: Place the receiving vessel (vial/flask) on the balance inside the hood and tare it.[1]

  • Open Gently: Tap the container on a hard surface to settle dust before uncapping.[1]

  • Spatula Technique: Use a disposable anti-static spatula.[1] Do not pour. Pouring generates aerosols.[1]

  • The "Wipe Down": After closing the container, wipe the exterior with a Kimwipe dampened with methanol or ethanol to remove invisible dust residues.[1] Dispose of this wipe as hazardous waste immediately.

Solubilization & Reaction[1]
  • Solvent Choice: If using DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide), be hyper-vigilant.[1] These solvents are transdermal carriers [1].[1] They will carry the Indoline-6-carboxamide through your gloves and skin into your bloodstream.[1]

  • Glove Change: If a splash occurs on your glove while using DMSO/DMF, change gloves immediately .[1] Do not wait.

Part 4: Emergency Response & Decontamination[1]

Exposure Response[2]
  • Ocular: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. Time it—15 minutes is longer than you think.

  • Dermal: Wash with copious soap and water.[1] Avoid organic solvents (ethanol/acetone) for cleaning skin; they may increase absorption of the compound.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Spill Cleanup (Solid)[1]
  • Isolate: Mark the area.[1]

  • Dampen: Cover the powder gently with a paper towel dampened with water (to prevent dust cloud).[1]

  • Scoop: Use a scoop or dustpan to lift the material.[1]

  • Wash: Clean the surface with a soap solution, followed by an alcohol wipe.[1]

Waste Disposal[1]
  • Segregation: Dispose of Indoline-6-carboxamide waste in the Solid Hazardous Waste stream.[1]

  • Labeling: Clearly label as "Toxic Organic Solid" or "Irritant."

  • Solutions: Solutions in DMSO/DMF must go to Halogenated or Non-Halogenated waste streams depending on the solvent (DMF is non-halogenated, but check local EHS rules).[1]

Part 5: Scientific Grounding & Workflow Visualization[1]

Handling Workflow Diagram

Handling_Workflow Receive 1. Receiving (Inspect Seal) Weigh 2. Weighing (Inside Fume Hood) Receive->Weigh Transfer Solubilize 3. Solubilization (Add Solvent) Weigh->Solubilize Add DMSO/DMF Waste 5. Waste Disposal (Segregated) Weigh->Waste Spill/Cleanup Reaction 4. Reaction (Closed System) Solubilize->Reaction Reaction->Waste Post-Exp

Figure 2: Operational workflow emphasizing containment at the weighing and solubilization stages.

Causality of Hazards

The indoline core is a reduced form of indole.[1] While often less aromatic, the 6-carboxamide moiety introduces hydrogen bonding potential and polarity.[1]

  • Toxicophore Alert: Carboxamides can exhibit specific organ toxicity.[1] The structural similarity to other bioactive indoles (e.g., kinase inhibitors) necessitates the assumption of biological activity [2].[1]

  • Sensitization: Reactive intermediates in the synthesis or degradation of indolines can bind to skin proteins (haptenization), leading to allergic contact dermatitis [3].[1]

References

  • PubChem. Dimethyl Sulfoxide (Compound). National Library of Medicine.[1] Available at: [Link]1]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. ECHA.[1][3] Available at: [Link]1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indoline-6-carboxamide
Reactant of Route 2
Reactant of Route 2
Indoline-6-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.